Fmoc-PNA-C(Bhoc)-OH
Description
Properties
IUPAC Name |
2-[[2-[4-(benzhydryloxycarbonylamino)-2-oxopyrimidin-1-yl]acetyl]-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H35N5O8/c45-34(23-44-21-19-33(41-37(44)48)42-39(50)52-36(26-11-3-1-4-12-26)27-13-5-2-6-14-27)43(24-35(46)47)22-20-40-38(49)51-25-32-30-17-9-7-15-28(30)29-16-8-10-18-31(29)32/h1-19,21,32,36H,20,22-25H2,(H,40,49)(H,46,47)(H,41,42,48,50) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTOIRLDQISSCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)NC3=NC(=O)N(C=C3)CC(=O)N(CCNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H35N5O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201101881 | |
| Record name | N-[2-[4-[[(Diphenylmethoxy)carbonyl]amino]-2-oxo-1(2H)-pyrimidinyl]acetyl]-N-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201101881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
701.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186046-81-1 | |
| Record name | N-[2-[4-[[(Diphenylmethoxy)carbonyl]amino]-2-oxo-1(2H)-pyrimidinyl]acetyl]-N-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=186046-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2-[4-[[(Diphenylmethoxy)carbonyl]amino]-2-oxo-1(2H)-pyrimidinyl]acetyl]-N-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201101881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Role of the Bhoc Protecting Group in Peptide Nucleic Acid Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide Nucleic Acid (PNA), a synthetic mimic of DNA and RNA, has garnered significant attention in the fields of molecular biology, diagnostics, and therapeutics due to its exceptional binding affinity and stability. The solid-phase synthesis of PNA oligomers relies heavily on the strategic use of protecting groups to ensure the correct and efficient assembly of the desired sequence. Among the various protecting group strategies, the use of the benzhydryloxycarbonyl (Bhoc) group in conjunction with the fluorenylmethyloxycarbonyl (Fmoc) group has become a cornerstone of modern PNA synthesis. This technical guide provides a comprehensive overview of the role of the Bhoc protecting group in PNA synthesis, detailing its advantages, applications, and the associated experimental protocols.
The Fmoc/Bhoc Strategy in PNA Synthesis
The most prevalent method for solid-phase PNA synthesis is the Fmoc/Bhoc strategy.[1][2] In this approach, the N-terminal α-amino group of the growing PNA chain is protected by the base-labile Fmoc group, while the exocyclic amino groups of the nucleobases (Adenine, Guanine, and Cytosine) are protected by the acid-labile Bhoc group.[1][2] Thymine, lacking an exocyclic amine, does not require this protection.[2] This orthogonal protection scheme allows for the selective removal of the Fmoc group at each cycle of monomer addition without affecting the Bhoc groups on the nucleobases. The Bhoc groups are then removed in the final cleavage step from the solid support.[3]
The Fmoc/Bhoc chemistry is favored over the older Boc/Z strategy due to its milder reaction conditions.[1][2] The repetitive use of strong acids to remove the Boc group in the Boc/Z method can lead to degradation of the growing PNA chain and is incompatible with many sensitive modifications and automated synthesizers.[1]
Key Roles of the Bhoc Protecting Group:
-
Protection of Exocyclic Amines: The primary function of the Bhoc group is to prevent the nucleophilic exocyclic amines of the nucleobases from participating in unwanted side reactions during the amide bond formation (coupling) step.[4][5] This ensures the fidelity of the PNA sequence.
-
Enhancing Solubility: The Bhoc group contributes to the solubility of the PNA monomers in the organic solvents used during solid-phase synthesis, which is crucial for efficient coupling reactions.[4]
-
Acid Lability: The Bhoc group is readily cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA), during the final cleavage and deprotection step.[3][4] This allows for the efficient release of the deprotected PNA oligomer from the solid support.
Quantitative Comparison of PNA Synthesis Strategies
While direct side-by-side quantitative comparisons of different PNA synthesis strategies are not extensively documented in a single study, analysis of various reports allows for a comparative overview. The choice of protecting group strategy significantly impacts coupling efficiency and overall yield.
| Parameter | Fmoc/Bhoc Strategy | Boc/Z Strategy | Notes |
| Average Coupling Yield | Generally high, often >98% per step.[6] | Reported to be very high, with an average of 99.4% in optimized automated synthesis.[7] | Coupling efficiency is dependent on the specific sequence, coupling reagents, and reaction conditions. |
| Overall Yield (for a 17-mer) | Not explicitly stated as a single value, but high coupling efficiencies suggest good overall yields. | Approximately 90% for a test 17-mer under optimized automated conditions.[7] | Overall yield is a product of the coupling efficiency at each step. |
| Cleavage Conditions | Mildly acidic (TFA-based cocktails).[3] | Harshly acidic (HF or TFMSA).[8] | Milder conditions of the Fmoc/Bhoc strategy are a significant advantage. |
| Purity of Crude Product | Generally good, though side reactions can occur.[6] | Considered to produce oligos with higher purity due to fewer side reactions.[6] | Purity is sequence-dependent and can be optimized with appropriate scavengers and protocols. |
Experimental Protocols
Synthesis of Bhoc-Protected PNA Monomers
The synthesis of Fmoc-PNA(Bhoc)-OH monomers is a critical prerequisite for PNA oligomer synthesis. A general synthetic pathway is outlined below.
Caption: General workflow for the synthesis of an Fmoc-PNA(Bhoc)-OH monomer.
Solid-Phase PNA Synthesis using Fmoc/Bhoc Chemistry
The following is a generalized protocol for manual solid-phase PNA synthesis. Automated synthesizers follow a similar cycle of reactions.
References
- 1. A Practical and Efficient Approach to PNA Monomers Compatible with Fmoc-Mediated Solid-Phase Synthesis Protocols† | Semantic Scholar [semanticscholar.org]
- 2. peptide.com [peptide.com]
- 3. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 4. PNA-A(Bhoc)-OH, FMOC | LGC, Biosearch Technologies [biosearchtech.com]
- 5. Purchase Directly from Fmoc-PNA-G(Bhoc)-OH | China Fmoc-PNA-G(Bhoc)-OH Supplies [liwei-peptide.com]
- 6. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 7. Improvements in automated PNA synthesis using Boc/Z monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]
An In-depth Technical Guide to Fmoc-PNA-C(Bhoc)-OH: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, properties, and applications of Fmoc-PNA-C(Bhoc)-OH, a critical building block in the synthesis of peptide nucleic acids (PNAs). PNAs are synthetic DNA mimics with a neutral polyamide backbone, offering enhanced stability and binding affinity, making them valuable tools in molecular diagnostics, antisense therapies, and drug development.[1][2][3]
Core Structure and Properties
This compound is a PNA monomer incorporating the cytosine nucleobase.[3] Its structure is characterized by three key components: the N-(2-aminoethyl)-glycine backbone, the cytosine nucleobase, and two crucial protecting groups: the fluorenylmethyloxycarbonyl (Fmoc) group and the benzyloxycarbonyl (Bhoc) group.[2] The Fmoc group protects the secondary amine of the PNA backbone, while the Bhoc group protects the exocyclic amine of the cytosine base.[2][3] This dual-protection strategy is essential for the precise and controlled stepwise synthesis of PNA oligomers.[2]
The IUPAC name for this compound is [--INVALID-LINK--amino]acetic acid.[4]
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 186046-81-1 | [1] |
| Molecular Formula | C₃₉H₃₅N₅O₈ | [1] |
| Molecular Weight | 701.72 g/mol | [1] |
| Appearance | White to off-white or light yellow powder/crystal | [1] |
| Purity | ≥95% - >98% (typically determined by HPLC) | [2][4][5] |
| Storage Conditions | 2-8°C or -20°C, sealed in a dry, inert atmosphere | [1][4][6] |
| Solubility | Soluble in N-Methyl-2-pyrrolidone (NMP) and other organic solvents used in solid-phase synthesis. | [2] |
Chemical Structure and Functional Groups
The unique architecture of this compound is central to its function in PNA synthesis. The diagram below illustrates the key components of the molecule.
Caption: Functional components of this compound.
Experimental Protocols
Synthesis of this compound Monomer
Stage 1: Synthesis of the Fmoc-Protected PNA Backbone (e.g., Fmoc-AEG-OH)
A scalable synthesis for a key intermediate, the benzyl (B1604629) ester of the Fmoc-protected backbone (Fmoc-AEG-OBn), has been described and can be adapted. The final step would involve the deprotection of the benzyl ester to yield the free carboxylic acid. The described synthesis involves:
-
Mono-Boc protection of ethylenediamine.
-
Alkylation with benzyl bromoacetate.
-
Removal of the Boc group and subsequent protection with an Fmoc group.
Stage 2: Coupling with Bhoc-Protected Cytosine Acetic Acid
The Fmoc-protected PNA backbone (Fmoc-AEG-OH) is then coupled with the Bhoc-protected cytosine acetic acid. This is a standard peptide coupling reaction.
-
Activation: The carboxylic acid of the Bhoc-protected cytosine acetic acid is activated using a suitable coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-Diisopropylethylamine (DIPEA) and 2,6-lutidine in an appropriate solvent like NMP.
-
Coupling: The activated nucleobase is then added to the Fmoc-protected PNA backbone. The reaction is typically stirred at room temperature until completion.
-
Work-up and Purification: Following the reaction, the product is isolated and purified, often using chromatographic techniques, to yield the final this compound monomer.
Solid-Phase Synthesis of PNA Oligomers using Fmoc/Bhoc Chemistry
This compound is primarily used in automated or manual solid-phase synthesis of PNA oligomers.[2] The general cycle for the addition of a single monomer to a growing PNA chain on a solid support (e.g., a resin) is as follows:
Caption: General workflow for one cycle of PNA solid-phase synthesis.
Detailed Steps:
-
Fmoc Deprotection: The resin with the growing PNA chain is treated with a solution of 20% piperidine in a solvent like dimethylformamide (DMF) to remove the N-terminal Fmoc protecting group, exposing a free secondary amine.[2]
-
Washing: The resin is thoroughly washed with DMF to remove the piperidine and cleaved Fmoc adducts.
-
Coupling: The this compound monomer is pre-activated using a coupling agent (e.g., HATU) and a base (e.g., DIPEA or 2,6-lutidine) in NMP.[2][3] This activated monomer solution is then added to the resin, and the coupling reaction is allowed to proceed.
-
Washing: The resin is washed again to remove excess reagents.
-
Capping (Optional but Recommended): To prevent the formation of deletion sequences, any unreacted free amines on the resin are "capped" by acetylation, typically using acetic anhydride.[2]
-
Washing: A final wash prepares the resin for the next synthesis cycle.
This cycle is repeated until the desired PNA sequence is assembled.
Cleavage, Deprotection, and Purification
Once the synthesis is complete, the PNA oligomer is cleaved from the resin, and the Bhoc protecting groups are removed simultaneously. This is typically achieved using a strong acid cocktail, such as a mixture of trifluoroacetic acid (TFA) and a scavenger like m-cresol.[2] The crude PNA is then precipitated with diethyl ether and purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).[3]
Applications in Research and Development
The unique properties of PNAs synthesized using this compound make them invaluable in various research and therapeutic areas:
-
Antisense and Gene Targeting: PNAs can bind with high affinity and specificity to complementary DNA and RNA sequences, enabling the modulation of gene expression.[1][2]
-
Molecular Diagnostics: PNA probes offer high specificity and stability, making them ideal for the detection of specific nucleic acid sequences in diagnostic assays, such as identifying genetic mutations or pathogenic infections.[1][2]
-
Drug Development: The stability and binding characteristics of PNAs are being leveraged to design novel therapeutic agents that can target specific genetic sequences.[1]
-
Biosensors: PNA-based biosensors are being developed for various applications, including environmental monitoring, due to their ability to form stable complexes with target nucleic acids.[1]
References
- 1. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 4. Purchase Directly from this compound | China this compound Supplies [liwei-peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. PNA-C(Bhoc)-OH, FMOC | LGC, Biosearch Technologies [biosearchtech.com]
The Technologist's Guide to Fmoc/Bhoc Chemistry for Peptide Nucleic Acid (PNA) Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the widely adopted Fmoc/Bhoc chemical strategy for the solid-phase synthesis of peptide nucleic acids (PNAs). PNA, a synthetic DNA mimic with a neutral polyamide backbone, offers exceptional hybridization affinity and metabolic stability, making it a powerful tool in diagnostics, therapeutics, and molecular biology. The Fmoc/Bhoc methodology, favored for its milder reaction conditions compared to the original Boc/Z chemistry, enables the efficient and versatile synthesis of high-purity PNA oligomers.
Core Principles of Fmoc/Bhoc PNA Synthesis
The Fmoc/Bhoc strategy for PNA synthesis is an orthogonal protection scheme, meaning that the protecting groups for the backbone amine and the nucleobases are removed under different chemical conditions, allowing for selective deprotection and chain elongation.[1] The synthesis is performed on a solid support, typically a resin, and follows a cyclical process of deprotection, monomer coupling, and capping.[2][3]
The key components of this strategy are:
-
Fmoc (9-fluorenylmethyloxycarbonyl) Group: This base-labile group protects the primary amino group of the PNA backbone.[1][3] It is typically removed using a solution of piperidine (B6355638) in an organic solvent like N,N-dimethylformamide (DMF).[2] The mild deprotection conditions are a significant advantage of this method.[]
-
Bhoc (Benzhydryloxycarbonyl) Group: This acid-labile group protects the exocyclic amino groups of the nucleobases (Adenine, Cytosine, and Guanine).[2][5] Thymine does not require protection.[2] The Bhoc group is stable to the basic conditions used for Fmoc removal and is cleaved at the end of the synthesis using a strong acid, typically trifluoroacetic acid (TFA).[2][5] This orthogonality is crucial for the success of the synthesis.[1]
The synthesis proceeds from the C-terminus to the N-terminus, analogous to the 3' to 5' direction in DNA synthesis.[6][7]
Advantages and Disadvantages of the Fmoc/Bhoc Strategy
The Fmoc/Bhoc chemistry has become the predominant method for PNA synthesis due to several key advantages:
Advantages:
-
Milder Deprotection Conditions: The use of piperidine for Fmoc removal is significantly milder than the strong acids (like TFA) required for Boc deprotection in every cycle of the Boc/Z strategy.[2][8] This allows for the incorporation of a wider range of sensitive moieties and fluorescent labels.[5][9]
-
Compatibility with Automated Synthesizers: The chemistry is well-suited for automation on modern peptide and DNA synthesizers.[2][8]
-
Orthogonality: The distinct removal conditions for Fmoc (base-labile) and Bhoc (acid-labile) groups prevent premature deprotection of the nucleobases during backbone elongation.[1]
-
High Yields and Purity: When optimized, the Fmoc/Bhoc strategy can produce high yields of pure PNA oligomers.[]
Disadvantages:
-
Potential for Side Reactions: The repetitive use of basic conditions for Fmoc deprotection can lead to base-catalyzed side reactions, though these are generally minor with optimized protocols.[8] One documented side reaction is a rearrangement that can occur during Fmoc deprotection, leading to a small percentage of impurities.[8]
-
Aggregation of Growing Chains: PNA oligomers, particularly purine-rich sequences, have a tendency to aggregate on the solid support, which can hinder synthesis efficiency.[6] The use of PEG-derivatized resins and maintaining low resin loading can help mitigate this issue.[6][9]
-
Cost of Monomers: The synthesis of Fmoc/Bhoc PNA monomers can be complex and costly.[1]
Quantitative Data Summary
The following table summarizes key quantitative parameters for Fmoc/Bhoc PNA synthesis, compiled from various sources. These values can vary depending on the specific sequence, synthesizer, and reagents used.
| Parameter | Typical Value/Range | Reagents/Conditions | Source(s) |
| Resin Loading | < 0.2 mmol/g | PAL-PEG-PS, XAL-PEG-PS | [6][9] |
| Monomer Concentration | 0.2 M | In N-methylpyrrolidone (NMP) | [6] |
| Monomer Equivalents | 2-3 equivalents (relative to resin loading) | [2] | |
| Fmoc Deprotection Time | 30 seconds - 5 minutes | 20% Piperidine in DMF | [6][10] |
| Monomer Pre-activation Time | 2.5 minutes | HATU/PyBOP, DIPEA, Lutidine | [6][9] |
| Coupling Time | 7.5 - 30 minutes | Activated monomer solution with resin | [2][6] |
| Capping Time | 5 - 10 minutes | 5% Acetic Anhydride (B1165640), 6% Lutidine in DMF | [2][6] |
| Cleavage and Deprotection Time | 5 minutes (XAL resin) to 90 minutes (PAL resin) | TFA with 5% m-cresol (B1676322) | [6] |
| Typical Yield (crude) | 80 - 180 OD for a 2 µmol synthesis | Varies with sequence length | [6] |
| Side Reaction Rate (Fmoc deprotection) | 0.3-0.4% contamination | With a 2-minute deprotection time | [8] |
Experimental Protocols
Below are detailed methodologies for the key steps in Fmoc/Bhoc PNA synthesis.
Resin Preparation and Swelling
-
Resin Choice: Use a suitable acid-labile resin such as PAL-PEG-PS or XAL-PEG-PS with a low loading capacity (< 0.2 mmol/g).[6][9]
-
Swelling: Place the desired amount of resin in a reaction vessel. Wash and swell the resin with DMF for at least 30 minutes at room temperature.[2]
PNA Synthesis Cycle
The synthesis follows a repetitive cycle of deprotection, coupling, and capping for each monomer addition.
-
Reagent: Prepare a solution of 20% (v/v) piperidine in DMF.[2]
-
Procedure:
-
Reagents:
-
Procedure:
-
Dissolve the Fmoc-PNA(Bhoc)-OH monomer in a minimal amount of NMP. Gentle heating may be required.[6]
-
In a separate vial, dissolve the activation reagent and bases in NMP.
-
Add the activator/base solution to the monomer solution and allow to pre-activate for approximately 2.5 minutes.[6][9]
-
Add the activated monomer solution to the deprotected resin.
-
Agitate the mixture for 30 minutes at room temperature.[2]
-
Drain the coupling solution.
-
Wash the resin with NMP or DMF.[2]
-
-
Reagent: Prepare a capping solution of 5% acetic anhydride and 6% lutidine in DMF.[6]
-
Procedure:
Repeat this three-step cycle for each monomer in the desired PNA sequence.
Final Fmoc Deprotection
After the final coupling and capping steps, perform one last Fmoc deprotection step as described in section 2a to remove the N-terminal Fmoc group, unless "Fmoc-on" purification is desired.[6]
Cleavage and Bhoc Deprotection
-
Reagent: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) with 5% (v/v) m-cresol as a scavenger.[2][6] Other scavengers like triisopropylsilane (B1312306) (TIS) may be required for PNA-peptide conjugates.[6]
-
Procedure:
-
Wash the resin with dichloromethane (B109758) (DCM) and dry it thoroughly.[2]
-
Add the cleavage cocktail to the resin.
-
Agitate the mixture at room temperature. The cleavage time depends on the resin used (e.g., 90 minutes for PAL-PEG-PS, 5 minutes for XAL).[6]
-
Filter the cleavage solution to separate it from the resin.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.[2]
-
PNA Precipitation and Purification
-
Precipitation: Add cold diethyl ether to the combined filtrate to precipitate the crude PNA.[6]
-
Isolation: Centrifuge the mixture to pellet the PNA, decant the ether, and dry the PNA pellet.
-
Purification: Purify the crude PNA by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C8 or C18 column.[6] A typical mobile phase is a gradient of 0.1% TFA in water and 0.1% TFA in acetonitrile.[6] Analysis is often performed at an elevated temperature (e.g., 55°C) to prevent aggregation.[6]
Visualizing the Chemistry and Workflow
The following diagrams, generated using the DOT language, illustrate the core chemical transformations and the overall workflow of Fmoc/Bhoc PNA synthesis.
Caption: Fmoc group removal from the PNA backbone.
Caption: PNA monomer activation and coupling reaction.
Caption: Overall workflow for Fmoc/Bhoc PNA synthesis.
References
- 1. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]
- 2. peptide.com [peptide.com]
- 3. PNA Oligomer Synthesis by Fmoc Chemistry - Creative Peptides [pna.creative-peptides.com]
- 5. PNA-G(Bhoc)-OH, FMOC | LGC, Biosearch Technologies [biosearchtech.com]
- 6. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 7. emeraldcloudlab.com [emeraldcloudlab.com]
- 8. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 9. PNA-A(Bhoc)-OH, FMOC | LGC, Biosearch Technologies [biosearchtech.com]
- 10. An Efficient Approach for the Design and Synthesis of Antimicrobial Peptide-Peptide Nucleic Acid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of Fmoc-PNA-C(Bhoc)-OH in Oligomer Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Peptide Nucleic Acids (PNAs) have emerged as a important class of synthetic DNA/RNA analogs, offering exceptional stability and binding affinity for applications in diagnostics, antisense therapies, and genetic research. The success of PNA oligomer synthesis hinges on the strategic selection of protecting groups for the monomer backbone and the nucleobases. This technical guide provides an in-depth analysis of the advantages of using the Fmoc/Bhoc protection strategy, specifically focusing on the Fmoc-PNA-C(Bhoc)-OH monomer, in solid-phase PNA synthesis.
Core Advantages of the Fmoc/Bhoc Chemical Strategy
The most prevalent method for PNA synthesis utilizes 9-fluorenylmethoxycarbonyl (Fmoc) for the temporary protection of the N-(2-aminoethyl)glycine backbone and the benzhydryloxycarbonyl (Bhoc) group for the protection of the exocyclic amines of nucleobases like cytosine.[1] This strategy offers several distinct advantages over the older Boc/Z (tert-butyloxycarbonyl/benzyloxycarbonyl) chemistry.[2]
The primary advantage of the Fmoc/Bhoc approach is the use of milder chemical conditions throughout the synthesis cycle.[1] The Fmoc group is readily removed by a weak base, typically 20% piperidine (B6355638) in DMF, while the final cleavage of the Bhoc groups and the oligomer from the solid support is achieved with trifluoroacetic acid (TFA).[3] This contrasts sharply with the Boc/Z strategy, which requires repeated use of strong acids like TFA to deprotect the backbone in each cycle and harsher acids, such as hydrofluoric acid (HF), for the final cleavage.[4][5]
The benefits of this milder chemistry are manifold:
-
Compatibility with Sensitive Moieties: It allows for the incorporation of sensitive reporter groups, such as fluorophores, and complex peptide conjugates that would not withstand the harsh conditions of Boc/Z chemistry.[1]
-
Automation-Friendly: The milder conditions and simplified deprotection steps make the Fmoc/Bhoc strategy highly suitable for automated solid-phase synthesizers, which are common in modern research and development labs.[2]
-
Improved Monomer Solubility: The Bhoc group has been shown to enhance the solubility of the PNA monomers in the organic solvents used during synthesis.[1]
-
Efficient Cleavage: With the appropriate choice of resin, the final cleavage and deprotection step can be completed in minutes.[1]
While the Boc/Z strategy is sometimes considered to yield oligomers of higher purity due to a lower incidence of side reactions, the Fmoc/Bhoc strategy is now more commonly used due to its overall practicality and compatibility with a wider range of molecules and automated processes.[6] Minor base-catalyzed rearrangements can occur during the Fmoc deprotection step, but these have been measured to be as low as 0.3-0.4% contamination with a 2-minute deprotection time.[6]
Comparative Analysis of PNA Synthesis Chemistries
The following table summarizes the key differences and operational parameters between the prevalent PNA synthesis chemistries.
| Feature | Fmoc/Bhoc Chemistry | Boc/Z Chemistry |
| Backbone Deprotection | 20% Piperidine in DMF (mild base) | Trifluoroacetic Acid (TFA) (strong acid) |
| Nucleobase Protection | Benzhydryloxycarbonyl (Bhoc) | Benzyloxycarbonyl (Z) |
| Final Cleavage/Deprotection | Trifluoroacetic Acid (TFA) with scavengers | Hydrofluoric Acid (HF) or TFMSA (very strong acids) |
| Key Advantages | Milder conditions, automation-friendly, compatible with sensitive molecules.[1][2] | Potentially higher purity due to fewer side reactions.[6] |
| Key Disadvantages | Potential for minor side-reactions during Fmoc deprotection.[6] | Harsh acidic conditions limit compatibility and are less suited for automation.[2][6] |
| Typical Use Case | Standard PNA synthesis, PNA-peptide conjugates, labeled oligomers. | Historically significant, may be used for specific short sequences where purity is paramount. |
Experimental Protocol: Solid-Phase PNA Synthesis using this compound
This protocol outlines a standard cycle for the manual solid-phase synthesis of a PNA oligomer on a Rink Amide resin using Fmoc/Bhoc chemistry.
Materials and Reagents:
-
Rink Amide Resin (e.g., 0.25 mmol/g loading)
-
Fmoc-PNA-A(Bhoc)-OH, this compound, Fmoc-PNA-G(Bhoc)-OH, Fmoc-PNA-T-OH
-
N,N-Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
-
Dichloromethane (DCM)
-
Piperidine
-
Activating agent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Capping Solution: Acetic Anhydride/Lutidine/DMF
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) / m-cresol (B1676322) (e.g., 95:5 v/v)
-
Diethyl ether
Procedure:
-
Resin Preparation and Swelling:
-
Place the desired amount of Rink Amide resin in a reaction vessel.
-
Wash the resin with DMF (3x), followed by DCM (3x), and then DMF (3x).
-
Swell the resin in DMF for at least 30 minutes.
-
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 3 minutes. Repeat this step once.[7]
-
Wash the resin thoroughly with DMF (5-7x) to remove all traces of piperidine.
-
-
Monomer Coupling:
-
In a separate vial, dissolve 3 molar equivalents of the desired Fmoc-PNA-(Bhoc)-OH monomer (e.g., this compound) and 3 molar equivalents of HCTU in NMP.[7]
-
Add 6 molar equivalents of DIPEA to activate the monomer in-situ.[7]
-
Immediately add the activated monomer solution to the deprotected resin.
-
Agitate the reaction mixture for 30-60 minutes at room temperature.[7]
-
Wash the resin with DMF (3x).
-
-
Capping (Optional but Recommended):
-
To block any unreacted amino groups, add the capping solution to the resin.
-
Agitate for 5-10 minutes.
-
Wash the resin with DMF (3x), followed by DCM (3x).
-
-
Cycle Repetition:
-
Repeat steps 2-4 for each subsequent monomer in the desired sequence.
-
-
Final Fmoc Deprotection:
-
After the final monomer has been coupled, perform the Fmoc deprotection step (Step 2) one last time.
-
-
Cleavage and Final Deprotection:
-
Wash the resin with DCM (3x) and dry it under vacuum.
-
Add the cleavage cocktail (TFA/m-cresol) to the resin.
-
Agitate at room temperature for 1-2 hours.
-
Filter the resin and collect the filtrate containing the cleaved PNA.
-
Precipitate the crude PNA by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the PNA, decant the ether, and dry the PNA pellet.
-
-
Purification:
-
Purify the crude PNA using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizing the Synthesis Workflow
The following diagrams illustrate the core logical and experimental workflows in PNA oligomer synthesis using the Fmoc/Bhoc strategy.
References
- 1. PNA-C(Bhoc)-OH, FMOC | LGC, Biosearch Technologies [biosearchtech.com]
- 2. peptide.com [peptide.com]
- 3. chempep.com [chempep.com]
- 4. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]
- 5. A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs) - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01348K [pubs.rsc.org]
- 6. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 7. An Efficient Approach for the Design and Synthesis of Antimicrobial Peptide-Peptide Nucleic Acid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to Fmoc-PNA-C(Bhoc)-OH: Synthesis and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fmoc-PNA-C(Bhoc)-OH, a critical monomer in the synthesis of Peptide Nucleic Acids (PNAs). It details its chemical properties, step-by-step experimental protocols for its use in solid-phase PNA synthesis, and its applications in advanced biological research and therapeutic development.
Core Compound Data: this compound
This compound is a protected peptide nucleic acid monomer used in the chemical synthesis of PNA oligomers. The fluorenylmethyloxycarbonyl (Fmoc) group protects the N-terminal amine of the PNA backbone, while the benzhydryloxycarbonyl (Bhoc) group protects the exocyclic amine of the cytosine base. This orthogonal protection strategy is central to the widely used Fmoc-based solid-phase synthesis of PNAs.
| Property | Value |
| CAS Number | 186046-81-1 |
| Molecular Formula | C₃₉H₃₅N₅O₈ |
| Molecular Weight | 701.72 g/mol |
| Appearance | White to off-white powder |
| Purity | Typically >98% |
| Storage | -20°C for long-term storage |
The Role of this compound in PNA Synthesis
Peptide Nucleic Acids are synthetic analogs of DNA and RNA where the sugar-phosphate backbone is replaced by a pseudopeptide chain of N-(2-aminoethyl)glycine units.[1] This neutral backbone endows PNAs with remarkable properties, including high binding affinity and specificity to complementary DNA and RNA sequences, and resistance to enzymatic degradation by nucleases and proteases.[2][3]
This compound is an essential building block for introducing cytosine bases into a PNA sequence during solid-phase synthesis. The synthesis cycle involves the sequential addition of protected PNA monomers to a growing chain attached to a solid support.[4] The Fmoc group provides temporary protection of the backbone amine and is removed at the beginning of each cycle to allow for the coupling of the next monomer.[5] The Bhoc group offers semi-permanent protection for the cytosine base and is removed at the end of the synthesis during the cleavage of the PNA from the solid support.[4]
Experimental Protocols: Solid-Phase PNA Synthesis
The following is a generalized, detailed protocol for the manual solid-phase synthesis of a PNA oligomer using Fmoc/Bhoc chemistry. This process involves a repeated cycle of deprotection, coupling, and capping.
Materials and Reagents
-
Fmoc-PNA-A(Bhoc)-OH, This compound , Fmoc-PNA-G(Bhoc)-OH, Fmoc-PNA-T-OH
-
Rink Amide resin or other suitable solid support
-
N,N-Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Capping solution: Acetic anhydride, pyridine, and NMP (e.g., in a 1:25:25 ratio)
-
Cleavage cocktail: Trifluoroacetic acid (TFA) with a scavenger such as m-cresol (B1676322) (e.g., 95:5 v/v)
-
Diethyl ether
Step-by-Step Synthesis Cycle
This cycle is repeated for each monomer to be added to the PNA sequence.
1. Resin Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Add DMF and allow the resin to swell for at least 30 minutes at room temperature.
2. Fmoc Deprotection:
-
Drain the DMF from the resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 3-5 minutes at room temperature.
-
Drain the solution and repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
3. Monomer Coupling:
-
In a separate vial, dissolve the Fmoc-PNA monomer (e.g., this compound) (3 equivalents) and the coupling reagent (e.g., HATU) (2.9 equivalents) in NMP.
-
Add DIPEA (3 equivalents) to the monomer solution to activate it.
-
Immediately add the activated monomer solution to the deprotected resin.
-
Agitate the mixture for 30-60 minutes at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
4. Capping:
-
To block any unreacted amino groups, add the capping solution to the resin.
-
Agitate for 10 minutes at room temperature.
-
Drain the capping solution and wash the resin with DMF (3-5 times).
5. Final Cleavage and Deprotection:
-
After the final monomer has been coupled and the N-terminal Fmoc group removed, wash the resin with dichloromethane (B109758) (DCM) and dry it under vacuum.
-
Add the cleavage cocktail (TFA/m-cresol) to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Filter the solution to separate the cleaved PNA from the resin.
-
Precipitate the PNA by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the PNA, decant the ether, and wash the pellet with more cold ether.
-
Dry the purified PNA oligomer.
Visualizing the Workflow and Mechanism of Action
Logical Workflow for Fmoc Solid-Phase PNA Synthesis
Caption: Workflow of Fmoc solid-phase peptide nucleic acid (PNA) synthesis.
Mechanism of Action: PNA as an Antigene Agent
PNAs can act as antigene agents by invading the DNA double helix at a specific target sequence, forming a stable PNA-DNA triplex. This physically blocks the binding of transcription factors and RNA polymerase, thereby inhibiting gene expression at the transcriptional level.[2][6]
Caption: PNA antigene mechanism via strand invasion and transcription inhibition.
Applications in Research and Drug Development
The unique properties of PNAs make them valuable tools in various research and therapeutic areas:
-
Antisense and Antigene Therapies: PNAs can be designed to bind to specific mRNA or DNA sequences to inhibit gene expression, offering potential treatments for genetic disorders and cancers.[2][7]
-
Diagnostics: PNA probes are used in techniques like fluorescent in situ hybridization (PNA-FISH) for the rapid and specific detection of pathogens.[8]
-
Molecular Biology Tools: PNAs are employed to manipulate and analyze nucleic acids, for example, as PCR clamps to selectively inhibit the amplification of certain DNA sequences.[1]
-
Drug Discovery: PNA-based screening assays can be developed to identify and validate new drug targets.
The use of high-purity monomers like this compound is crucial for the successful synthesis of PNA oligomers for these demanding applications, ensuring the fidelity and performance of the final product.
References
- 1. Peptide nucleic acid - Wikipedia [en.wikipedia.org]
- 2. Peptide nucleic acid conjugates and their antimicrobial applications—a mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. peptide.com [peptide.com]
- 5. Strategies for the optimisation of troublesome peptide nucleic acid (PNA) sequences - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Peptide nucleic acids (PNAs): potential antisense and anti-gene agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Method of Peptide Nucleic Acid (PNA)-Mediated Antisense Inhibition of Gene Expression in Campylobacter jejuni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Custom PNA synthesis - Destina Genomics [destinagenomics.com]
A Technical Guide to the Core Principles of Peptide Nucleic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Peptide Nucleic Acids (PNAs) are synthetic DNA and RNA analogs characterized by a neutral polyamide backbone, a feature that bestows upon them unique physicochemical properties.[1] This distinct structure, composed of repeating N-(2-aminoethyl)glycine (AEG) units with nucleobases attached via a methyl carbonyl linker, allows PNAs to hybridize with high affinity and sequence specificity to complementary DNA and RNA strands.[1][2] Their resistance to enzymatic degradation by nucleases and proteases makes them exceptional candidates for therapeutic and diagnostic applications.[2][3] This in-depth guide elucidates the fundamental principles of PNA synthesis, with a focus on solid-phase methodologies, protecting group strategies, and purification techniques.
The Foundation: Solid-Phase PNA Synthesis
The predominant method for PNA synthesis is the solid-phase approach, a technique adapted from peptide chemistry.[4][5] This method involves the stepwise addition of PNA monomers to a growing chain that is covalently attached to an insoluble solid support, typically a resin.[2][4] The synthesis proceeds from the C-terminus to the N-terminus.[2][3] The key advantage of solid-phase synthesis is the ability to drive reactions to completion by using an excess of reagents, which can then be easily removed by washing the resin.[6] This simplifies the purification process at each step of the synthesis cycle.[]
The solid-phase PNA synthesis cycle can be broken down into three primary steps:
-
Deprotection: The removal of a temporary protecting group from the N-terminus of the growing PNA chain.[6]
-
Coupling: The activation of the incoming PNA monomer's carboxyl group and its subsequent reaction with the deprotected N-terminal amine of the resin-bound chain to form a peptide bond.[5][6]
-
Capping (Optional but Recommended): The acetylation of any unreacted N-terminal amines to prevent the formation of deletion sequences.[6]
This cycle is repeated until the desired PNA sequence is assembled.
Protecting Group Strategies: A Comparative Overview
The choice of protecting groups for the N-terminal amine of the PNA backbone and the exocyclic amines of the nucleobases is critical for a successful synthesis.[4] The two most prevalent strategies are Fmoc/Bhoc and Boc/Z chemistries.[3][6]
| Protecting Group Strategy | N-Terminal Protection (Temporary) | Nucleobase Protection (Permanent) | Deprotection Conditions (N-Terminal) | Cleavage and Final Deprotection | Key Advantages | Key Disadvantages |
| Fmoc/Bhoc | 9-fluorenylmethyloxycarbonyl (Fmoc) | Benzhydryloxycarbonyl (Bhoc) | 20% Piperidine (B6355638) in DMF[3][5] | Trifluoroacetic acid (TFA) with scavengers (e.g., m-cresol)[6][8] | Milder N-terminal deprotection conditions; compatible with automated DNA synthesizers.[3] | Potential for base-catalyzed side reactions during Fmoc removal.[3] |
| Boc/Z | tert-butyloxycarbonyl (Boc) | Benzyloxycarbonyl (Z) | Trifluoroacetic acid (TFA) in DCM[6] | Harsh conditions (e.g., HF or TFMSA)[4] | Generally yields higher purity PNAs with fewer side reactions.[3] | Requires harsh, corrosive reagents for N-terminal deprotection and final cleavage; not compatible with many modified residues or linkers.[3][4] |
| MMT/Base Labile | Monomethoxytrityl (MMT) | Base-labile groups | Mild acidic conditions | Ammonia treatment | Compatible with standard oligonucleotide synthesis (for PNA-DNA chimeras).[3][4] | Less commonly used for standard PNA synthesis. |
Fmoc/Bhoc Chemistry: This is the most widely used strategy due to its milder N-terminal deprotection conditions.[3] The Fmoc group is removed with a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[5] The Bhoc groups protecting the nucleobases are stable to piperidine but are readily cleaved by strong acids like TFA during the final cleavage from the solid support.[5][6]
Boc/Z Chemistry: This was the original strategy developed for PNA synthesis.[3] The Boc group is removed with TFA at each cycle, while the Z groups on the nucleobases are cleaved under harsher acidic conditions, such as with hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), during the final cleavage step.[4][6] While this method can produce high-purity PNAs, the repetitive use of strong acid can be detrimental to the solid support and is incompatible with many acid-sensitive linkers and labels.[3][4]
Monomer Activation and Coupling
The formation of the peptide bond between the incoming monomer and the growing PNA chain requires the activation of the monomer's carboxylic acid.[6] This is typically achieved using a variety of coupling reagents, which are often phosphonium (B103445) or aminium/uronium salts.[9][10]
| Coupling Reagent | Chemical Name | Key Features |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Fast coupling times and low racemization, especially when used with a base like DIPEA or 2,6-lutidine.[6][8][10] |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | A very efficient and widely used coupling reagent with low racemization, particularly when HOBt is added.[5][6][10] |
| PyBOP® | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | A highly effective coupling reagent, especially for sterically hindered amino acids.[10] |
| TBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | Similar in function to HBTU, it is a very efficient coupling reagent.[11][12] |
The activation of the monomer with the coupling reagent is typically performed in situ in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or 2,6-lutidine, to facilitate the reaction.[8][13]
Cleavage, Deprotection, and Purification
Once the desired PNA sequence has been assembled, the oligomer must be cleaved from the solid support and the permanent protecting groups on the nucleobases must be removed.[4] For the commonly used Fmoc/Bhoc strategy, this is typically accomplished in a single step using a cleavage cocktail containing a strong acid, most commonly TFA.[6][8]
Scavengers, such as m-cresol (B1676322) or triisopropylsilane (B1312306) (TIS), are included in the cleavage cocktail to quench reactive cationic species that are generated during the cleavage of the Bhoc protecting groups and the linker, thereby preventing side reactions with the PNA oligomer.[8]
Following cleavage, the crude PNA is typically precipitated from the cleavage mixture using a non-polar solvent like diethyl ether.[3][8] The precipitated PNA is then washed and dried.
Purification of the crude PNA is most commonly achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).[8][14][15]
| Parameter | Typical Condition |
| Column | C8 or C18[8] |
| Mobile Phase A | 0.1% TFA in water[8] |
| Mobile Phase B | 0.1% TFA in acetonitrile[8] |
| Gradient | A gradient of increasing acetonitrile (B52724) concentration (e.g., 5% to 35% B over 30 minutes).[8] |
| Temperature | Elevated temperature (e.g., 55-60 °C) is often used to disrupt secondary structures and improve peak shape.[8][14] |
The purity and identity of the final PNA product are confirmed by analytical RP-HPLC and mass spectrometry, such as MALDI-TOF or electrospray ionization (ESI) mass spectrometry.[8][16][17]
Experimental Protocols
Solid-Phase PNA Synthesis (Fmoc/Bhoc Chemistry)
This protocol is a general guideline for automated solid-phase PNA synthesis on a 2 µmol scale using a peptide synthesizer.
Materials:
-
Fmoc-PNA-(Bhoc)-OH monomers (A, C, G) and Fmoc-PNA-T-OH monomer
-
Rink Amide resin or a similar solid support
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Coupling Solution: 0.2 M PNA monomer, 0.19 M HATU, in NMP or DMF
-
Activation Solution: 0.2 M DIPEA and 0.3 M 2,6-lutidine in NMP or DMF
-
Capping Solution: Acetic anhydride/2,6-lutidine/DMF (5:6:89 v/v/v)
-
Washing Solvent: DMF
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
-
Initial Fmoc Deprotection: Treat the resin with the deprotection solution for 3 minutes, drain, and repeat for another 10 minutes. Wash the resin thoroughly with DMF.
-
Monomer Coupling: a. Pre-activate the Fmoc-PNA monomer by mixing the coupling solution and activation solution for 2.5 minutes.[8] b. Add the pre-activated monomer solution to the resin and allow it to react for at least 7.5 minutes.[8] c. Drain the reaction vessel and wash the resin with DMF.
-
Capping: Treat the resin with the capping solution for 5 minutes. Wash the resin with DMF.
-
Cycle Repetition: Repeat steps 2-4 for each subsequent monomer in the sequence.
-
Final Fmoc Deprotection: After the final coupling cycle, perform a final Fmoc deprotection (step 2).
-
Resin Washing and Drying: Wash the resin with DMF, followed by dichloromethane (B109758) (DCM), and dry the resin under vacuum.
Cleavage and Deprotection
Materials:
-
Cleavage Cocktail: 95% TFA, 5% m-cresol (v/v)[8]
-
Diethyl ether, cold
-
Microcentrifuge tubes
Procedure:
-
Transfer the dried resin to a microcentrifuge tube.
-
Add approximately 400 µL of the cleavage cocktail to the resin for a 2 µmol synthesis.[8]
-
Allow the reaction to proceed for 1.5 to 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the PNA by adding the filtrate to a tube containing cold diethyl ether.
-
Pellet the PNA by centrifugation.
-
Decant the ether and wash the pellet with cold diethyl ether.
-
Dry the PNA pellet under vacuum.
Purification by RP-HPLC
Procedure:
-
Dissolve the crude PNA pellet in 0.1% aqueous TFA.
-
Inject the sample onto a C18 RP-HPLC column.
-
Elute the PNA using a linear gradient of 0.1% TFA in acetonitrile.
-
Monitor the elution at 260 nm.
-
Collect the fractions corresponding to the major product peak.
-
Confirm the identity and purity of the collected fractions by mass spectrometry and analytical RP-HPLC.
-
Lyophilize the pure fractions to obtain the final PNA product.
Modified PNAs and Conjugates
The versatility of PNA chemistry allows for the incorporation of various modifications to enhance their properties. This can include:
-
Backbone Modifications: Alterations to the AEG backbone to improve solubility or cellular uptake.[][18]
-
Modified Nucleobases: The use of non-natural nucleobases to enhance binding affinity or introduce new functionalities.[3][19]
-
Labeling: The attachment of fluorescent dyes, biotin, or other reporter groups, which can be done on-resin (for acid-stable labels) or post-synthetically in solution (for acid-labile labels).[8]
-
PNA-Peptide Conjugates: The synthesis of chimeric molecules combining a PNA with a peptide, for example, a cell-penetrating peptide to facilitate delivery into cells.[3][13] This is often achieved by continuing the solid-phase synthesis with amino acid monomers after the PNA sequence is complete.[20]
Conclusion
The principles of solid-phase synthesis provide a robust and versatile framework for the chemical construction of peptide nucleic acids. A thorough understanding of the interplay between protecting group strategies, coupling chemistries, and purification methods is essential for the successful synthesis of high-quality PNA oligomers. As research continues to expand the applications of PNAs in therapeutics and diagnostics, further innovations in PNA synthesis methodologies are anticipated, paving the way for the development of novel and more effective PNA-based technologies.
References
- 1. chempep.com [chempep.com]
- 2. emeraldcloudlab.com [emeraldcloudlab.com]
- 3. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 4. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]
- 5. atdbio.com [atdbio.com]
- 6. peptide.com [peptide.com]
- 8. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 9. bachem.com [bachem.com]
- 10. peptide.com [peptide.com]
- 11. Solid-phase synthesis of peptide nucleic acid (PNA) monomers and their oligomerization using disulphide anchoring linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Solid-phase synthesis of peptide nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An Efficient Approach for the Design and Synthesis of Antimicrobial Peptide-Peptide Nucleic Acid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. perlan.com.pl [perlan.com.pl]
- 15. Development of a HPLC method for the separation of peptide nucleic acids - ProQuest [proquest.com]
- 16. researchgate.net [researchgate.net]
- 17. pnas.org [pnas.org]
- 18. Modified PNA Monomers - Danith Ly Group - Carnegie Mellon [chem.cmu.edu]
- 19. Synthesis of new, base-modified PNA monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Solid-Phase Synthesis of Difficult Purine-Rich PNAs through Selective Hmb Incorporation: Application to the Total Synthesis of Cell Penetrating Peptide-PNAs [frontiersin.org]
Protecting Groups in Peptide Synthesis: A Core Technical Guide
In the intricate process of peptide synthesis, the precise assembly of amino acids into a defined sequence is paramount. This endeavor is complicated by the multifunctional nature of amino acids, each possessing a reactive amino group, a carboxyl group, and a variable side chain that can also be reactive. To prevent undesired side reactions and ensure the formation of the correct peptide bonds, a strategy of temporary chemical "masking" is employed. This is achieved through the use of protecting groups, which are reversibly attached to reactive functional groups to render them inert during the coupling steps. This guide provides an in-depth exploration of the core principles of protecting groups in peptide synthesis, tailored for researchers, scientists, and drug development professionals.
The Fundamental Role of Protecting Groups
The primary purpose of protecting groups in peptide synthesis is to ensure the specific and controlled formation of peptide bonds.[][2][3] Without them, the reactive amino and carboxyl groups of amino acids, as well as reactive side-chain functionalities, would lead to a chaotic mixture of products, including polymerization and branching.[][3][4] An ideal protecting group exhibits the following characteristics:
-
Ease of Introduction: It can be readily attached to the specific functional group.[5]
-
Stability: It remains intact and stable throughout the various steps of peptide chain elongation.[][6]
-
Selective Removal: It can be removed under specific and mild conditions without affecting other protecting groups or the integrity of the peptide chain.[5][6]
-
No Interference: It does not interfere with the coupling reactions.[5]
-
Prevention of Racemization: It helps to suppress the loss of stereochemical integrity at the chiral α-carbon of the amino acid.[5][6]
Key Strategies in Peptide Synthesis: Boc and Fmoc Chemistry
Modern peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), is dominated by two primary strategies, distinguished by the type of temporary protecting group used for the α-amino group of the incoming amino acid: tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc).[][2][7]
-
Boc Strategy: This earlier method utilizes the acid-labile Boc group to protect the α-amino group.[][6] Deprotection is achieved by treatment with a moderately strong acid, typically trifluoroacetic acid (TFA).[][6][8] The side-chain protecting groups are generally benzyl-based and are removed at the end of the synthesis with a very strong acid, such as hydrogen fluoride (B91410) (HF).[8][9]
-
Fmoc Strategy: The more contemporary Fmoc strategy employs the base-labile Fmoc group for α-amino protection.[][6] This group is removed under mild basic conditions, most commonly with a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF).[][6][7] The side-chain protecting groups are typically tert-butyl-based and are cleaved at the final step with a strong acid like TFA.[2][10] The milder conditions of the Fmoc strategy have made it the more popular choice for many applications.[2][7]
The choice between these strategies depends on the specific peptide sequence, its length, and the presence of sensitive residues.[][5]
The Principle of Orthogonality
A cornerstone of modern peptide synthesis is the concept of orthogonality.[8][11] An orthogonal protection scheme employs a set of protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of one group while others remain intact.[8][11] This principle is crucial for:
-
Stepwise Chain Elongation: The temporary α-amino protecting group can be removed at each cycle without affecting the "permanent" side-chain protecting groups.[8][11]
-
On-Resin Modifications: Specific side chains can be deprotected while the peptide is still attached to the solid support, enabling modifications such as cyclization, branching, or the attachment of labels.[11]
The Fmoc/tBu strategy is a true orthogonal system, as the base-labile Fmoc group and the acid-labile tBu-based side-chain protecting groups are removed under mutually exclusive conditions.[5][8] The Boc/Bzl strategy is considered quasi-orthogonal because both types of protecting groups are acid-labile, but their removal requires different strengths of acid.[5][8]
Caption: Figure 1: Principle of Orthogonal Protection in SPPS.
Data Presentation: Protecting Groups and Their Lability
The selection of appropriate protecting groups is critical for the success of peptide synthesis. The following tables summarize the common protecting groups for α-amino and side-chain functionalities, along with their lability conditions.
Table 1: Common α-Amino Protecting Groups
| Protecting Group | Abbreviation | Structure | Lability Conditions | Strategy |
| tert-Butoxycarbonyl | Boc | (CH₃)₃C-O-CO- | Mild Acid (e.g., TFA)[][6] | Boc |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | C₁₅H₁₁O₂- | Mild Base (e.g., 20% Piperidine in DMF)[][6] | Fmoc |
| Benzyloxycarbonyl | Z or Cbz | C₆H₅CH₂-O-CO- | Strong Acid (HBr/AcOH) or Hydrogenolysis[2][6] | Solution Phase |
| Allyloxycarbonyl | Alloc | CH₂=CHCH₂-O-CO- | Pd(0) catalyst[11] | Orthogonal |
Table 2: Common Side-Chain Protecting Groups in Fmoc-SPPS
| Amino Acid | Functional Group | Protecting Group | Abbreviation | Lability Conditions |
| Aspartic Acid, Glutamic Acid | Carboxyl | tert-Butyl ester | OtBu | TFA[6][10] |
| Serine, Threonine, Tyrosine | Hydroxyl | tert-Butyl ether | tBu | TFA[6][10] |
| Lysine (B10760008) | ε-Amino | tert-Butoxycarbonyl | Boc | TFA[6] |
| Arginine | Guanidino | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | TFA[12] |
| Cysteine | Thiol | Trityl | Trt | TFA[6][12] |
| Histidine | Imidazole | Trityl | Trt | TFA[12] |
| Asparagine, Glutamine | Amide | Trityl | Trt | TFA[12] |
Experimental Protocols
Detailed and precise experimental procedures are crucial for successful peptide synthesis. Below are generalized protocols for key steps.
This protocol describes the general procedure for the attachment of a Boc protecting group to the α-amino group of an amino acid.
-
Dissolution: Dissolve the amino acid (1 equivalent) and a base such as triethylamine (B128534) (1.5 equivalents) in a 1:1 mixture of dioxane and water.[13]
-
Addition of Boc Anhydride: At room temperature, add di-tert-butyl dicarbonate (B1257347) (Boc₂O, 1.1 equivalents) to the solution with stirring.[13][14] The reaction mixture should become homogeneous.
-
Reaction: Continue stirring for 2-4 hours at room temperature.[13]
-
Workup: Dilute the reaction mixture with water and perform an extraction with an organic solvent like ethyl acetate (B1210297) to remove byproducts.[13]
-
Isolation: Acidify the aqueous layer with a weak acid (e.g., 5% citric acid solution) and extract the Boc-protected amino acid with an organic solvent.[13]
-
Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent under reduced pressure. The crude product can be further purified by crystallization.[13]
This protocol outlines the removal of the Fmoc group from a resin-bound peptide.[2][15]
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes in a reaction vessel.[2]
-
Deprotection: Drain the DMF and add a solution of 20% (v/v) piperidine in DMF to the resin.[2][15] Agitate the mixture for 5-10 minutes at room temperature.
-
Second Treatment: Drain the deprotection solution and repeat the treatment with 20% piperidine in DMF for another 10-15 minutes to ensure complete removal of the Fmoc group.[15]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine and the Fmoc-adduct.[2][15] The resin is now ready for the next coupling step.
Caption: Figure 2: General Solid-Phase Peptide Synthesis (SPPS) Workflow.
This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups.
-
Resin Preparation: Wash the final peptide-resin with dichloromethane (B109758) (DCM) and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.[15]
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v). The scavengers (TIS and water) are crucial to trap reactive carbocations generated during deprotection.
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin in a fume hood and stir gently at room temperature for 2-4 hours.[12][15]
-
Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Precipitate the peptide by adding the solution dropwise to a large volume of cold diethyl ether.[15]
-
Peptide Collection: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers.[15]
-
Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification, typically by reverse-phase HPLC.
Logical Relationships and Advanced Concepts
The strategic use of protecting groups extends to the synthesis of complex peptides with non-linear structures.
Caption: Figure 3: On-Resin Cyclization using Orthogonal Protecting Groups.
For the synthesis of cyclic or branched peptides, a third dimension of orthogonality is often required.[11] This involves using protecting groups that are stable to both the conditions for α-amino deprotection and the final cleavage, but can be removed by a unique mechanism. Examples include:
-
Allyloxycarbonyl (Alloc) and Allyl (All) esters: Removed by palladium(0)-catalyzed reactions, these are used to unmask a specific carboxyl or amino group on the side chain for on-resin cyclization or branching.[11]
-
1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde): This group is labile to hydrazine (B178648) and is frequently used to protect lysine side chains, allowing for selective deprotection and modification.[6][11]
The careful selection and strategic application of these diverse protecting groups empower chemists to synthesize increasingly complex and novel peptide structures for a wide range of applications in research and drug development.
References
- 2. benchchem.com [benchchem.com]
- 3. Mastering Protecting Groups in Peptide Synthesis - Pept... [sbsgenetech.com]
- 4. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biosynth.com [biosynth.com]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. lifetein.com [lifetein.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. peptide.com [peptide.com]
- 14. Amine Protection / Deprotection [fishersci.co.uk]
- 15. benchchem.com [benchchem.com]
Unlocking the Potential of Peptide Nucleic Acids: A Technical Guide for Molecular Biology Applications
For Researchers, Scientists, and Drug Development Professionals
Peptide Nucleic Acids (PNAs) have emerged as a powerful class of synthetic DNA analogs, offering exceptional stability, binding affinity, and specificity. Their unique N-(2-aminoethyl)-glycine backbone grants them remarkable resistance to enzymatic degradation and the ability to hybridize to DNA and RNA with high affinity, making them invaluable tools in molecular biology, diagnostics, and therapeutics. This in-depth technical guide explores the core applications of PNAs, providing detailed experimental protocols, quantitative performance data, and visual workflows to empower researchers in harnessing the full potential of this versatile molecule.
Core Principles of Peptide Nucleic Acids
PNA oligomers are synthesized using methods adapted from peptide chemistry.[1] Their neutral backbone overcomes the electrostatic repulsion inherent in DNA/DNA and DNA/RNA duplexes, leading to more stable hybrids.[2] This increased stability is a key advantage in many applications.
PNA Probe Design and Synthesis
Successful application of PNA technology begins with thoughtful probe design. Key considerations include:
-
Length: PNA probes are typically shorter than their DNA counterparts, with optimal lengths ranging from 12 to 18 bases for many applications.[2] Shorter probes offer greater specificity, as a single mismatch has a more significant impact on duplex stability.[2]
-
Purine (B94841) Content: To prevent aggregation and solubility issues, it is advisable to limit the purine content, particularly avoiding long stretches of guanine (B1146940) residues.[2][3] A general guideline is to have no more than seven purines in any ten-unit stretch.[2]
-
Self-Complementarity: Avoid sequences prone to forming hairpins or self-dimers, as PNA/PNA interactions are even stronger than PNA/DNA interactions.[2][3]
PNA synthesis is typically performed using solid-phase techniques, similar to peptide synthesis, employing either Boc or Fmoc chemistry.[4][5] Following synthesis, PNAs are cleaved from the solid support and purified, commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).[4][6] Quality control is essential and typically involves mass spectrometry to verify the molecular weight of the synthesized PNA.[4]
Quantitative Performance of PNA Probes
The superior hybridization properties of PNAs compared to traditional DNA probes are evident in their thermodynamic and kinetic parameters.
| Parameter | PNA Probes | DNA Probes | Key Advantages of PNA |
| Melting Temperature (Tm) | Tm increase of ~1°C per base pair compared to DNA/DNA duplexes at 100 mM NaCl.[2][3] | Dependent on sequence and salt concentration. | Higher thermal stability allows for more stringent hybridization and washing conditions, reducing background signal. |
| Equilibrium Dissociation Constant (KD) | Low nanomolar range (e.g., ~5 nM for a 15-mer PNA-DNA duplex).[7][8] | Variable, often in the higher nanomolar to micromolar range. | Higher affinity leads to more stable probe-target complexes. |
| Association Rate Constant (ka) | On the order of 104 M-1s-1.[9] | Generally faster than PNA.[10] | While the association can be slower, the overall affinity is dominated by the very slow dissociation rate. |
| Dissociation Rate Constant (kd) | Significantly lower than DNA/DNA duplexes.[11] | Faster than PNA/DNA duplexes. | Extremely slow dissociation contributes to the high stability of PNA-target hybrids. |
| Ionic Strength Dependence | Hybridization is largely independent of salt concentration.[12] | Highly dependent on salt concentration. | Robust performance in a wider range of buffer conditions. |
Key Applications and Experimental Protocols
PNAs have a broad range of applications in molecular biology. This section provides detailed protocols for some of the most common uses.
PNA Fluorescence In Situ Hybridization (PNA-FISH)
PNA-FISH is a powerful technique for the detection and localization of specific DNA sequences within cells and tissues. The high affinity and specificity of PNA probes result in bright signals and low background.[13]
Experimental Protocol: PNA-FISH
-
Slide Preparation: Prepare slides with fixed cells or tissue sections according to standard cytogenetic protocols. For formalin-fixed, paraffin-embedded (FFPE) sections, deparaffinization is required.[13]
-
Optional Pre-treatments:
-
RNase Treatment: To reduce background from RNA binding, incubate slides in RNase A solution (e.g., 100 µg/mL) for 20 minutes at 37°C.[13] Wash with PBS.
-
Pepsin Treatment: To improve probe penetration, immerse slides in a pre-warmed pepsin solution (e.g., 0.005% in 10 mM HCl) for 5 minutes at 37°C.[14] Wash with PBS.
-
-
Dehydration: Dehydrate the sample by incubating for 2 minutes each in a series of cold ethanol (B145695) solutions (70%, 85%, and 100%). Air dry the slide.[13][14]
-
Hybridization:
-
Prepare the hybridization mixture containing the fluorescently labeled PNA probe at a final concentration of 200-500 nM in a suitable hybridization buffer (e.g., 20 mM Tris pH 7.4, 60% formamide, 0.5% blocking reagent).[13][15]
-
Pre-warm the slide and the hybridization mixture separately to 85°C for 5 minutes.[13]
-
Apply the hybridization mixture to the slide, cover with a coverslip, and incubate at 85°C for 10 minutes for denaturation.[13]
-
Move the slide to room temperature and incubate for 1 hour in a humidified chamber in the dark to allow for hybridization.[13]
-
-
Washing:
-
Counterstaining and Mounting:
-
Microscopy: Observe the slide using a fluorescence microscope with the appropriate filter sets.
PNA-FISH Experimental Workflow
References
- 1. Synthesis and purification of peptide nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Guideline for PNA [data.panagene.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. emeraldcloudlab.com [emeraldcloudlab.com]
- 6. rsc.org [rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ris.utwente.nl [ris.utwente.nl]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Impact of charges on the hybridization kinetics and thermal stability of PNA duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluating the effect of ionic strength on PNA:DNA duplex formation kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PNA and BNA Probe Comparison [biosyn.com]
- 13. pnabio.com [pnabio.com]
- 14. pnabio.com [pnabio.com]
- 15. eurogentec.com [eurogentec.com]
Navigating the Care of Fmoc-PNA-C(Bhoc)-OH: A Technical Guide to Storage and Handling
For Immediate Release
This technical guide provides an in-depth overview of the essential storage and handling conditions for Fmoc-PNA-C(Bhoc)-OH, a critical monomer used in the synthesis of Peptide Nucleic Acids (PNAs). Adherence to these guidelines is paramount for maintaining the compound's integrity, ensuring experimental reproducibility, and safeguarding laboratory personnel. This document is intended for researchers, scientists, and professionals in the field of drug development and molecular biology.
This compound, a white to light yellow crystalline powder or lyophilized powder, is a key building block in the construction of PNA oligomers.[1] Its stability and purity are directly influenced by storage and handling practices.
Recommended Storage and Stability
Proper storage is crucial for maximizing the shelf life of this compound. While specific recommendations may vary slightly between suppliers, the general consensus points towards refrigerated or frozen storage in a dry environment. It is imperative to consult the product-specific documentation provided by the manufacturer.
| Parameter | Recommended Condition | Notes |
| Storage Temperature | 2-8°C or -20°C | Conflicting recommendations exist. Chem-Impex and Sigma-Aldrich suggest 2-8°C[1], while Liwei Peptide and CD Bioparticles recommend -20°C[2][3]. Always refer to the supplier's specific instructions. |
| Shelf Life | 3 months to 1 year | Liwei Peptide states stability for up to 3 months when stored properly at -20°C[2]. CD Bioparticles indicates a shelf-life of 1 year at -20°C[3]. |
| Atmosphere | Store in a dry environment. | As noted by Sigma-Aldrich, the product should be sealed in a dry place. |
| Appearance | White powder or lyophilized powder. | [1][3] |
Handling and Safety Protocols
This compound is intended for laboratory research and development purposes only.[4] Based on available safety data, this compound can cause skin and serious eye irritation. Therefore, appropriate personal protective equipment (PPE) and handling procedures are mandatory.
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are essential to prevent eye irritation.
-
Hand Protection: Chemical-resistant gloves should be worn to avoid skin contact.
-
Lab Coat: A standard laboratory coat is recommended to protect personal clothing.
Handling Procedures:
-
Avoid breathing dust. Use in a well-ventilated area or with local exhaust ventilation.
-
Wash hands thoroughly after handling.
-
In case of contact with skin, wash with plenty of water.
-
If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Reconstitution: For experimental use, this compound can be reconstituted. One supplier suggests reconstituting in water to a concentration of 1 mg/ml.[2]
Experimental Methodologies
While detailed, proprietary experimental protocols for determining stability are not publicly available, a general approach for assessing the stability of chemical compounds like this compound involves:
-
Initial Characterization: Upon receipt, the compound's purity is determined using High-Performance Liquid Chromatography (HPLC). A baseline is established.
-
Stress Testing: Samples are subjected to various conditions (e.g., different temperatures, humidity levels, light exposure) for defined periods.
-
Time-Point Analysis: At regular intervals, samples from each condition are analyzed by HPLC to measure any degradation and determine the remaining percentage of the intact compound.
-
Data Analysis: The rate of degradation under different conditions is calculated to establish the recommended storage conditions and shelf life.
Workflow for Storage and Handling
The following diagram illustrates the recommended workflow for the proper storage and handling of this compound.
Caption: Logical workflow for the storage and handling of this compound.
References
Methodological & Application
Application Notes & Protocols: Standard Protocol for Solid-Phase PNA Synthesis using Fmoc-PNA-C(Bhoc)-OH
Audience: Researchers, scientists, and drug development professionals.
Introduction
Peptide Nucleic Acids (PNAs) are synthetic DNA mimics with a neutral polyamide backbone, a feature that confers strong binding affinity and specificity to complementary DNA and RNA sequences, along with resistance to enzymatic degradation.[1][2] These properties make PNAs valuable tools in diagnostics, therapeutics, and molecular biology.[1]
The most common method for PNA synthesis is the solid-phase approach, analogous to solid-phase peptide synthesis (SPPS).[2][3] The Fmoc/Bhoc (9-fluorenylmethoxycarbonyl/benzhydryloxycarbonyl) strategy is a widely adopted protection scheme that offers milder deprotection conditions compared to the traditional Boc/Z chemistry, making it compatible with a broader range of functionalities and automated synthesizers.[1][4]
In this protocol, the N-terminal amine of the PNA backbone is temporarily protected by the base-labile Fmoc group, while the exocyclic amine of the cytosine nucleobase is protected by the acid-labile Bhoc group.[3][4] This document provides a detailed, step-by-step protocol for the solid-phase synthesis of PNA oligomers using Fmoc-PNA-C(Bhoc)-OH monomers.
Materials and Reagents
| Category | Item | Specifications |
| Solid Support | PAL-PEG-PS or XAL-PEG-PS Resin | Loading capacity < 0.2 mmol/g[5] |
| PNA Monomers | Fmoc-PNA-A(Bhoc)-OH | |
| This compound | ||
| Fmoc-PNA-G(Bhoc)-OH | ||
| Fmoc-PNA-T-OH | Thymine base does not require Bhoc protection[4] | |
| Solvents | N-Methylpyrrolidone (NMP) | Peptide grade |
| Dimethylformamide (DMF) | Peptide grade | |
| Dichloromethane (DCM) | ||
| Diethyl ether | ||
| Acetonitrile (ACN) | HPLC grade | |
| Deprotection | Piperidine (B6355638) | |
| Coupling Reagents | HATU or HBTU | |
| DIPEA (N,N-Diisopropylethylamine) | ||
| 2,6-Lutidine | ||
| Capping Reagent | Acetic Anhydride (Ac₂O) | |
| Cleavage Cocktail | Trifluoroacetic acid (TFA) | |
| m-Cresol | Scavenger | |
| Triisopropylsilane (B1312306) (TIS) | Optional scavenger |
Experimental Workflow
The overall workflow for solid-phase PNA synthesis consists of resin preparation followed by iterative cycles of deprotection, coupling, and capping, and concludes with cleavage from the resin and purification.
Caption: Workflow for Fmoc/Bhoc solid-phase PNA synthesis.
Detailed Experimental Protocols
The following protocols are based on a standard 2 µmol synthesis scale.[5]
Resin Preparation
-
Place the solid support resin (e.g., PAL-PEG-PS, <0.2 mmol/g) in a suitable reaction vessel.
-
Wash the resin with DMF or NMP to induce swelling.
Monomer Preparation
-
Prepare a 0.2 M solution of each Fmoc-PNA monomer in peptide-grade NMP.[5]
-
Gentle heating may be required to fully dissolve the monomers, especially for this compound.[5]
Synthesis Cycle
This cycle is repeated for each monomer to be added to the sequence.
Step 1: Fmoc-Deprotection (Deblocking)
-
Agitate for 30 seconds to 5 minutes.[5][6] Shorter times are often preferred to minimize base-catalyzed side reactions.[1][5]
-
Drain the solution and wash the resin thoroughly with DMF or NMP to remove residual piperidine.
Step 2: Activation and Coupling
-
Pre-activation: In a separate vial, mix the Fmoc-PNA monomer (3 equivalents), HATU (2.9 equivalents), DIPEA (3 equivalents), and 2,6-lutidine (3 equivalents).[6] Allow this mixture to pre-activate for 2.5 minutes.[5]
-
Coupling: Add the activated monomer solution to the deprotected resin.
-
Agitate for 30 minutes at room temperature.[6]
-
Drain the coupling solution and wash the resin with DMF or NMP.
Step 3: Capping
-
To block any unreacted amino groups and prevent the formation of deletion sequences, add a capping solution. A typical mixture is acetic anhydride/lutidine/DMF (5:6:89 v/v/v).[6]
-
Agitate for 5 minutes.[6]
-
Drain the capping solution and wash the resin thoroughly with DMF or NMP, followed by DCM.
Cleavage and Final Deprotection
-
After the final monomer has been coupled, perform a final Fmoc-deprotection step as described in 4.3, unless "Fmoc-ON" purification is desired.[5]
-
Wash the resin with DMF, then DCM, and dry it under vacuum.[4]
-
Prepare a cleavage cocktail of TFA containing 5% m-cresol.[5] For certain sequences, other scavengers like triisopropylsilane (TIS) may be added.[5] A common mixture is TFA/TIS/water (95:2.5:2.5).[7][8]
-
Add approximately 400-750 µL of the cleavage cocktail to the resin (for a 2 µmol synthesis).[5][9]
-
Agitate at room temperature. The Bhoc groups are deprotected within a minute, but cleavage from the resin takes longer.[5]
-
Filter the resin and collect the filtrate containing the cleaved PNA.
PNA Precipitation and Purification
-
Precipitate the crude PNA from the TFA filtrate by adding cold diethyl ether (approximately 10-fold volume excess).[1][9]
-
A white precipitate should form. Centrifuge the mixture to pellet the PNA.
-
Wash the pellet with cold diethyl ether multiple times to remove scavengers.
-
Dry the crude PNA oligomer.
-
Purify the PNA by reverse-phase high-performance liquid chromatography (RP-HPLC).[1][5]
-
Analyze the purified PNA by mass spectrometry to confirm its identity.
Quantitative Data Summary
| Parameter | Value / Condition | Reference |
| Synthesis Scale | Typically 2 µmol | [5] |
| Resin Loading | < 0.2 mmol/g | [5] |
| Monomer Concentration | 0.2 M in NMP | [5] |
| Fmoc Deprotection | 20% piperidine in DMF, 30s - 5 min | [5][6] |
| Coupling Reagents | Monomer/HATU/DIPEA/Lutidine (3/2.9/3/3 eq) | [6] |
| Coupling Time | 30 minutes | [6] |
| Capping Solution | Ac₂O/Lutidine/DMF (5:6:89 v/v/v) | [6] |
| Capping Time | 5 minutes | [6] |
| Cleavage Cocktail | TFA / 5% m-cresol | [5] |
| Cleavage Time (PAL resin) | ~90 minutes | [5] |
| RP-HPLC Column | C8 or C18 | [5] |
| RP-HPLC Mobile Phase A | 0.1% TFA in water | [5] |
| RP-HPLC Mobile Phase B | 0.1% TFA in acetonitrile | [5] |
| RP-HPLC Temperature | 55 °C (to prevent aggregation) | [5] |
Design Considerations and Troubleshooting
-
Aggregation: Purine-rich sequences, especially those with multiple consecutive guanines, are prone to aggregation.[5] It is advisable to limit purine (B94841) content where possible.[5] Running HPLC at elevated temperatures (e.g., 55 °C) can help overcome aggregation during analysis.[5]
-
Difficult Sequences: For particularly difficult or long sequences (>15 units), aggregation can lead to poor coupling efficiency.[6][10] Strategies like incorporating Hmb (2-hydroxy-4-methoxybenzyl) backbone modifications can improve synthesis quality.[6]
-
Solubility: PNA oligomers can have poor aqueous solubility. Incorporating lysine (B10760008) residues or AEEA linkers can significantly improve solubility without negatively impacting hybridization.[5]
-
Side Reactions: During the basic conditions of Fmoc deprotection, minor side reactions like transacylation can occur, though this is not a significant issue with brief basic treatments.[1][5]
References
- 1. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 2. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Purchase Directly from this compound | China this compound Supplies [liwei-peptide.com]
- 4. peptide.com [peptide.com]
- 5. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 6. Solid-Phase Synthesis of Difficult Purine-Rich PNAs through Selective Hmb Incorporation: Application to the Total Synthesis of Cell Penetrating Peptide-PNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 9. rsc.org [rsc.org]
- 10. Frontiers | Solid-Phase Synthesis of Difficult Purine-Rich PNAs through Selective Hmb Incorporation: Application to the Total Synthesis of Cell Penetrating Peptide-PNAs [frontiersin.org]
Application Notes and Protocols for Fmoc-PNA-C(Bhoc)-OH Coupling
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the coupling of Fmoc-PNA-C(Bhoc)-OH in solid-phase peptide nucleic acid (PNA) synthesis. The Fmoc/Bhoc protection strategy is a widely adopted method, offering milder deprotection conditions compared to the original Boc/Z chemistry, thus enhancing compatibility with sensitive moieties and automated synthesis.[1][2][3]
Peptide Nucleic Acids (PNAs) are synthetic DNA mimics where the sugar-phosphate backbone is replaced by a repeating N-(2-aminoethyl)glycine unit.[2] This neutral backbone results in stronger and more specific binding to complementary DNA and RNA sequences. This compound is the protected monomer used to incorporate a cytosine base into the growing PNA chain. The 9-fluorenylmethoxycarbonyl (Fmoc) group temporarily protects the N-terminal amine of the backbone, while the benzhydryloxycarbonyl (Bhoc) group protects the exocyclic amine of the cytosine base.[2][4]
Principle of the Coupling Reaction
The synthesis of PNA oligomers is performed on a solid support (resin) and involves a series of repetitive cycles.[4] Each cycle for the incorporation of a single this compound monomer consists of three main steps:
-
Fmoc Deprotection: The terminal Fmoc group on the resin-bound growing PNA chain is removed using a base, typically a piperidine (B6355638) solution, to expose a free secondary amine.[1]
-
Activation and Coupling: The carboxylic acid of the incoming this compound monomer is activated using a peptide coupling reagent. This activated monomer then reacts with the free amine on the resin to form a stable amide bond, extending the PNA chain.[1][4]
-
Capping (Optional but Recommended): Any unreacted amines on the resin are acetylated (capped) to prevent the formation of deletion sequences in subsequent cycles.[1]
This cycle is repeated until the desired PNA sequence is assembled. Finally, the PNA is cleaved from the resin, and the Bhoc protecting groups are removed simultaneously using a strong acid cocktail.[1][4]
Experimental Workflow and Chemistry
The overall process of solid-phase PNA synthesis using Fmoc/Bhoc chemistry is depicted below.
Caption: Solid-phase synthesis cycle for PNA using Fmoc/Bhoc chemistry.
The core coupling reaction involves the formation of an amide bond between the activated monomer and the growing chain on the solid support.
Caption: this compound coupling reaction schematic.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the coupling reaction. These values may require optimization based on the specific sequence, scale, and synthesis equipment.
| Parameter | Reagent/Condition | Typical Value/Range | Source(s) |
| Monomer | This compound | 3 molar equivalents (relative to resin loading) | [5] |
| Monomer Concentration | 0.2 M in NMP (N-Methylpyrrolidone) | [6] | |
| Activator | HATU, HBTU, or HCTU | 1.3 equivalents (relative to monomer) or ~3 equivalents (relative to resin) | [1][5][7] |
| Base (Activation) | DIPEA (Diisopropylethylamine) | 6 molar equivalents (relative to resin) or 1 equivalent (relative to monomer) | [5][7] |
| 2,6-Lutidine | 1 equivalent (relative to monomer) | [1][7] | |
| Base (Deprotection) | Piperidine in DMF | 20% (v/v) | [1][5][6] |
| Reaction Time | Fmoc Deprotection | 30 seconds to 3 minutes | [5][6] |
| Coupling | 30 minutes | [5] | |
| Capping | 10 minutes | [1] | |
| Cleavage & Bhoc Deprotection | 90 minutes (with PAL resin) | [6] | |
| Cleavage Cocktail | TFA / Scavenger | 95% TFA / 5% m-cresol (B1676322) | [1][6] |
Experimental Protocols
Materials and Reagents:
-
Resin: PAL-PEG-PS or Rink Amide resin (loading < 0.2 mmol/g).[5][6]
-
Monomers: Fmoc-PNA-A(Bhoc)-OH, this compound, Fmoc-PNA-G(Bhoc)-OH, Fmoc-PNA-T-OH.
-
Solvents: N-Methylpyrrolidone (NMP, peptide grade), Dichloromethane (DCM), N,N-Dimethylformamide (DMF, peptide grade).
-
Deprotection Solution: 20% (v/v) Piperidine in DMF.
-
Activation Reagents: HATU, HCTU, or HBTU.
-
Bases: DIPEA, 2,6-Lutidine.
-
Capping Solution: Acetic Anhydride/Pyridine/NMP (e.g., 1:25:25 v/v/v).[1]
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 5% m-cresol.
-
Precipitation/Wash: Diethyl ether.
Protocol 1: Manual PNA Synthesis Cycle (for one this compound coupling)
This protocol assumes a 2 µmol scale synthesis. Adjust volumes accordingly for different scales.
-
Resin Swelling:
-
Place the resin in a suitable reaction vessel (e.g., a fritted syringe).
-
Wash and swell the resin with DMF for 30 minutes. Drain the solvent.
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin.
-
Agitate gently for 3 minutes.[5]
-
Drain the solution. Repeat the piperidine treatment for another 3 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Monomer Activation and Coupling:
-
In a separate vial, dissolve this compound (3 eq.) and HCTU (3 eq.) in NMP.[5] Note: Gentle heating may be required to fully dissolve the C monomer.[6]
-
Add DIPEA (6 eq.) to the monomer solution for in-situ activation.[5]
-
Immediately add the activated monomer solution to the deprotected resin.
-
Agitate the mixture at room temperature for 30 minutes.[5]
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times).
-
-
Capping (Optional):
-
Add the capping solution (Acetic Anhydride/Pyridine/NMP) to the resin.
-
Agitate for 10 minutes at room temperature.[1]
-
Drain and wash the resin with DMF (3-5 times) and DCM (2-3 times).
-
The resin is now ready for the next deprotection and coupling cycle.
-
Protocol 2: Final Cleavage and Bhoc Deprotection
-
Preparation:
-
After the final coupling cycle, perform a final Fmoc deprotection step as described above (unless Fmoc-ON purification is desired).[6]
-
Wash the resin with DMF, followed by DCM, and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.
-
-
Cleavage:
-
PNA Precipitation and Isolation:
-
Filter the cleavage mixture, collecting the filtrate which contains the PNA.
-
Precipitate the PNA from the filtrate by adding cold diethyl ether (typically 10x the volume of the filtrate).
-
Pellet the PNA by centrifugation and carefully decant the ether.
-
Wash the PNA pellet with more cold diethyl ether to remove residual scavengers.
-
Dry the PNA pellet. The crude product can then be purified by RP-HPLC.[6]
-
Key Considerations and Troubleshooting
-
Monomer Solubility: PNA monomers, especially this compound and G(Bhoc), may require gentle warming to fully dissolve in NMP.[6]
-
Side Reactions: During TFA cleavage, the benzhydryl cation generated from the Bhoc group can form adducts with sensitive residues, particularly N-terminal cysteine.[5] The use of appropriate scavengers like m-cresol is critical to minimize this.[1][6]
-
Aggregation: Purine-rich PNA sequences are prone to aggregation. Analysis and purification via HPLC should be performed at elevated temperatures (e.g., 55°C) to mitigate this issue.[6]
-
Incomplete Coupling: Use a sufficient excess of monomer and activation reagents to drive the coupling reaction to completion.[1] Perform a Kaiser test or similar method to check for free amines after coupling to ensure the reaction was successful. Capping is crucial to terminate failed sequences.
References
- 1. peptide.com [peptide.com]
- 2. PNA-G(Bhoc)-OH, FMOC | LGC, Biosearch Technologies [biosearchtech.com]
- 3. PNA-C(Bhoc)-OH, FMOC | LGC, Biosearch Technologies [biosearchtech.com]
- 4. Purchase Directly from this compound | China this compound Supplies [liwei-peptide.com]
- 5. An Efficient Approach for the Design and Synthesis of Antimicrobial Peptide-Peptide Nucleic Acid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: A Guide to Fmoc Deprotection in Solid-Phase PNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the fluorenylmethyloxycarbonyl (Fmoc) deprotection step in solid-phase Peptide Nucleic Acid (PNA) synthesis. PNA, a synthetic DNA mimic, holds significant promise in various biomedical applications due to its high binding affinity and stability. The Fmoc protecting group strategy is a widely adopted method for PNA synthesis, offering mild reaction conditions.[1] This protocol will cover the underlying chemistry, a step-by-step experimental procedure, and key data for successful implementation.
Introduction to Fmoc Protection in PNA Synthesis
Solid-phase PNA synthesis involves the sequential addition of PNA monomers to a growing chain anchored to a solid support. To ensure the correct sequence, the N-terminal amine of each monomer is protected. The Fmoc group is a base-labile protecting group, meaning it can be removed under mild basic conditions, leaving other protecting groups on the PNA chain intact.[1][2] This orthogonality is a key advantage of the Fmoc/Bhoc chemistry, which is a milder alternative to the earlier tBoc/Z chemistry.[3] The typical cycle of Fmoc-based PNA synthesis consists of three main stages: deprotection, monomer coupling, and capping.[1][3][4]
The Chemical Mechanism of Fmoc Deprotection
The removal of the Fmoc group is achieved by treating the resin-bound PNA with a secondary amine, most commonly piperidine (B6355638). The reaction proceeds via a β-elimination mechanism. The piperidine acts as a base, abstracting a proton from the C9 position of the fluorenyl group. This abstraction leads to the formation of a dibenzofulvene (DBF) intermediate and the free N-terminal amine on the PNA chain. The liberated DBF is then scavenged by another molecule of piperidine to form a stable adduct, preventing side reactions.
Experimental Protocol for Fmoc Deprotection
This protocol outlines a standard procedure for the Fmoc deprotection of a PNA chain synthesized on a solid support.
Materials:
-
Fmoc-PNA-resin
-
Deprotection Solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
Washing Solvent: N,N-dimethylformamide (DMF)
-
Solid-phase synthesis vessel
-
Shaker or automated peptide synthesizer
Procedure:
-
Resin Swelling: Swell the Fmoc-PNA-resin in DMF for at least 30 minutes prior to deprotection.
-
Initial Wash: Wash the resin thoroughly with DMF (3-5 times) to remove any residual reagents from the previous coupling step.
-
Deprotection Reaction:
-
Add the deprotection solution (20% piperidine in DMF) to the resin, ensuring the resin is fully submerged.
-
Agitate the mixture at room temperature. The reaction time can vary from 30 seconds to 30 minutes depending on the specific protocol and sequence.[3][4] A common practice is a two-step deprotection: an initial short treatment (e.g., 1-5 minutes) followed by a longer treatment (e.g., 10-20 minutes) with fresh deprotection solution.[5][6]
-
-
Removal of Deprotection Solution: Drain the deprotection solution from the reaction vessel.
-
Thorough Washing: Wash the resin extensively with DMF (5-7 times) to completely remove the piperidine and the dibenzofulvene-piperidine adduct. Residual piperidine can interfere with the subsequent coupling step.
-
Monitoring (Optional but Recommended): The completeness of the Fmoc deprotection can be monitored using methods such as the Kaiser test, which detects the presence of free primary amines. A positive result (blue beads) indicates successful deprotection.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the Fmoc deprotection step in PNA synthesis. These values can be optimized based on the specific PNA sequence, resin, and synthesis scale.
| Parameter | Recommended Value/Range | Notes |
| Deprotection Reagent | 20% (v/v) Piperidine in DMF | The most commonly used reagent.[3][4][5][7] |
| Reaction Time | 30 seconds - 30 minutes | Shorter times (e.g., 30s) are possible with flow systems.[4] Manual synthesis often employs longer times (e.g., 2 x 5-15 min).[5][6] |
| Reaction Temperature | Room Temperature (20-25 °C) | Elevated temperatures are generally avoided to prevent side reactions.[7] |
| Number of Treatments | 1-2 | A two-step deprotection with fresh reagent is often recommended to ensure complete removal.[5] |
| Washing Solvent Volume | 5-10 times the resin volume | Thorough washing is critical for removing impurities. |
| Number of Washes | 5-7 times post-deprotection | Ensures complete removal of piperidine and byproducts. |
Experimental Workflow Diagram
The following diagram illustrates the step-by-step workflow of the Fmoc deprotection process in solid-phase PNA synthesis.
Caption: Workflow of Fmoc deprotection in PNA synthesis.
Troubleshooting
Incomplete Fmoc deprotection can lead to deletion sequences and reduced final product purity.[6] Here are some common issues and their solutions:
-
Issue: Incomplete deprotection (e.g., negative Kaiser test).
-
Possible Cause: Insufficient reaction time or degraded piperidine solution.
-
Solution: Increase the deprotection time or perform a second deprotection step with fresh reagent. Ensure the piperidine solution is fresh.
-
-
Issue: Aggregation of the PNA chain.
-
Possible Cause: Certain PNA sequences are prone to aggregation, which can hinder reagent access.
-
Solution: Consider using specialized resins designed to reduce aggregation or perform the synthesis at a slightly elevated temperature, though this should be done with caution to avoid side reactions.[7]
-
-
Issue: Side reactions.
-
Possible Cause: Prolonged exposure to piperidine.
-
Solution: Minimize the deprotection time as much as possible while still achieving complete deprotection. Transacylation is a possible side reaction with brief basic treatments, though it is not a significant issue with short deprotection times.[4]
-
By following this detailed protocol and considering the provided data and troubleshooting tips, researchers can effectively perform the Fmoc deprotection step in PNA synthesis, contributing to the successful production of high-quality PNA oligomers for various research and therapeutic applications.
References
- 1. PNA Oligomer Synthesis by Fmoc Chemistry - Creative Peptides [pna.creative-peptides.com]
- 2. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]
- 3. peptide.com [peptide.com]
- 4. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 5. scienceopen.com [scienceopen.com]
- 6. benchchem.com [benchchem.com]
- 7. Improved Synthesis Strategy for Peptide Nucleic Acids (PNA) appropriate for Cell-specific Fluorescence Imaging [medsci.org]
Application Notes and Protocols for Bhoc Group Removal in Peptide Nucleic Acid (PNA) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide Nucleic Acids (PNAs) are synthetic DNA mimics with a neutral N-(2-aminoethyl)-glycine backbone, offering exceptional thermal stability, specific hybridization to DNA and RNA, and resistance to enzymatic degradation. A cornerstone of solid-phase PNA synthesis is the use of orthogonal protecting groups to ensure selective deprotection and chain elongation. The Fmoc/Bhoc (9-fluorenylmethyloxycarbonyl/benzhydryloxycarbonyl) strategy is a widely adopted method, where the acid-labile Bhoc group protects the exocyclic amines of the nucleobases (Adenine, Cytosine, and Guanine).
This document provides detailed application notes and protocols for the efficient removal of the Bhoc protecting group during the final cleavage step of PNA synthesis. Understanding and optimizing these conditions are critical for obtaining high-purity PNA oligomers.
Bhoc Group Removal: Chemical Rationale
The benzhydryloxycarbonyl (Bhoc) group is an acid-labile protecting group. Its removal is typically achieved concomitantly with the cleavage of the PNA from the solid support using strong acids, most commonly trifluoroacetic acid (TFA). The mechanism involves the protonation of the carbonyl oxygen, followed by the departure of the stable benzhydryl cation.
It is crucial to employ scavengers in the cleavage cocktail to trap the highly reactive benzhydryl cations. These cations can otherwise lead to undesired side reactions, such as the alkylation of nucleophilic residues within the PNA sequence, particularly cysteine, leading to the formation of Bhoc-adducts.[1]
Quantitative Data Summary: Bhoc Removal Conditions
The following tables summarize common cleavage cocktails and reaction conditions for Bhoc group removal in Fmoc/Bhoc PNA synthesis.
Table 1: Standard Cleavage Cocktails for Bhoc Deprotection
| Reagent | Concentration/Ratio | Purpose | Reference |
| Trifluoroacetic Acid (TFA) | 90-95% (v/v) | Primary cleavage and deprotection agent | [1][2][3][4] |
| m-Cresol | 5-20% (v/v) | Scavenger for benzhydryl cations | [2][3][5] |
| Triisopropylsilane (TIS) | 2.5-5% (v/v) | Scavenger | [1][3][6] |
| Water (H₂O) | 2.5-5% (v/v) | Scavenger | [1][4][6] |
| Phenol | ~10% (v/v) | Scavenger (especially for PNA-peptide synthesis) | [3] |
Table 2: Optimized Cleavage Conditions for Cysteine-Containing PNAs
| Reagent | Concentration/Ratio | Purpose | Reference |
| Trifluoroacetic Acid (TFA) | 95% (v/v) | Primary cleavage and deprotection agent | [1] |
| Water (H₂O) | 2.5% (v/v) | Scavenger | [1] |
| Triisopropylsilane (TIS) | 2.5% (v/v) | Scavenger | [1] |
| Cysteamine (B1669678) | 20 equivalents | Scavenger to prevent Bhoc-adduct formation on Cys | [1] |
Table 3: Reaction Parameters for Cleavage and Bhoc Deprotection
| Parameter | Condition | Notes | Reference |
| Temperature | Room Temperature | Standard condition for cleavage | [1][2][4][7] |
| Reaction Time | 1 - 2.5 hours | Dependent on the solid support and sequence | [1][2][4][7] |
| Resin Type | PAL, XAL, Rink Amide | Cleavage time varies with the lability of the linker | [1][3] |
Experimental Protocols
Protocol 1: Standard Solid-Phase PNA Synthesis Cycle (Fmoc/Bhoc Chemistry)
This protocol outlines the general steps for elongating the PNA chain on a solid support.
Caption: Standard solid-phase PNA synthesis cycle using Fmoc/Bhoc chemistry.
Methodology:
-
Resin Preparation: Start with a suitable solid support, such as a Rink Amide resin, pre-loaded with the C-terminal amino acid or PNA monomer.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in N,N-dimethylformamide (DMF) for 3-5 minutes to remove the N-terminal Fmoc group. Repeat this step once.[1][4]
-
Washing: Thoroughly wash the resin with DMF to remove piperidine and the deprotection byproducts.
-
Monomer Coupling: Activate the incoming Fmoc-PNA(Bhoc)-OH monomer (3 equivalents) using a coupling reagent such as HATU or HCTU in the presence of a base like N,N-diisopropylethylamine (DIPEA) and 2,6-lutidine in N-methyl-2-pyrrolidone (NMP).[1][2] Add the activated monomer solution to the resin and allow the coupling reaction to proceed for 30-60 minutes at room temperature.[1][7]
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Capping: To block any unreacted amino groups, treat the resin with a capping solution, typically a mixture of acetic anhydride and a non-nucleophilic base (e.g., 2,6-lutidine or pyridine) in DMF for 5-10 minutes.[2][7]
-
Washing: Wash the resin extensively with DMF.
-
Chain Elongation: Repeat steps 2-7 for each subsequent monomer in the PNA sequence.
Protocol 2: Final Cleavage and Bhoc Deprotection
This protocol describes the final step of releasing the PNA oligomer from the solid support and removing the Bhoc protecting groups from the nucleobases.
Caption: Workflow for the final cleavage and Bhoc deprotection of PNA.
Methodology:
-
Final Fmoc Removal: After the final coupling cycle, remove the N-terminal Fmoc group as described in Protocol 1, step 2.
-
Resin Washing and Drying: Wash the resin thoroughly with DMF, followed by dichloromethane (B109758) (DCM), and dry the resin under vacuum.
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail. For a standard PNA, a mixture of TFA:m-cresol (95:5, v/v) or TFA:TIS:H₂O (95:2.5:2.5, v/v/v) is commonly used.[1][3][6] For PNAs containing cysteine, an optimized cocktail of TFA:H₂O:TIS (95:2.5:2.5, v/v/v) with the addition of 20 equivalents of cysteamine is recommended to prevent Bhoc-adduct formation.[1]
-
Cleavage and Deprotection Reaction: Add the cleavage cocktail to the dried resin in a reaction vessel. Gently agitate the mixture at room temperature for 1 to 2.5 hours.[1][2][4] The exact time will depend on the lability of the resin linker. For example, cleavage from PAL resin may take up to 90 minutes, while cleavage from XAL resin can be complete in as little as 5 minutes.[3]
-
Filtration: Filter the reaction mixture to separate the resin from the filtrate containing the cleaved PNA. Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitation: Precipitate the crude PNA from the filtrate by adding it to a 10-fold excess of cold diethyl ether. A white precipitate of the PNA should form.
-
Washing and Collection: Centrifuge the mixture to pellet the PNA. Carefully decant the ether. Wash the PNA pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.
-
Drying: After the final wash, dry the PNA pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification: Purify the crude PNA using reverse-phase high-performance liquid chromatography (RP-HPLC).
Signaling Pathways and Logical Relationships
The chemical transformation during Bhoc deprotection is a straightforward acid-catalyzed cleavage. The following diagram illustrates this process and the role of scavengers.
Caption: Mechanism of acid-catalyzed Bhoc deprotection and the role of scavengers.
Conclusion
The successful synthesis of high-purity PNA oligomers using the Fmoc/Bhoc strategy is highly dependent on the final cleavage and deprotection step. Careful selection of the cleavage cocktail, particularly the inclusion of appropriate scavengers, and optimization of the reaction time are paramount to minimize side reactions and maximize yield. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively remove Bhoc protecting groups in their PNA synthesis workflows.
References
- 1. An Efficient Approach for the Design and Synthesis of Antimicrobial Peptide-Peptide Nucleic Acid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 4. Improved Synthesis Strategy for Peptide Nucleic Acids (PNA) appropriate for Cell-specific Fluorescence Imaging [medsci.org]
- 5. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 6. Frontiers | Solid-Phase Synthesis of Difficult Purine-Rich PNAs through Selective Hmb Incorporation: Application to the Total Synthesis of Cell Penetrating Peptide-PNAs [frontiersin.org]
- 7. benchchem.com [benchchem.com]
Synthesis of Fluorescently Labeled PNA Probes with Fmoc-PNA-C(Bhoc)-OH: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peptide Nucleic Acids (PNAs) are synthetic DNA mimics with a neutral polyamide backbone, offering superior hybridization characteristics and enzymatic stability compared to natural nucleic acids.[1][2][3] These properties make them ideal candidates for various applications in diagnostics, therapeutics, and molecular biology research.[4][5][6] Fluorescently labeled PNA probes, in particular, are powerful tools for sequence-specific detection of DNA and RNA.[7][8] This document provides a detailed protocol for the synthesis of fluorescently labeled PNA probes utilizing Fmoc-PNA-C(Bhoc)-OH monomers. The use of the Fmoc/Bhoc protection strategy allows for milder synthesis and deprotection conditions, which is particularly advantageous when working with sensitive fluorescent reporter groups.[9][10][11]
Introduction
The synthesis of PNA oligomers is typically performed on a solid support using a step-wise addition of monomers.[1] The Fmoc/Bhoc (9-fluorenylmethoxycarbonyl/benzhydryloxycarbonyl) protection strategy is a widely adopted method for PNA synthesis.[11] The Fmoc group protects the N-terminal amine of the PNA backbone, while the Bhoc group protects the exocyclic amines of the nucleobases.[9][10] This combination allows for selective deprotection under mild conditions, preserving the integrity of both the PNA sequence and any incorporated labels.[9][10]
Fluorescent labeling of PNA probes can be achieved on-resin, typically at the N-terminus after the completion of the PNA sequence assembly.[12] This approach involves the coupling of an activated fluorescent dye to the free N-terminal amine of the PNA. The choice of fluorescent dye depends on the specific application and the available detection instrumentation. A variety of dyes with different spectral properties are commercially available.
Key Materials and Reagents
| Reagent/Material | Supplier (Example) | Purpose |
| This compound Monomers | LGC, Biosearch Technologies | PNA building blocks |
| Fmoc-PAL-PEG-PS or XAL resin | Various | Solid support for synthesis |
| N,N-Dimethylformamide (DMF) | Sigma-Aldrich | Solvent |
| Piperidine (B6355638) | Sigma-Aldrich | Fmoc deprotection |
| N-Methyl-2-pyrrolidone (NMP) | Sigma-Aldrich | Solvent |
| HBTU/HATU | Various | Activating reagent for coupling |
| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | Base for coupling reaction |
| Acetic Anhydride | Sigma-Aldrich | Capping reagent |
| Pyridine | Sigma-Aldrich | Capping reagent |
| Trifluoroacetic acid (TFA) | Sigma-Aldrich | Cleavage and Bhoc deprotection |
| m-Cresol | Sigma-Aldrich | Scavenger for cleavage |
| Diethyl ether | Sigma-Aldrich | PNA precipitation |
| Acetonitrile (B52724) (ACN) | Various | HPLC solvent |
| Fluorescent Dye-NHS ester | Thermo Fisher Scientific, etc. | Labeling reagent |
| AEEA linker (Fmoc-AEEA-OH) | LGC, Biosearch Technologies | Spacer between PNA and dye |
Experimental Workflow
Figure 1. Workflow for the synthesis of fluorescently labeled PNA probes.
Detailed Experimental Protocols
Protocol 1: Solid-Phase Synthesis of PNA Oligomers
This protocol is based on the standard Fmoc/Bhoc chemistry for PNA synthesis.[11]
-
Resin Preparation: Swell the Fmoc-PAL-PEG-PS or XAL resin in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 10 minutes.
-
Wash the resin thoroughly with DMF (5 times).
-
-
Monomer Coupling:
-
Dissolve the this compound monomer (3-5 equivalents) and an activating agent like HBTU or HATU (3-5 equivalents) in NMP.
-
Add DIPEA (6-10 equivalents) to the monomer solution.
-
Add the activated monomer solution to the resin and shake for 60-120 minutes.
-
Wash the resin with DMF (5 times).
-
-
Capping:
-
To cap any unreacted amino groups, treat the resin with a solution of acetic anhydride/pyridine/DMF (e.g., 5:5:90 v/v/v) for 10 minutes.
-
Wash the resin with DMF (5 times).
-
-
Chain Elongation: Repeat steps 2-4 for each subsequent monomer in the desired PNA sequence.
Protocol 2: On-Resin Fluorescent Labeling
This procedure is performed after the final PNA monomer has been coupled and its Fmoc group has been removed.
-
Optional Linker Addition: For improved solubility and to reduce interaction between the dye and the PNA, it is recommended to add a hydrophilic spacer like Fmoc-AEEA-OH.[9][10] This is done by performing a standard coupling cycle (Protocol 1, step 3) with the Fmoc-AEEA-OH linker before the final Fmoc deprotection. It is often beneficial to add two or more spacer units.[12]
-
Final Fmoc Deprotection: Perform the Fmoc deprotection as described in Protocol 1, step 2.
-
Dye Coupling:
-
Dissolve the fluorescent dye-NHS ester (5-10 equivalents) and DIPEA (10-20 equivalents) in NMP or a DMF/DIPEA mixture.
-
Add the dye solution to the resin and shake in the dark for 2-4 hours at room temperature.
-
Wash the resin with DMF until the filtrate is colorless, followed by washes with dichloromethane (B109758) (DCM).
-
Dry the resin under vacuum.
-
Protocol 3: Cleavage, Deprotection, and Purification
-
Cleavage and Bhoc Deprotection:
-
PNA Precipitation:
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the PNA by adding the filtrate to cold diethyl ether (10-fold volume excess).
-
Centrifuge to pellet the PNA, decant the ether, and repeat the ether wash 2-3 times.[13]
-
Dry the crude PNA pellet under a stream of nitrogen or in a vacuum desiccator.
-
-
Purification:
-
Dissolve the crude PNA in a suitable solvent (e.g., 0.1% TFA in water/acetonitrile).
-
Purify the fluorescently labeled PNA probe by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.[13][14] A gradient of acetonitrile in 0.1% aqueous TFA is commonly used for elution.[13]
-
-
Analysis and Characterization:
-
Confirm the identity and purity of the final product using MALDI-TOF mass spectrometry and analytical RP-HPLC.
-
Determine the concentration of the PNA probe using UV-Vis spectrophotometry by measuring the absorbance at 260 nm (for the nucleobases) and at the excitation maximum of the fluorescent dye.[13][14]
-
Common Fluorescent Dyes for PNA Labeling
| Fluorescent Dye | Excitation (nm) | Emission (nm) | Common Applications |
| FAM (Fluorescein) | 492 | 518 | FISH, FRET[15][16] |
| FITC (Fluorescein isothiocyanate) | 492 | 518 | FISH[15][16] |
| TAMRA (Tetramethylrhodamine) | 553 | 576 | FRET, Quencher[15][16] |
| Cy3 | 550 | 570 | FISH, FRET[15][16] |
| Cy5 | 650 | 670 | FISH, FRET[15] |
| Alexa Fluor 488 | 494 | 517 | FISH, Imaging[15][17] |
| Alexa Fluor 594 | 590 | 617 | FRET, Imaging[8] |
| Texas Red | 589 | 615 | FISH[16] |
Signaling Pathway Example: FRET-based Detection
Fluorescently labeled PNA probes are often used in Förster Resonance Energy Transfer (FRET) applications for nucleic acid detection.[8] In a typical FRET assay, two PNA probes are designed to bind to adjacent sites on a target nucleic acid sequence. One probe is labeled with a donor fluorophore and the other with an acceptor fluorophore.
Figure 2. FRET signaling with fluorescent PNA probes.
When the target is absent, the probes are separate in solution, and excitation of the donor results in donor emission. When the target is present, the probes hybridize in close proximity, allowing FRET to occur from the donor to the acceptor, resulting in acceptor emission. This change in fluorescence signal can be used to quantify the amount of target nucleic acid.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low synthesis yield | Incomplete coupling or deprotection | Increase coupling/deprotection times; use fresh reagents. |
| Broad or multiple peaks in HPLC | Incomplete capping; side reactions | Ensure efficient capping; check purity of reagents. |
| No or low fluorescence | Inefficient dye coupling; dye degradation | Increase dye excess; perform coupling in the dark; check dye quality. |
| PNA precipitation issues | Aggregation of purine-rich sequences | Incorporate solubility enhancers like lysine (B10760008) or AEEA linkers.[10][12] |
| Poor hybridization signal | Incorrect PNA sequence; probe degradation | Verify sequence; ensure proper storage of probes. |
Conclusion
The synthesis of fluorescently labeled PNA probes using this compound monomers is a robust and versatile method for producing high-quality probes for a wide range of applications. The mild conditions of the Fmoc/Bhoc chemistry are particularly well-suited for the incorporation of sensitive fluorescent dyes. By following the detailed protocols outlined in this document, researchers can successfully synthesize and purify these valuable molecular tools for their specific research needs. The unique properties of PNA, including high binding affinity and specificity, coupled with the sensitivity of fluorescence detection, make these probes indispensable for advanced nucleic acid analysis.[3][18]
References
- 1. Purchase Directly from this compound | China this compound Supplies [liwei-peptide.com]
- 2. mdpi.com [mdpi.com]
- 3. Using Peptide Nucleic Acid Hybridization Probes for Qualitative and Quantitative Analysis of Nucleic Acid Therapeutics by Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorogenic PNA probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. Fluorescent Probes for Nucleic Acid Visualization in Fixed and Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescent PNA probes as hybridization labels for biological RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PNA-C(Bhoc)-OH, FMOC | LGC, Biosearch Technologies [biosearchtech.com]
- 10. PNA-A(Bhoc)-OH, FMOC | LGC, Biosearch Technologies [biosearchtech.com]
- 11. peptide.com [peptide.com]
- 12. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 13. rsc.org [rsc.org]
- 14. Synthesis of PNA FRET Probes via an Orthogonally Protected Building Block for Post-Synthetic Labeling of PNAs at the 5-Position of U - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Custom Fluorescence Modified PNA - Creative Peptides [pna.creative-peptides.com]
- 16. PNA FISH Probes [biosyn.com]
- 17. Labeling Oligonucleotides and Nucleic Acids—Section 8.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. Nucleic acid-based fluorescent probes and their analytical potential - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Developing Antisense Oligonucleotides Using Fmoc-PNA-C(Bhoc)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide Nucleic Acids (PNAs) are synthetic DNA mimics with a neutral N-(2-aminoethyl)glycine backbone, a feature that confers remarkable resistance to enzymatic degradation by nucleases and proteases.[1][2] This stability, combined with a high binding affinity and specificity to complementary DNA and RNA sequences, makes PNAs a compelling platform for the development of antisense oligonucleotides (ASOs).[1][3] Unlike many ASO technologies that rely on RNase H-mediated degradation of the target mRNA, PNAs primarily act via a steric hindrance mechanism.[1][4] By binding to target mRNA, they can physically block the ribosomal machinery to inhibit translation or interfere with the splicing process.[1][5]
The solid-phase synthesis of PNA oligomers is efficiently carried out using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, which is analogous to peptide synthesis.[6][7] Fmoc-PNA-C(Bhoc)-OH is a key monomer for the incorporation of cytosine into a growing PNA chain. The Fmoc group provides temporary protection of the N-terminal amine, while the Bhoc (benzhydryloxycarbonyl) group offers acid-labile protection for the exocyclic amine of the cytosine base.[7] This protection strategy allows for the sequential and controlled assembly of PNA oligomers on a solid support.[6]
A significant challenge in the therapeutic application of PNAs is their limited cellular uptake due to their neutral charge.[8] To overcome this, PNAs are often conjugated to cell-penetrating peptides (CPPs) or lipid moieties to enhance their delivery into cells.[8][9]
These application notes provide a comprehensive overview of the synthesis, characterization, and application of antisense PNA oligomers using this compound, including detailed protocols and comparative data to guide researchers in this field.
Data Presentation
Table 1: Comparison of Cell-Penetrating Peptides (CPPs) for PNA Delivery
This table summarizes the efficacy of different CPPs in delivering a PNA oligomer designed to correct the expression of a luciferase gene. The data highlights the significant impact of the chosen CPP and conjugation chemistry on antisense activity.
| CPP Conjugate | Concentration for Max. Luciferase Signal (µM) | Relative Luciferase Signal | Serum Sensitivity | Reference |
| PNA-SS-Transportan-amide | 1-2 | High | Least Sensitive | [10][11] |
| (d-Arg)9-PNA | 5 | ~33% of Transportan conjugate | Least Sensitive | [10][11] |
| pTat-PNA | >5 | Low | High | [10][11] |
| KFF-PNA | >5 | Low | High | [10][11] |
| Penetratin-PNA | - | Minimal/No Activity | - | [10][11] |
| SynB3-PNA | - | Minimal/No Activity | - | [10][11] |
| NLS-PNA | - | Minimal/No Activity | - | [10][11] |
Table 2: Comparison of Antisense Oligonucleotide (ASO) Chemistries
This table compares the in vitro target binding affinity (EC50) and translation inhibition capabilities of various ASO chemistries, including PNA. The data is based on targeting the acpP mRNA in a cell-free translation system.
| ASO Chemistry (10mer) | Target mRNA Binding Affinity (EC50) | In Vitro Translation Inhibition | Reference |
| PNA | Upper picomolar range | Strong | [12][13] |
| LNA | Upper picomolar range | Strong | [12][13] |
| RNA-MOE | Upper picomolar range | Strong | [12][13] |
| PMO | Lower nanomolar range | Limited | [12][13] |
| RNA-OMe | Lower nanomolar range | Limited | [12][13] |
| RNA-F | Lower-mid nanomolar range | Less Pronounced | [12][13] |
| DNA-PTO | - | No Inhibition | [12][13] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of PNA Oligomers using Fmoc/Bhoc Chemistry
This protocol outlines the manual solid-phase synthesis of a PNA oligomer on a Rink Amide resin.
Materials:
-
Rink Amide resin
-
Fmoc-PNA-A(Bhoc)-OH, this compound, Fmoc-PNA-G(Bhoc)-OH, Fmoc-PNA-T-OH
-
N,N-Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
-
Dichloromethane (DCM)
-
Acetic Anhydride
-
Pyridine
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
m-Cresol
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Monomer Coupling:
-
Dissolve the Fmoc-PNA monomer (e.g., this compound) (3 equivalents) and HBTU/HATU (2.9 equivalents) in NMP.
-
Add DIPEA (6 equivalents) to the solution and pre-activate for 2-5 minutes.
-
Add the activated monomer solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 30-60 minutes at room temperature.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
Perform a Kaiser test to check for complete coupling. If the test is positive, repeat the coupling step.
-
-
Capping:
-
Treat the resin with a solution of acetic anhydride/pyridine/DMF (1:2:3) for 10 minutes to cap any unreacted amino groups.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Chain Elongation: Repeat steps 2-4 for each subsequent monomer in the desired sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/m-cresol (95:5 v/v) for 1.5-2 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude PNA by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the PNA, decant the ether, and repeat the ether wash twice.
-
Dry the crude PNA pellet under vacuum.
-
Protocol 2: Purification and Analysis of PNA Oligomers
Materials:
-
Crude PNA oligomer
-
Water (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
TFA (HPLC grade)
-
Reverse-phase HPLC system with a C18 column
-
MALDI-TOF mass spectrometer
-
Matrix (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid)
Procedure:
-
Purification by RP-HPLC:
-
Dissolve the crude PNA in a suitable solvent (e.g., 50% acetonitrile/water).
-
Purify the PNA using a reverse-phase HPLC system with a C18 column.
-
Use a linear gradient of acetonitrile in water with 0.1% TFA as the mobile phase. A typical gradient is 5% to 65% acetonitrile over 30 minutes.
-
Monitor the elution profile at 260 nm.
-
Collect the fractions corresponding to the major peak.
-
Lyophilize the collected fractions to obtain the purified PNA.
-
-
Analysis by MALDI-TOF Mass Spectrometry:
-
Co-crystallize the purified PNA with a suitable matrix on a MALDI target plate.
-
Acquire the mass spectrum in the positive ion mode.
-
Compare the observed molecular weight with the calculated molecular weight to confirm the identity of the synthesized PNA.
-
Protocol 3: Cellular Uptake and Antisense Activity Assay
This protocol describes a general method to assess the antisense activity of a CPP-PNA conjugate using a luciferase reporter assay.
Materials:
-
HeLa pLuc705 cells (or other suitable reporter cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
CPP-PNA conjugate
-
Control PNA (e.g., scrambled sequence)
-
Luciferase Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HeLa pLuc705 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment:
-
Prepare serial dilutions of the CPP-PNA conjugate and control PNA in serum-free medium.
-
Remove the growth medium from the cells and wash with PBS.
-
Add the PNA solutions to the cells and incubate for 4 hours at 37°C.
-
-
Post-treatment Incubation:
-
Remove the treatment medium and replace it with fresh growth medium containing 10% FBS.
-
Incubate the cells for an additional 24-48 hours.
-
-
Luciferase Assay:
-
Lyse the cells using the lysis buffer provided with the luciferase assay kit.
-
Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the luciferase activity to the total protein concentration in each well.
-
Express the results as a percentage of the luciferase activity in untreated control cells.
-
Mandatory Visualization
Caption: Solid-phase synthesis cycle for PNA oligomers using Fmoc/Bhoc chemistry.
Caption: Steric hindrance mechanism of PNA antisense oligonucleotides.
Caption: Inhibition of the KRAS signaling pathway by an antisense PNA.
References
- 1. Unlocking the potential of chemically modified peptide nucleic acids for RNA-based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic and diagnostic applications of antisense peptide nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell penetrating peptides: overview and applications to the delivery of oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Challenges and Strategies of Antisense Oligonucleotide Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. For what indications are asPNA being investigated? [synapse.patsnap.com]
- 6. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 7. peptide.com [peptide.com]
- 8. Influence of Different Cell-Penetrating Peptides on the Antimicrobial Efficiency of PNAs in Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cooperative Cellular Uptake and Activity of Octaarginine Antisense Peptide Nucleic Acid (PNA) Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Evaluation of cell-penetrating peptides (CPPs) as vehicles for intracellular delivery of antisense peptide nucleic acid (PNA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A comparative analysis of peptide-delivered antisense antibiotics using diverse nucleotide mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A side-by-side comparison of peptide-delivered antisense antibiotics employing different nucleotide mimics | bioRxiv [biorxiv.org]
Application Notes and Protocols for Designing PNA Probes for FISH with Fmoc-PNA-C(Bhoc)-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peptide Nucleic Acid (PNA) probes offer superior hybridization characteristics for Fluorescence In Situ Hybridization (FISH) applications due to their uncharged backbone, leading to higher affinity and specificity for target nucleic acid sequences. This document provides detailed application notes and protocols for the design and application of PNA FISH probes synthesized using Fmoc-PNA-C(Bhoc)-OH monomers. The use of 9-fluorenylmethoxycarbonyl (Fmoc) for temporary N-terminal protection and benzhydryloxycarbonyl (Bhoc) for nucleobase protection offers a milder chemistry, compatible with a variety of labels and automated synthesis platforms.[1] These guidelines are intended to assist researchers in developing robust and sensitive PNA-FISH assays for a range of applications, including diagnostics and therapeutic development.[2][3]
Introduction to PNA-FISH
Peptide Nucleic Acid (PNA) is a synthetic DNA mimic where the sugar-phosphate backbone is replaced by a repeating N-(2-aminoethyl)glycine polyamide chain.[4] This neutral backbone eliminates the electrostatic repulsion that occurs with DNA and RNA probes, resulting in several advantages for FISH:
-
Higher Affinity and Specificity: PNA/DNA and PNA/RNA duplexes exhibit greater thermal stability than their natural counterparts, allowing for the use of shorter probes (typically 12-18 bases) which enhances specificity.[5][6][7]
-
Faster Hybridization: The lack of charge repulsion can lead to faster hybridization kinetics.[8]
-
Low Background: The high specificity of PNA probes often results in lower non-specific binding and background signal.[9]
-
Stability: PNAs are resistant to degradation by nucleases and proteases.[10]
The Fmoc/Bhoc synthesis strategy provides a milder alternative to the traditional tBoc/Z chemistry, making it suitable for synthesizing PNA probes with sensitive fluorescent labels. The Bhoc group effectively protects the exocyclic amino groups of cytosine, adenine, and guanine (B1146940) during synthesis and is readily removed during the final cleavage from the solid support.[4][11]
PNA Probe Design Considerations
Careful design of PNA probes is critical for successful FISH experiments. The following table summarizes key design parameters.
| Parameter | Recommendation | Rationale |
| Probe Length | 12-18 bases | Optimal for most applications, providing a balance between specificity and solubility. Longer probes are prone to aggregation.[5][6] |
| Melting Temperature (Tm) | Aim for a calculated Tm of 70-80°C for the PNA-DNA hybrid. | Ensures stable hybridization under stringent wash conditions. The actual Tm may be 5-10°C lower in experimental conditions.[12] A formula for Tm prediction is available.[13][14] |
| Purine (B94841) Content | Avoid long stretches of purines (A, G). As a rule, have no more than 7 purines in any 10-base stretch. | Purine-rich sequences, especially those with a high guanine content (>35%), are prone to aggregation and have poor solubility.[5][6][12] |
| Self-Complementarity | Avoid palindromic sequences and inverse repeats. | PNA/PNA interactions are stronger than PNA/DNA interactions and can lead to self-hybridization, preventing the probe from binding to its target.[5][6] |
| Solubility Enhancers | Consider adding solubility enhancers like lysine (B10760008) residues or linker molecules (e.g., AEEA spacers) to the N- or C-terminus. | Can improve the solubility of the PNA probe, particularly for purine-rich sequences.[4][15] |
| Labeling | Fluorophores can be attached to the N-terminus, C-terminus, or internally. N-terminal labeling is common.[4] | The choice of fluorophore will depend on the available microscope filters and desired multiplexing capabilities. |
Logical Workflow for PNA Probe Design
Caption: Logical workflow for designing PNA FISH probes.
Experimental Protocols
PNA Probe Synthesis using Fmoc/Bhoc Chemistry
This protocol outlines the general steps for solid-phase synthesis of PNA oligomers using Fmoc/Bhoc chemistry on an automated synthesizer.[16][1]
Materials:
-
This compound, Fmoc-PNA-A(Bhoc)-OH, Fmoc-PNA-G(Bhoc)-OH, Fmoc-PNA-T-OH
-
Acid-labile resin (e.g., Sieber amide or PAL resin)[16]
-
Deprotection Solution: 20% (v/v) piperidine (B6355638) in DMF
-
Activation Reagent: HBTU or HATU
-
Coupling Base: N,N-Diisopropylethylamine (DIPEA) and Lutidine
-
Capping Solution: Acetic anhydride (B1165640) in NMP
-
Cleavage and Deprotection Cocktail: 95% Trifluoroacetic acid (TFA), 5% m-cresol[16]
-
N-Methyl-2-pyrrolidone (NMP), Dichloromethane (DCM), Diethyl ether
Synthesis Cycle:
-
Resin Preparation: Swell the resin in DMF.
-
Deprotection: Remove the Fmoc group from the terminal amine by treating the resin with the deprotection solution for 30 minutes. Wash thoroughly with DMF.[16]
-
Activation and Coupling: Dissolve the Fmoc-PNA monomer (2-3 equivalents) in NMP. Add the activation reagent (e.g., HATU, 1.3 equivalents based on the monomer) and coupling bases. Add this mixture to the deprotected resin and allow it to react to form the amide bond.[16]
-
Capping: Treat the resin with the capping solution to acetylate any unreacted amino groups, preventing the formation of deletion sequences.
-
Wash: Wash the resin with DMF to remove excess reagents.
-
Repeat: Repeat steps 2-5 for each monomer in the desired sequence.
Cleavage and Deprotection:
-
After the final synthesis cycle, remove the N-terminal Fmoc group.
-
Wash the resin with DMF and then DCM, and dry.
-
Treat the resin with the cleavage and deprotection cocktail for 1-2 hours at room temperature.[16][1]
-
Filter the resin and collect the filtrate.
-
Precipitate the PNA probe by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the PNA, decant the ether, and air-dry the pellet.
Purification:
-
Purify the crude PNA probe using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry.
Workflow for PNA Probe Synthesis and Purification
Caption: General workflow for PNA probe synthesis and purification.
PNA-FISH Protocol
This protocol is a general guideline and may require optimization for specific cell types and targets.
Reagent Preparation:
-
PNA Probe Stock Solution (50 µM): Resuspend 5 nmol of lyophilized PNA probe in 100 µL of formamide. Heat at 55°C for 5 minutes to dissolve. Store aliquots at -20°C, protected from light.[9]
-
Hybridization Buffer: 20 mM Tris-HCl (pH 7.4), 60% formamide, 0.5% blocking reagent.[9][17]
-
Ethanol Series: 70%, 85%, and 100% ethanol, chilled.
-
DAPI Counterstain: In an appropriate mounting medium.
Experimental Protocol:
-
Sample Preparation:
-
Prepare slides with fixed cells or tissue sections according to standard cytogenetic procedures. For FFPE sections, deparaffinization is required.[9]
-
Optional: Treat with RNase A (100 µg/mL) for 20 minutes at 37°C to remove RNA if targeting DNA.[9][18]
-
Optional: Perform a pepsin digest (e.g., 0.005% in 10 mM HCl) for 5 minutes at 37°C to improve probe penetration.[9][18]
-
Wash slides in PBS.
-
Dehydrate the slides by incubating for 2 minutes each in 70%, 85%, and 100% cold ethanol. Air dry.[9][18]
-
-
Hybridization:
-
Prepare the hybridization mix. For a 20 µL reaction, mix:
-
Preheat the slides to 85°C for 5 minutes.[9]
-
Denature the probe mix by heating to 85°C for 5 minutes.[9]
-
Apply the denatured probe mix to the slide and cover with a coverslip.
-
Incubate the slide at 85°C for 10 minutes for co-denaturation of probe and target.[9][17]
-
Transfer the slide to a humidified chamber and hybridize at room temperature for 1 hour in the dark.[9]
-
-
Washing:
-
Counterstaining and Mounting:
-
Wash the slide briefly in 2X SSC, then 1X SSC, and finally in water.[18]
-
Air dry the slide or dry by quick centrifugation.
-
Apply one drop of mounting medium containing DAPI.
-
Cover with a coverslip, avoiding air bubbles.
-
-
Visualization:
-
Observe the slide using a fluorescence microscope with appropriate filter sets for the fluorophore on the PNA probe and DAPI.
-
Troubleshooting
| Issue | Probable Cause(s) | Suggested Solution(s) |
| No or Weak Signal | Inefficient probe penetration | Optimize pepsin digestion time and concentration.[19] |
| Incomplete denaturation | Ensure denaturation temperature (85°C) and time (5-10 min) are accurate.[9][17] | |
| Incorrect filter set | Use the recommended filter set for the specific fluorophore.[19] | |
| Probe degradation | Store probes properly at -20°C, protected from light. Avoid repeated freeze-thaw cycles. | |
| High Background | Insufficient washing | Increase wash temperature or duration. Ensure wash solution is at the correct stringency (55-60°C).[9][17] |
| Probe concentration too high | Optimize probe concentration; try a dilution series (e.g., 100-500 nM).[20] | |
| Non-specific binding | Ensure adequate blocking reagent is used in the hybridization buffer. | |
| Autofluorescence | Intrinsic fluorescence of tissue/cells | Treat with sodium borohydride (B1222165) or use commercially available autofluorescence quenching reagents. |
| Poor Morphology | Over-digestion with pepsin | Reduce pepsin incubation time or concentration. |
| Harsh pre-treatment | Ensure fixation and permeabilization steps are optimized. |
By following these detailed guidelines and protocols, researchers can effectively design and utilize PNA probes synthesized with this compound for sensitive and specific detection of nucleic acid targets in a variety of FISH applications.
References
- 1. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Purchase Directly from this compound | China this compound Supplies [liwei-peptide.com]
- 4. PNA-C(Bhoc)-OH, FMOC | LGC, Biosearch Technologies [biosearchtech.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Guideline for PNA [data.panagene.com]
- 7. Development of Peptide Nucleic Acid Probes for Detection of the HER2 Oncogene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Evaluation of Peptide Nucleic Acid Probes for Specific Identification of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnabio.com [pnabio.com]
- 10. Design, synthesis and development of peptide nucleic acid (PNA) based analogues for miRNAs targeting in therapeutic and diagnostic fields - Institute of Crystallography - CNR [ic.cnr.it]
- 11. PNA-A(Bhoc)-OH, FMOC | LGC, Biosearch Technologies [biosearchtech.com]
- 12. PNA Tool – Oligo Designer | PNA Bio [pnabio.com]
- 13. PNA Tm Calculator [seasunbio.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. peptide.com [peptide.com]
- 17. eurogentec.com [eurogentec.com]
- 18. pnabio.com [pnabio.com]
- 19. oncology-and-cytogenetic-products.com [oncology-and-cytogenetic-products.com]
- 20. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Peptide Nucleic Acid (PNA) Oligomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peptide Nucleic Acids (PNAs) are synthetic DNA mimics with a neutral polyamide backbone, offering superior hybridization properties and enzymatic stability, making them ideal for therapeutic and diagnostic applications. The purity of PNA oligomers is critical for their successful use. This document provides a detailed protocol for the purification of crude PNA oligomers using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), including sample preparation, purification strategies, post-purification handling, and quality control analysis.
Introduction
Peptide Nucleic Acids (PNAs) are high-affinity synthetic analogs of DNA and RNA.[1] Their uncharged backbone, typically composed of N-(2-aminoethyl)-glycine units, leads to stronger and more specific binding to complementary nucleic acid strands compared to their natural counterparts.[1] This enhanced stability, along with resistance to nuclease and protease degradation, makes PNAs promising candidates for antisense therapies, gene regulation, and molecular diagnostics.
Following solid-phase synthesis, crude PNA preparations contain the full-length product alongside truncated sequences and other impurities.[1] RP-HPLC is the most common and effective method for purifying PNA oligomers to the high degree required for sensitive applications.[2][3] This protocol details a robust method for PNA purification, quality control, and subsequent handling.
Pre-Purification: Crude PNA Isolation
Prior to HPLC purification, the synthesized PNA oligomer must be cleaved from the solid-phase resin and isolated.
Protocol: Cleavage and Ether Precipitation [4]
-
Cleavage: Treat the resin-bound PNA with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 5% m-cresol) for approximately 1.5 to 2 hours.
-
Collection: Collect the cleavage solution containing the PNA. This can be facilitated by forcing the liquid through the fritted vessel with positive N₂ pressure.
-
Concentration: Remove the volatile components (TFA) from the collected solution by passing a stream of dry nitrogen over the product, resulting in an oil.
-
Precipitation: Add a 10-fold excess volume of cold diethyl ether to the oil to precipitate the crude PNA.
-
Vortexing: Vortex the mixture until a cloudy white precipitate forms.
-
Incubation & Centrifugation: Place the solution on dry ice for 10 minutes, followed by centrifugation at 7000 rpm for 5 minutes.
-
Washing: Decant the ether and repeat the precipitation cycle (steps 4-6) at least two more times to ensure complete removal of scavengers.
-
Drying: After the final wash and decanting, dry the resulting white solid PNA pellet under a stream of N₂.
Reverse-Phase HPLC Purification
RP-HPLC separates molecules based on their hydrophobicity. C18 and C8 are the most common stationary phases used for PNA purification.[3][5] The addition of an ion-pairing agent like TFA to the mobile phase is essential for good retention and resolution.[2] To counteract the aggregation-prone nature of many PNA sequences, especially purine-rich ones, it is highly recommended to perform the purification at an elevated temperature (55-60 °C).[1][3]
Data Presentation: HPLC System Parameters
The following tables summarize typical conditions for preparative and analytical RP-HPLC purification of PNA oligomers.
| Parameter | Preparative HPLC Specification | Analytical HPLC Specification |
| Column Type | Reverse-Phase C18 or C8, 5-10 µm particle size | Reverse-Phase C18 or C8, < 5 µm particle size |
| Example Columns | VYDEK C18 (10 x 250 mm, 5 µm)[4], MetaChem Polaris C18 (21.2 x 250 mm, 10 µm)[4] | Agilent ZORBAX Eclipse SB-C18 (2.1 x 100 mm, 1.8 µm)[1] |
| Mobile Phase A | 0.05 - 0.1% TFA in HPLC-grade Water[3][4] | 0.05 - 0.1% TFA in HPLC-grade Water[1][6] |
| Mobile Phase B | 0.05 - 0.1% TFA in HPLC-grade Acetonitrile (B52724) (MeCN)[3][4] | 0.05 - 0.1% TFA in HPLC-grade Acetonitrile (MeCN)[1][6] |
| Flow Rate | Dependent on column diameter (e.g., 2.2 - 5.0 mL/min)[4] | Dependent on column diameter (e.g., 0.4 - 1.0 mL/min)[6] |
| Column Temperature | 55 - 60 °C[1][3] | 55 - 60 °C[1] |
| Detection | UV Absorbance at 260 nm[4] | UV Absorbance at 260 nm[1] |
| Gradient Profile Comparison | Method 1: Standard Gradient[4] | Method 2: Fast Gradient ("Fmoc-on")[1] |
| Time (min) | % Mobile Phase B (MeCN) | % Mobile Phase B (MeCN) |
| 0 | 0 | 5 |
| 60 | 100 | 65 |
| Run Time | ~60 minutes | ~4 minutes |
| Typical Application | Standard PNA oligomers | Fmoc-protected or dye-labeled PNAs |
| Expected Purity | >95% | >95% |
| Expected Yield | 40-60% | 40-60% |
Note: Yields can vary significantly based on synthesis efficiency and sequence length/composition. A yield of 42.8% has been reported for a specific c-myc PNA synthesis and purification.[7]
Experimental Workflow: PNA Purification & QC
Caption: Overall workflow from PNA synthesis to purification and quality control.
Protocol: Preparative RP-HPLC
-
Sample Preparation: Dissolve the crude, dried PNA pellet in Mobile Phase A (0.1% TFA in water). A typical concentration is 10-20 OD/mL. Centrifuge the sample to pellet any insoluble material before injection.
-
System Equilibration: Equilibrate the preparative HPLC column with 95% Mobile Phase A and 5% Mobile Phase B at the desired temperature (60 °C) and flow rate until a stable baseline is achieved.[1]
-
Injection: Inject the prepared PNA sample onto the column.
-
Gradient Elution: Apply a linear gradient of Mobile Phase B. For a standard 15-mer PNA, a gradient of 5% to 65% Acetonitrile over 30-60 minutes is a good starting point.
-
Fraction Collection: Collect fractions (e.g., 1 mL) corresponding to the major peak, which should be the full-length PNA oligomer. The main product peak is typically the largest and most well-defined peak eluting after initial synthesis by-products.
-
Analysis of Fractions: Analyze small aliquots of the collected fractions using analytical HPLC or MALDI-TOF MS to confirm purity and identity before pooling.
Special Consideration: "Fmoc-on" Purification
For longer PNA sequences (>18-20 bases), separation of the full-length product from (n-1) truncated sequences can be challenging.[1] A useful strategy is to perform the final synthesis cycle but not remove the N-terminal Fmoc protecting group.[3] This lipophilic Fmoc group significantly increases the retention time of the full-length oligomer on the reverse-phase column, allowing for excellent separation from all non-Fmoc-containing truncated sequences.[1] After purification, the Fmoc group is removed by treatment with piperidine, followed by a final desalting step.
Logic of HPLC Gradient Elution
Caption: Relationship between the HPLC gradient timeline and events on the column.
Post-Purification Handling
Protocol: Desalting with Spin Columns
After pooling the pure fractions, the TFA and excess acetonitrile must be removed. Size-exclusion spin columns (e.g., Sephadex G-10 or G-25) are effective for this purpose.
-
Prepare Column: Prepare the spin column according to the manufacturer's instructions. This typically involves removing the storage buffer and equilibrating the column with nuclease-free water by centrifugation.
-
Load Sample: Load the pooled HPLC fractions onto the equilibrated column.
-
Centrifuge: Centrifuge the column in a collection tube at the recommended speed and time (e.g., 1,000 x g for 2 minutes).
-
Collect Sample: The desalted PNA oligomer will be in the eluate. The salt (TFA) and other small molecules are retained in the column matrix.
Lyophilization and Storage
-
Freeze-Drying: Freeze the desalted PNA solution (e.g., using liquid nitrogen) and lyophilize it to a dry, white powder using a freeze-dryer.
-
Storage: Store the lyophilized PNA at -20°C. For use, reconstitute in an appropriate buffer. Note that PNAs can adhere to glass and polystyrene surfaces; using polypropylene (B1209903) or polyethylene (B3416737) tubes is recommended for storage and handling of PNA solutions.[8]
Quality Control
Final quality control is essential to confirm the purity and identity of the PNA oligomer.
| QC Method | Purpose | Expected Result |
| Analytical RP-HPLC | Assess Purity | A single major peak representing >95% of the total integrated peak area at 260 nm. |
| MALDI-TOF Mass Spec. | Confirm Identity & Mass | A major signal corresponding to the calculated molecular weight of the PNA oligomer. |
Protocol: Analytical RP-HPLC for Purity Assessment
-
Sample Preparation: Reconstitute a small amount of the lyophilized PNA in Mobile Phase A to a concentration of ~1 OD/mL.
-
Analysis: Inject the sample onto an analytical RP-HPLC column (e.g., C18, <5 µm particle size) and run a gradient similar to the preparative method, but with a flow rate appropriate for the column diameter.
-
Integration: Integrate the peak areas in the resulting chromatogram. The purity is calculated as the area of the main product peak divided by the total area of all peaks.
Protocol: MALDI-TOF Mass Spectrometry for Identity Confirmation
-
Matrix Preparation: Prepare a saturated solution of a suitable matrix. For PNAs, protein matrices such as sinapinic acid or 2',4',6'-trihydroxyacetophenone (B23981) (THAP) often yield better results than standard DNA matrices.[4]
-
Spotting: Mix the PNA sample (approx. 1 µL of a 10 pmol/µL solution) with the matrix solution (1 µL) directly on the MALDI target plate.
-
Analysis: Allow the spot to dry completely before inserting the target into the mass spectrometer. Acquire the mass spectrum. The observed mass should match the calculated mass of the PNA oligomer.
Troubleshooting
-
Peak Tailing/Broadening: This can be due to PNA aggregation. Ensure the column temperature is elevated (55-60 °C) and that the PNA is fully dissolved in the initial mobile phase.
-
Low Yield: Poor yield can result from inefficient synthesis, incomplete cleavage, or loss during precipitation and transfer steps. It can also occur if the HPLC gradient is too steep, causing co-elution of the product with impurities.
-
Multiple Peaks on Analytical HPLC: If the purified product shows multiple peaks, it may indicate degradation, aggregation, or the presence of persistent impurities. PNA can be unstable at very low pH over long periods.[8] Consider re-purification with a shallower gradient.
References
- 1. perlan.com.pl [perlan.com.pl]
- 2. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 3. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 4. rsc.org [rsc.org]
- 5. C8 vs C18 Column: Which Should You Choose? | Separation Science [sepscience.com]
- 6. scienceopen.com [scienceopen.com]
- 7. researchgate.net [researchgate.net]
- 8. Item - HPLC as a method for purifying and identifying PNAs - American University - Figshare [aura.american.edu]
Mass Spectrometry Analysis of Peptide Nucleic Acid (PNA) Sequences: Application Notes and Protocols
Introduction
Peptide Nucleic Acids (PNAs) are synthetic DNA mimics where the sugar-phosphate backbone is replaced by a charge-neutral N-(2-aminoethyl)glycine polyamide structure.[1] This unique backbone imparts PNAs with remarkable properties, including high binding affinity and specificity to complementary DNA and RNA sequences, and exceptional resistance to enzymatic degradation by nucleases and proteases.[2][3] These characteristics make PNAs invaluable tools in various research, diagnostic, and therapeutic applications, such as antisense and antigene therapies, molecular probes, and biosensors.[1]
Mass spectrometry (MS) is an indispensable technique for the characterization of PNA oligomers, providing rapid and accurate determination of molecular weight to confirm synthesis fidelity and assess purity.[1][4] Both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) are powerful methods for PNA analysis. MALDI-TOF is particularly well-suited for high-throughput quality control of synthetic PNA, yielding primarily singly charged ions which simplifies spectral interpretation.[2][1] ESI, often coupled with tandem mass spectrometry (ESI-MS/MS), is instrumental for sequencing and structural elucidation of PNAs through controlled fragmentation.[4]
This application note provides detailed protocols for the analysis of PNA sequences by both MALDI-TOF and ESI mass spectrometry, including tables of quantitative data for monomer masses, recommended instrument parameters, and a guide to interpreting fragmentation data.
Quantitative Data for PNA Sequences
Accurate mass determination is fundamental to the quality control of synthetic PNA oligomers. The tables below provide the molecular weights of the constituent parts of PNA sequences to facilitate theoretical mass calculations.
Table 1: Molecular Weights of Unprotected PNA Monomers
| PNA Monomer | Base | Chemical Formula | Average Molecular Weight ( g/mol ) |
| PNA-A | Adenine | C11H13N7O2 | 275.27 |
| PNA-G | Guanine | C11H13N7O3 | 291.27 |
| PNA-C | Cytosine | C10H12N6O3 | 264.24 |
| PNA-T | Thymine | C11H13N5O4 | 295.26 |
Note: The molecular weights are for the complete monomer unit, which consists of the N-(2-aminoethyl)glycine backbone with the respective nucleobase attached via a methylene (B1212753) carbonyl linker.
Table 2: Molecular Weights of PNA Backbone and Common Protecting Groups
| Component | Chemical Formula | Average Molecular Weight ( g/mol ) |
| PNA Backbone Unit (AEG) | C4H8N2O | 100.12 |
| Fmoc Protecting Group | C15H11O2 | 223.25 |
| Bhoc Protecting Group | C12H15O2 | 191.25 |
Experimental Protocols
Protocol 1: MALDI-TOF MS Analysis of PNA Oligomers
MALDI-TOF MS is a rapid and sensitive method for determining the molecular weight of PNA oligomers, making it ideal for routine quality control of synthesis products.
Materials:
-
PNA sample (1-10 pmol/µL in deionized water)
-
MALDI Matrix:
-
α-Cyano-4-hydroxycinnamic acid (CHCA)
-
Sinapinic acid (SA)
-
2,5-Dihydroxybenzoic acid (DHB)
-
2',4',6'-Trihydroxyacetophenone (THAP)
-
-
Matrix Solvent: Acetonitrile/Water (1:1, v/v) with 0.1% Trifluoroacetic acid (TFA)
-
MALDI target plate
-
Pipettes and tips
Procedure:
-
Matrix Solution Preparation: Prepare a saturated solution of the chosen matrix in the matrix solvent. Vortex thoroughly and centrifuge to pellet any undissolved solid.
-
Sample-Matrix Co-crystallization (Dried-Droplet Method): a. Mix the PNA sample solution and the matrix solution in a 1:1 to 1:10 (v/v) ratio in a microcentrifuge tube. b. Spot 0.5-1.0 µL of the mixture onto the MALDI target plate. c. Allow the droplet to air dry completely at room temperature.
-
Data Acquisition: a. Load the MALDI target plate into the mass spectrometer. b. Acquire spectra in positive ion linear mode. The reflectron mode can be used for higher resolution of smaller PNAs. c. Calibrate the instrument using a standard peptide or protein mixture of a similar mass range to the PNA being analyzed.
Table 3: Recommended MALDI-TOF MS Instrument Settings
| Parameter | Setting |
| Ionization Mode | Positive |
| Analyzer Mode | Linear (for >5 kDa), Reflectron (for <5 kDa) |
| Laser | Nitrogen laser (337 nm) |
| Laser Intensity | Optimize for best signal-to-noise ratio, minimize fragmentation |
| Accelerating Voltage | 20-25 kV |
| Data Acquisition | Average of 100-200 laser shots |
Data Presentation: Comparison of MALDI Matrices
The choice of matrix can significantly impact the quality of the MALDI-TOF spectrum. While several matrices can be effective, their performance can vary depending on the specific PNA sequence.
Table 4: Qualitative Comparison of Common MALDI Matrices for PNA Analysis
| Matrix | Typical Analytes | Signal Intensity for PNA | Resolution | Notes |
| CHCA | Peptides/small proteins (<30 kDa) | Good | High | Can sometimes induce fragmentation. |
| SA | Proteins (>10 kDa) | Good | Moderate | Softer ionization compared to CHCA. |
| DHB | Peptides, proteins, oligonucleotides | Good | Moderate | Tolerant to salts and contaminants. |
| THAP | Oligonucleotides, glycoproteins | Very Good | High | Often provides excellent results for nucleic acid mimics. |
Note: Optimal matrix selection should be determined empirically for each PNA sequence.
Protocol 2: ESI-MS and ESI-MS/MS Analysis of PNA Oligomers
ESI-MS is well-suited for the analysis of PNAs, providing accurate mass measurements and enabling sequencing through tandem MS (MS/MS) fragmentation.
Materials:
-
PNA sample (1-10 pmol/µL in deionized water)
-
Solvent A: Deionized water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
HPLC system coupled to an ESI mass spectrometer
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation: Dilute the PNA sample in Solvent A to a final concentration of approximately 1 pmol/µL.
-
LC-MS Analysis: a. Inject the sample onto the C18 column. b. Elute the PNA using a gradient of Solvent B (e.g., 5-60% over 30 minutes). c. The eluent is directly introduced into the ESI source.
-
Data Acquisition (MS): a. Acquire full scan mass spectra in positive ion mode over a m/z range appropriate for the expected charge states of the PNA.
-
Data Acquisition (MS/MS for Sequencing): a. In a separate run or using a data-dependent acquisition method, select the desired precursor ion (the protonated molecular ion of the PNA) for fragmentation. b. Fragment the precursor ion using collision-induced dissociation (CID). c. Acquire the product ion spectrum.
Table 5: Recommended ESI-MS Instrument Settings
| Parameter | Setting |
| Ionization Mode | Positive |
| Capillary Voltage | 3.0-4.5 kV |
| Desolvation Temperature | 250-350 °C |
| Cone Voltage | 20-40 V (optimize for minimal in-source fragmentation) |
| Collision Energy (for MS/MS) | 15-40 eV (optimize for desired fragmentation) |
| Collision Gas | Argon or Nitrogen |
PNA Fragmentation and Sequencing
The peptide-like backbone of PNA leads to fragmentation patterns that are analogous to those of peptides.[4] Collision-induced dissociation (CID) and infrared multiphoton dissociation (IRMPD) primarily induce cleavage of the amide bonds along the backbone.[4] The resulting fragment ions can be used to deduce the PNA sequence.
The nomenclature for peptide fragment ions, established by Roepstorff and Fohlman, is adapted for PNA. Cleavage of the amide bond results in N-terminal charged fragments (b-ions) and C-terminal charged fragments (y-ions). Additional fragmentation can occur, leading to a-ions (loss of CO from b-ions) and other internal fragments.
Figure 1. PNA fragmentation nomenclature.
Experimental Workflow for PNA Analysis
The overall workflow for the analysis of a synthetic PNA oligomer involves synthesis, purification, and characterization by mass spectrometry.
Figure 2. PNA analysis experimental workflow.
Conclusion
Mass spectrometry, particularly MALDI-TOF and ESI-MS/MS, provides powerful tools for the comprehensive analysis of Peptide Nucleic Acids. MALDI-TOF MS offers a rapid and straightforward method for routine quality control, confirming the molecular weight of synthetic PNAs with high sensitivity. ESI-MS/MS allows for detailed structural elucidation and sequencing through controlled fragmentation of the PNA backbone. The protocols and data presented in this application note serve as a guide for researchers, scientists, and drug development professionals to effectively utilize mass spectrometry for the characterization of PNA sequences, ensuring the quality and integrity of these important biomolecules for their intended applications.
References
- 1. Analysis of Peptide Nucleic Acids (PNAs) using benchtop MALDI-TOF MS [ssi.shimadzu.com]
- 2. Peptide nucleic acid characterization by MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The signal-to-noise ratio as a measure of HA oligomer concentration: a MALDI-TOF MS study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New aspects in fragmentation of peptide nucleic acids: comparison of positive and negative ions by electrospray ionization Fourier transform ion cyclotron resonance mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Synthesis of Fmoc-PNA-C(Bhoc)-OH: A Guide to Resin Selection
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide on the selection of a solid-phase support (resin) for the synthesis of peptide nucleic acids (PNAs) using Fmoc/Bhoc chemistry, with a specific focus on the incorporation of Fmoc-PNA-C(Bhoc)-OH. The choice of resin is a critical parameter that significantly influences the overall yield and purity of the final PNA oligomer. This application note compares commonly used resins, provides detailed experimental protocols for monomer loading and oligomer synthesis, and offers troubleshooting guidance.
Introduction to Fmoc/Bhoc PNA Solid-Phase Synthesis
Peptide nucleic acids are synthetic analogs of DNA and RNA with a pseudopeptide backbone. The Fmoc/Bhoc (9-fluorenylmethyloxycarbonyl/benzhydryloxycarbonyl) protection strategy is a widely adopted method for PNA synthesis due to its milder deprotection conditions compared to the Boc/Z chemistry.[1] Solid-phase synthesis (SPPS) on a polymeric support is the standard method for constructing PNA oligomers.
The general workflow of Fmoc/Bhoc PNA synthesis involves the sequential addition of Fmoc-protected PNA monomers to a growing chain attached to a solid support. Each cycle consists of three main steps:
-
Fmoc Deprotection: Removal of the N-terminal Fmoc group with a mild base, typically piperidine (B6355638).
-
Monomer Coupling: Activation of the incoming Fmoc-PNA monomer's carboxyl group and its subsequent coupling to the deprotected N-terminus of the resin-bound PNA chain.
-
Capping (Optional but Recommended): Acetylation of any unreacted amino groups to prevent the formation of deletion sequences.
The selection of an appropriate resin is crucial for the success of the synthesis, as it impacts monomer solubility, reaction kinetics, and the potential for chain aggregation.[2]
Resin Selection for this compound Synthesis
The choice of resin for Fmoc-PNA synthesis is primarily dictated by the desired C-terminal functionality (amide or carboxylic acid) and the need to minimize aggregation of the growing PNA chain. For the synthesis of PNA amides, which is the most common form, resins with acid-labile linkers are employed.
Key Characteristics of Resins for PNA Synthesis
-
Resin Backbone: Polystyrene (PS) is a traditional support, but its hydrophobicity can exacerbate the aggregation of PNA chains. Polyethylene glycol (PEG)-grafted polystyrene (PEG-PS) resins, such as TentaGel and ChemMatrix, are often preferred due to their improved swelling properties in a wider range of solvents and their ability to reduce inter-chain aggregation.[3][4]
-
Linker: The linker connects the growing PNA chain to the resin and determines the conditions required for final cleavage. For PNA amides, Rink Amide, PAL (Peptide Amide Linker), and Sieber Amide linkers are commonly used.
-
Loading Capacity: A lower resin loading (typically below 0.2 mmol/g) is optimal for PNA synthesis to minimize steric hindrance and aggregation.[2][5]
Comparison of Commonly Used Resins
| Resin Type | Linker | Cleavage Conditions | Advantages | Disadvantages |
| Rink Amide | Acid-labile | 95% TFA | Robust, widely used for peptide amides.[6] | Can be more sterically hindered than Sieber.[7] |
| PAL (PEG-PS) | Acid-labile | 95% TFA | Good for long sequences, PEG backbone reduces aggregation.[2][7] | |
| Sieber Amide | Highly acid-labile | 1% TFA in DCM | Allows for the synthesis of fully protected PNA fragments.[7] | Linker can be less stable during prolonged synthesis. |
| ChemMatrix® | Various (e.g., Rink Amide) | Dependent on linker | Excellent swelling properties, minimizes aggregation.[3] | Higher cost. |
| TentaGel® | Various (e.g., RAM) | Dependent on linker | PEG-grafted, good for difficult sequences.[8] |
Experimental Protocols
The following are generalized protocols for the manual solid-phase synthesis of a PNA sequence containing this compound. These should be optimized for specific sequences and automated synthesizers.
Resin Preparation and Swelling
-
Place the desired amount of resin (e.g., 100 mg, 0.1 mmol/g loading) in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.
-
Drain the DMF.
Loading of the First Monomer (this compound)
This protocol is for resins with an amine handle (e.g., Rink Amide, PAL).
-
Fmoc Deprotection of the Resin:
-
Add 20% piperidine in DMF to the swelled resin.
-
Agitate for 20 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 1 min).
-
-
Monomer Activation and Coupling:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 equivalents).
-
Immediately add the activated monomer solution to the deprotected resin.
-
Agitate for 2 hours at room temperature.
-
-
Capping of Unreacted Sites:
-
Drain the coupling solution and wash the resin with DMF.
-
Add a capping solution (e.g., acetic anhydride/DIPEA/DMF) and agitate for 15 minutes.
-
Drain and wash the resin with DMF and then dichloromethane (B109758) (DCM).
-
Dry the resin under vacuum.
-
PNA Chain Elongation Cycle
Repeat the following steps for each subsequent monomer addition.
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5-7 minutes.[9]
-
Drain and wash with DMF (5 x 1 min).
-
-
Monomer Coupling:
-
Activate the next Fmoc-PNA monomer as described in section 3.2.2.
-
Add the activated monomer solution to the resin.
-
Agitate for 30-60 minutes.[9]
-
-
Capping:
-
Perform capping as described in section 3.2.3.
-
Cleavage and Deprotection
-
After the final coupling and deprotection cycle, wash the resin with DMF, followed by DCM, and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/m-cresol (95:5 v/v).
-
Add the cleavage cocktail to the resin (approximately 1 mL per 100 mg of resin).
-
Agitate at room temperature. Cleavage time is dependent on the linker:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude PNA by adding cold diethyl ether.
-
Centrifuge to pellet the PNA, decant the ether, and repeat the ether wash twice.
-
Dry the PNA pellet under vacuum.
Visualization of Workflow and Structures
Fmoc/Bhoc PNA Solid-Phase Synthesis Workflow
Caption: Workflow for Fmoc/Bhoc PNA Solid-Phase Synthesis.
Chemical Structures
Caption: Key Chemical Structures in PNA Synthesis.
Quantitative Data Summary (Template)
As direct comparative studies providing quantitative yields and purities for the synthesis of the same PNA sequence on different resins are limited, the following table is provided as a template for researchers to record their own findings.
| Resin Type | Loading Capacity (mmol/g) | Crude PNA Yield (mg) | Crude Purity (%) | Purified PNA Yield (mg) | Overall Yield (%) |
| Rink Amide-PS | |||||
| PAL-PEG-PS | |||||
| Sieber Amide-PS | |||||
| Rink Amide-ChemMatrix | |||||
| TentaGel S RAM |
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Coupling Efficiency | - Incomplete Fmoc deprotection- Poor monomer solubility- Aggregation of PNA chains | - Increase deprotection time or use a stronger base solution.- Use NMP as a co-solvent for monomer dissolution.- Switch to a PEG-based resin (e.g., ChemMatrix, TentaGel).- Lower the resin loading. |
| Deletion Sequences | - Incomplete coupling- Inefficient capping | - Double couple problematic monomers.- Ensure capping step is included and efficient. |
| Bhoc-Adduct Formation | Reaction of benzhydryl cation with nucleophilic side chains (e.g., Cysteine) during cleavage. | - Use a scavenger cocktail with higher scavenger concentration (e.g., include triisopropylsilane (B1312306) (TIS)). |
| Poor PNA Solubility after Cleavage | Aggregation of purine-rich sequences. | - Purify via RP-HPLC at elevated temperature (e.g., 55 °C).- Incorporate solubility-enhancing modifications (e.g., lysine (B10760008) residues). |
Conclusion
The successful solid-phase synthesis of this compound containing oligomers is highly dependent on the judicious choice of resin. For routine synthesis of PNA amides, Rink Amide and PAL resins are suitable choices. However, for longer or more aggregation-prone sequences, the use of PEG-grafted resins such as ChemMatrix or TentaGel is strongly recommended. The protocols and guidelines presented here provide a solid foundation for researchers to optimize their PNA synthesis strategies and achieve high-quality products for their research and development endeavors.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 3. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]
- 4. Frontiers | Solid-Phase Synthesis of Difficult Purine-Rich PNAs through Selective Hmb Incorporation: Application to the Total Synthesis of Cell Penetrating Peptide-PNAs [frontiersin.org]
- 5. PNA-C(Bhoc)-OH, FMOC | LGC, Biosearch Technologies [biosearchtech.com]
- 6. nbinno.com [nbinno.com]
- 7. peptide.com [peptide.com]
- 8. Fmoc-Pro TentaGel® S RAM Resin [rapp-polymere.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
how to improve low coupling efficiency in Fmoc PNA synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with low coupling efficiency in Fmoc-based Peptide Nucleic Acid (PNA) synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low coupling efficiency in Fmoc PNA synthesis?
Low coupling efficiency in Fmoc PNA synthesis can stem from several factors, often related to the unique properties of PNA oligomers. The most common causes include:
-
Aggregation: The growing PNA chain can aggregate on the solid support, particularly with purine-rich sequences, hindering the accessibility of reagents to the reactive sites.[1][2][3]
-
Steric Hindrance: Bulky nucleobases, especially purines like guanine (B1146940) and adenosine, can create steric hindrance, making it difficult for the next PNA monomer to couple efficiently.[2]
-
Difficult Sequences: Certain sequences are inherently more challenging to synthesize. These include sequences longer than 20 monomers, those with high purine (B94841) content (>50% purine or >35% G), or self-complementary stretches.[4]
-
Side Reactions: During the basic conditions of Fmoc deprotection, side reactions can occur. A notable one is the formation of ketopiperazine, which leads to the cleavage of the N-terminal monomer and results in an n-1 deletion sequence.[4] Another potential side reaction is the N-acyl transfer of the nucleobases.[1][2]
-
Suboptimal Reagents or Conditions: The choice of coupling reagents, solvent quality, reaction temperature, and coupling times significantly impacts efficiency. For instance, DMF can decompose to dimethylamine, which can reduce coupling efficiency.[4]
Q2: Which coupling reagents are recommended for improving PNA synthesis?
The choice of coupling reagent is critical for achieving high coupling efficiency. While HATU is commonly used, other phosphonium-based reagents have shown superior performance in certain contexts.
-
PyOxim ([ethyl cyano(hydroxyimino)acetato-O2]tri-1-pyrrolidinylphosphonium hexafluorophosphate) has been reported to be a highly effective coupling agent, often providing better crude purity for PNA oligomers compared to HATU.[4][5]
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) has also been shown to be a favorable alternative to HATU.[5]
-
A combination of DIC/Oxyma has been successfully used, particularly in microwave-assisted synthesis, to improve coupling efficiency.[6]
Q3: Can elevating the temperature improve coupling efficiency?
Yes, increasing the reaction temperature can significantly improve coupling efficiency, especially for difficult sequences, by disrupting aggregation.[4][7] However, the optimal temperature depends on the protecting group strategy:
-
For Fmoc/Boc synthesis, temperatures should not exceed 40°C to avoid the premature loss of Boc protecting groups.[4]
-
In some protocols for Fmoc/Bhoc synthesis, coupling reactions have been performed at temperatures as high as 80°C.[7]
-
Microwave-assisted synthesis often utilizes elevated temperatures (e.g., 75°C) for short periods to enhance coupling.[6]
It is important to note that while higher temperatures can be beneficial for the coupling step, Fmoc deprotection should ideally be performed at room temperature to minimize the risk of side reactions like racemization.[7]
Q4: What role does the solid support play in PNA synthesis efficiency?
The solid support can influence aggregation and reagent accessibility. Using a more solvated polymer matrix, such as a PEG-based resin (e.g., TentaGel or ChemMatrix), can help to reduce chain aggregation and improve synthesis outcomes.[6][8] Low-loading resins are also preferred to minimize inter-chain aggregation.[8]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during Fmoc PNA synthesis.
Problem 1: HPLC analysis shows significant deletion sequences (n-1, n-2, etc.).
| Potential Cause | Recommended Solution | Experimental Protocol |
| Incomplete Coupling | 1. Switch to a more efficient coupling reagent. Consider using PyOxim or HBTU instead of HATU.[4][5] 2. Increase coupling time. Extend the standard coupling time (e.g., from 30 minutes to 60 minutes).[6] 3. Perform a double coupling. After the initial coupling and washing, repeat the coupling step with fresh reagents.[9] 4. Elevate the temperature (within the limits of your protecting group strategy).[4][7] | Protocol: Double Coupling 1. After the initial coupling reaction, drain the reaction vessel. 2. Wash the resin thoroughly with DMF (3-5 times). 3. Prepare a fresh solution of the Fmoc-PNA monomer and activation reagents. 4. Add the fresh solution to the resin and allow it to react for the standard coupling time. 5. Proceed with the capping and deprotection steps as usual. |
| Ketopiperazine Formation | This side reaction is promoted by the basic conditions of Fmoc deprotection. While difficult to eliminate completely in Fmoc chemistry, ensuring efficient and rapid coupling in the subsequent step can help to minimize the impact of any chains that have undergone this side reaction. | N/A |
Problem 2: Synthesis of a purine-rich sequence results in very low yield and poor purity.
| Potential Cause | Recommended Solution | Experimental Protocol |
| On-resin Aggregation | 1. Incorporate backbone modifications. The use of Hmb (2-hydroxy-4-methoxybenzyl) on the backbone of a monomer preceding a difficult coupling can disrupt aggregation and improve efficiency.[1][2] 2. Use chaotropic salts. Adding a chaotropic salt like KSCN to the solvent during the coupling cycle can help to break up hydrogen bonding networks that contribute to aggregation.[3][4] 3. Utilize microwave-assisted synthesis. Microwave heating can effectively reduce aggregation and shorten reaction times.[6][10] 4. Employ a low-loading resin with good swelling properties (e.g., ChemMatrix).[6][8] | Protocol: Hmb Backbone Modification 1. At the position in the sequence just before the difficult purine-rich stretch, couple an Fmoc-PNA monomer that has an Hmb group attached to the backbone nitrogen. 2. Proceed with the standard deprotection and coupling cycles. The Hmb group will be removed during the final TFA cleavage.[2] |
Problem 3: The Kaiser test is positive (blue/purple beads) after the coupling step.
A positive Kaiser test indicates the presence of unreacted primary amines, confirming incomplete coupling.[9]
| Immediate Action | Long-Term Strategy |
| 1. Recouple the monomer. Immediately perform a second coupling with fresh reagents.[9] 2. Cap the unreacted amines. If recoupling is still incomplete, cap the unreacted amines with acetic anhydride (B1165640) to prevent the formation of deletion sequences.[11][12] | 1. Re-evaluate your coupling protocol. For future syntheses, consider using a more potent coupling reagent, longer coupling times, or elevated temperatures as described in the solutions for "Incomplete Coupling" above. 2. Check the quality of your reagents. Ensure that your solvent (e.g., DMF) is amine-free and your PNA monomers and coupling reagents have not degraded.[4] |
Quantitative Data Summary
Table 1: Comparison of Coupling Reagents for a Decamer PNA Synthesis
| Coupling Reagent | Crude Purity (%) |
| HATU | Lower |
| HBTU | Favorable |
| PyOxim | Superior |
Based on findings from a study that screened several coupling reagents.[5]
Table 2: Recommended Reaction Conditions for Fmoc PNA Synthesis
| Parameter | Manual Synthesis (Room Temp) | Microwave-Assisted Synthesis |
| PNA Monomer Equivalents | 3-5 eq[2][6] | 4 eq[6] |
| Coupling Reagent Equivalents | 2.9-4.75 eq[2][6] | 4 eq[6] |
| Base Equivalents (DIEA) | 3-10 eq[2][6] | N/A (DIC/Oxyma) |
| Coupling Time | 30-60 min[2][6] | 6 min[6] |
| Temperature | Room Temperature or up to 40°C (Fmoc/Boc)[4] | 75°C[6] |
Experimental Protocols
Protocol 1: General Fmoc-Based PNA Synthesis Cycle
This protocol outlines a typical manual synthesis cycle.
-
Resin Swelling: Swell the solid support resin (e.g., Rink Amide ChemMatrix) in N-methyl-2-pyrrolidone (NMP) or DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes at room temperature. Repeat this step once.[6]
-
Washing: Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.
-
Coupling:
-
Washing: Wash the resin with DMF (3-5 times).
-
Capping (Optional but Recommended): Treat the resin with a solution of acetic anhydride and a non-nucleophilic base (e.g., 2,6-lutidine or DIEA) in DMF for 5 minutes to cap any unreacted amino groups.[11][12]
-
Washing: Wash the resin with DMF (3-5 times).
-
Repeat steps 2-7 for each subsequent monomer in the sequence.
Protocol 2: Test Cleavage and HPLC Analysis
This protocol is used to assess the purity of the synthesized PNA.
-
Sample Collection: After a coupling step of interest, take a small sample of the resin beads (5-10 mg).
-
Cleavage:
-
Prepare a cleavage cocktail, typically TFA with a scavenger like m-cresol (B1676322) (e.g., 95% TFA, 5% m-cresol).[11]
-
Add the cleavage cocktail to the resin sample and allow it to react for 1.5-2 hours.
-
-
Precipitation: Precipitate the cleaved PNA by adding cold diethyl ether.
-
Pelleting and Washing: Centrifuge to pellet the PNA, decant the ether, and wash the pellet with more cold ether.
-
Dissolution: Dissolve the dried PNA pellet in a suitable solvent (e.g., 0.1% TFA in water).
-
HPLC Analysis:
-
Analyze the sample by reverse-phase HPLC (RP-HPLC) on a C8 or C18 column.[11]
-
Use a gradient of 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (B52724) (Solvent B).
-
Perform the analysis at an elevated temperature (e.g., 55°C) to prevent PNA aggregation.[11]
-
Visualizations
Caption: A workflow for troubleshooting low coupling efficiency in Fmoc PNA synthesis.
Caption: Logical relationships between common PNA synthesis problems and their solutions.
References
- 1. Solid-Phase Synthesis of Difficult Purine-Rich PNAs through Selective Hmb Incorporation: Application to the Total Synthesis of Cell Penetrating Peptide-PNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Solid-Phase Synthesis of Difficult Purine-Rich PNAs through Selective Hmb Incorporation: Application to the Total Synthesis of Cell Penetrating Peptide-PNAs [frontiersin.org]
- 3. O-Allyl protection in the Fmoc-based synthesis of difficult PNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategies for the optimisation of troublesome peptide nucleic acid (PNA) sequences - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Optimized Synthesis of Fmoc/Boc‐Protected PNA Monomers and their Assembly into PNA Oligomers. | Scilit [scilit.com]
- 6. saspublishers.com [saspublishers.com]
- 7. Improved Synthesis Strategy for Peptide Nucleic Acids (PNA) appropriate for Cell-specific Fluorescence Imaging [medsci.org]
- 8. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Fmoc-Based Assembly of PNA Oligomers: Manual and Microwave-Assisted Automated Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 11. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 12. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection and Side Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the Nα-Fmoc (9-fluorenylmethyloxycarbonyl) deprotection step in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is incomplete Fmoc deprotection and what are its consequences?
Incomplete Fmoc deprotection is the failure to completely remove the Fmoc protecting group from the N-terminal amine of the growing peptide chain.[1][2] This critical failure prevents the subsequent coupling of the next amino acid. The primary consequence is the formation of deletion sequences, which are peptides missing one or more amino acids. These impurities can be difficult to separate from the target peptide, leading to a significant reduction in the overall yield and purity of the final product.[1][2]
Q2: What are the primary causes of incomplete Fmoc deprotection?
Several factors can lead to inefficient Fmoc removal:
-
Peptide Sequence and Aggregation: As the peptide chain elongates, it can fold into secondary structures like β-sheets, particularly in sequences with repeating hydrophobic residues. This aggregation can physically block the deprotection reagent from accessing the N-terminal Fmoc group.[1][3]
-
Steric Hindrance: Bulky amino acid side chains near the N-terminus or modifications on the peptide can physically obstruct the deprotection reagent.[2]
-
Suboptimal Reagents or Protocols: The use of degraded or impure reagents, such as an old piperidine (B6355638) solution, can decrease deprotection efficiency. Additionally, inadequate reaction times, temperatures, or concentrations of the deprotection agent can result in incomplete removal.[1][2][4]
-
Poor Resin Swelling: If the solid-phase support (resin) is not properly swelled, peptide chains can remain too close together, impeding the penetration and access of reagents.[1]
Q3: How can I detect if Fmoc deprotection is incomplete?
Several qualitative and quantitative methods are available:
-
Kaiser Test: This is a common colorimetric test to detect the presence of free primary amines. After deprotection, a positive result (dark blue beads) indicates successful Fmoc removal, while a negative result (yellow or no color change) suggests deprotection is incomplete. Note that this test is unreliable for N-terminal proline, which gives a reddish-brown color.[1][3]
-
UV-Vis Spectrophotometry: The Fmoc deprotection process releases a dibenzofulvene (DBF) molecule, which reacts with piperidine to form a DBF-piperidine adduct. This adduct has a characteristic UV absorbance around 301 nm. By monitoring the absorbance of the filtrate, you can track the progress of the deprotection in real-time. Many automated peptide synthesizers use this method to ensure the reaction goes to completion.[3][5][6][7]
Q4: What are the most common side reactions associated with Fmoc deprotection?
The basic conditions required for Fmoc removal can promote several undesirable side reactions:
-
Aspartimide Formation: This is a major challenge, especially in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser. The peptide backbone nitrogen attacks the side-chain ester of aspartic acid, forming a cyclic imide. This aspartimide can then be opened by piperidine, leading to a mixture of desired α-peptides, undesired β-peptides, and piperidide adducts, often accompanied by racemization.[8][9][10][11]
-
Diketopiperazine (DKP) Formation: This side reaction occurs at the dipeptide stage after the second amino acid is coupled. The free N-terminal amine of the dipeptide attacks the C-terminal ester linkage to the resin, cleaving the dipeptide from the resin as a stable six-membered ring. This is particularly prevalent when proline is the second amino acid.[10][12][13][14][15]
-
Piperidine Adducts: The dibenzofulvene (DBF) byproduct of deprotection is typically scavenged by piperidine. However, piperidine can also react with other electrophilic sites on the peptide, such as with dehydroalanine (B155165) formed from C-terminal cysteine residues, leading to 3-(1-piperidinyl)alanine formation.[10]
Troubleshooting Guide: Incomplete Deprotection
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Negative Kaiser test (yellow beads) after deprotection. | 1. Peptide Aggregation: The peptide sequence is forming secondary structures that block reagent access. 2. Steric Hindrance: Bulky residues are preventing the base from reaching the Fmoc group. 3. Inefficient Reagent: The deprotection solution (e.g., 20% piperidine in DMF) is degraded or too weak for the specific sequence. | 1. Modify Protocol: Increase deprotection time (e.g., from 2x10 min to 2x20-30 min). Increase temperature moderately (e.g., to 30-40°C), but be cautious of increasing side reactions.[2] 2. Use a Stronger Base: Add 1-2% DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) to the piperidine solution. DBU is a stronger, non-nucleophilic base that can enhance deprotection rates.[16] 3. Prepare Fresh Reagents: Always use freshly prepared deprotection solutions. |
| UV monitoring shows a slow or trailing release of the DBF-adduct. | 1. Difficult Sequence: The peptide is known to be difficult to deprotect due to its sequence. 2. Resin Overloading/Poor Swelling: High resin loading or inadequate swelling is causing steric issues. | 1. Automated Feedback: If using an automated synthesizer, allow the UV monitoring feedback to extend the deprotection time automatically until the reaction is complete.[5][16] 2. Optimize Resin Conditions: Ensure the resin is fully swelled in DMF before starting the synthesis. Consider using a lower loading resin for notoriously difficult sequences. |
| Mass spectrometry of the crude product shows significant deletion sequences. | 1. Systematic Incomplete Deprotection: One or more deprotection steps consistently failed during the synthesis. 2. Reagent Delivery Issue: A clog or other mechanical issue may have prevented the deprotection reagent from reaching the resin. | 1. Re-evaluate Protocol: For future syntheses of the same or similar peptides, proactively use a more robust deprotection protocol (e.g., increased time, addition of DBU). 2. System Maintenance: Ensure the peptide synthesizer is properly maintained and that reagent lines are clear. |
Key Side Reactions in Detail
Aspartimide Formation
Aspartimide formation is a base-catalyzed intramolecular cyclization that is particularly problematic for sequences containing aspartic acid followed by a small amino acid like Glycine.[8][11] The reaction leads to a mixture of byproducts, including racemized α- and β-peptides, which are often difficult or impossible to separate from the target peptide by HPLC.[11]
Strategies for Prevention:
-
Use Modified Protecting Groups: Employing sterically hindered side-chain protecting groups on the Asp residue, such as Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH, can significantly suppress aspartimide formation.
-
Backbone Protection: Incorporating a protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) on the nitrogen of the amino acid preceding the aspartic acid can prevent the initial cyclization.[10]
-
Modify Deprotection Conditions: Adding an acidic additive like 0.1 M 1-hydroxybenzotriazole (B26582) (HOBt) or formic acid to the piperidine deprotection solution can reduce the basicity and minimize the side reaction.[10][17][18] Using a weaker base like piperazine (B1678402) has also been shown to cause fewer side reactions.[18]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UV Synthesis Monitoring - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
- 8. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. media.iris-biotech.de [media.iris-biotech.de]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. peptide.com [peptide.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
identifying and minimizing byproducts in Bhoc deprotection
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions regarding the identification and minimization of byproducts during Bhoc deprotection.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of byproduct formation during Bhoc deprotection?
A1: The primary cause of byproduct formation is the generation of a reactive tert-butyl cation intermediate when the Bhoc group is cleaved by a strong acid, such as trifluoroacetic acid (TFA).[1] This carbocation is an electrophile that can alkylate nucleophilic sites on the substrate, leading to undesired modifications.[1][2]
Q2: Which functional groups or amino acid residues are most susceptible to modification by the tert-butyl cation?
A2: Nucleophilic functional groups and amino acid side chains are particularly susceptible to alkylation by the tert-butyl cation.[1][2] These include:
-
Tryptophan (Trp): The indole (B1671886) ring is highly nucleophilic and prone to tert-butylation.[1]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium (B1226848) salt.[1][3]
-
Cysteine (Cys): The free thiol group is a target for alkylation.[1]
-
Tyrosine (Tyr): The phenolic ring can be alkylated.[1]
-
Other nucleophilic groups such as amidines and guanidines can also be affected.[2][4]
Q3: What are scavengers and how do they prevent byproduct formation?
A3: Scavengers are reagents added to the deprotection reaction mixture to trap the reactive tert-butyl cation.[1] They are typically nucleophilic compounds that are more reactive towards the carbocation than the sensitive residues of the substrate, thus preventing the alkylation of the desired product.[1]
Q4: Can Bhoc deprotection be incomplete, and what are the indications?
A4: Yes, Bhoc deprotection can be incomplete. This may be due to insufficient acid concentration, short reaction times, or low temperatures.[5][6] Indications of incomplete deprotection include the presence of the starting material in the crude product and a complex mixture of products observed by analytical techniques like HPLC or LC-MS.[1][5]
Q5: Are there other common side reactions besides tert-butylation?
A5: Yes, other side reactions can occur, particularly in peptide synthesis. These include:
-
Aspartimide Formation: Peptides containing aspartic acid (Asp) can form a cyclic aspartimide intermediate, which can lead to a mixture of α- and β-aspartyl peptides.[6]
-
Pyroglutamate Formation: An N-terminal glutamine (Gln) residue can cyclize under acidic conditions to form pyroglutamate.[6]
Troubleshooting Guide
Issue 1: Unexpected peaks are observed in HPLC/LC-MS analysis after deprotection, suggesting byproduct formation.
-
Possible Cause: Alkylation of sensitive amino acid residues (e.g., Trp, Met, Cys, Tyr) by the tert-butyl cation.[1] A mass increase of 56 Da is characteristic of tert-butylation.[3][5]
-
Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific sensitive residues present in your compound.
Issue 2: The reaction appears incomplete, with starting material remaining.
-
Possible Causes:
-
Solutions:
-
Increase the concentration of the acid (e.g., use a higher percentage of TFA).
-
Extend the reaction time and monitor the progress by TLC or LC-MS.
-
If the substrate is stable, consider a slight increase in the reaction temperature.
-
Data Presentation: Scavenger Cocktails
The following table summarizes common scavengers and cocktails used to minimize tert-butylation byproducts.
| Scavenger/Cocktail | Target Residues/Purpose | Typical Composition | Reference |
| Triethylsilane (TES) | General purpose, effective for Tryptophan | TFA/TES/H₂O (95:2.5:2.5 v/v/v) | [1] |
| Triisopropylsilane (TIS) | General purpose, effective for Tryptophan | TFA/TIS/H₂O (95:2.5:2.5 v/v/v) | [1] |
| Thioanisole | Methionine | TFA/Thioanisole (often used in a cocktail) | [1] |
| Ethanedithiol (EDT) | Cysteine, Tryptophan | TFA/EDT (often used in a cocktail) | [1] |
| Reagent K | Peptides with multiple sensitive residues | TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5 v/v/v/v/v) | [1] |
Experimental Protocols
Protocol 1: General Bhoc Deprotection using TFA
-
Dissolve the Bhoc-protected compound in a suitable solvent such as dichloromethane (B109758) (DCM).
-
Add trifluoroacetic acid (TFA) to the solution. A common concentration is 25-50% TFA in DCM.[7]
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The crude product can be purified by an appropriate method, such as precipitation from cold diethyl ether or chromatography.[1]
Protocol 2: Bhoc Deprotection with Scavengers for Sensitive Substrates
-
Dissolve the Bhoc-protected compound in a suitable solvent (e.g., DCM).
-
Add the appropriate scavenger or scavenger cocktail (see table above). For example, add 10-20 equivalents of triethylsilane (TES).[1]
-
Add an equal volume of TFA to the reaction mixture.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.
-
Upon completion, remove the solvent and excess reagents under reduced pressure.
-
Purify the crude product.
Visualizations
Caption: Mechanism of acid-catalyzed Bhoc deprotection.
Caption: Formation and prevention of tert-butylation byproducts.
References
Technical Support Center: Optimizing HPLC Gradient for PNA Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) gradients for the purification of Peptide Nucleic Acids (PNAs).
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for an HPLC gradient for PNA purification?
A typical starting point for reversed-phase HPLC (RP-HPLC) purification of PNAs involves a C8 or C18 column with a mobile phase system consisting of Solvent A (0.1% Trifluoroacetic Acid (TFA) in water) and Solvent B (0.1% TFA in acetonitrile).[1] A common initial gradient runs from approximately 5% to 35% Solvent B over 30-40 minutes. However, the optimal gradient is highly dependent on the specific PNA sequence, length, and hydrophobicity.
Q2: Why is Trifluoroacetic Acid (TFA) used in the mobile phase?
TFA is a widely used ion-pairing agent in the RP-HPLC of peptides and PNAs.[2] At low concentrations (typically 0.05-0.1%), it sharpens peaks and improves resolution by suppressing the interaction of the PNA with the silica-based column material.[3] It also helps to protonate the basic amino groups on the PNA, which aids in solubility.[1]
Q3: How does temperature affect PNA purification by HPLC?
Elevated temperatures, typically around 55-60°C, can be beneficial for PNA purification.[1][4] Increased temperature can help to disrupt secondary structures and aggregation of PNA oligomers, leading to sharper peaks and improved resolution.[5][6] However, it's important to use a thermally stable column, as high temperatures can accelerate the degradation of standard silica-based columns.[6][7]
Q4: My PNA is poorly soluble. How can I improve this for HPLC analysis?
Poor solubility is a common issue with PNAs, especially for purine-rich sequences.[1][8] To improve solubility for HPLC analysis, it is best to reconstitute the crude PNA in a solution of 0.1% TFA in water.[1] If solubility issues persist, consider using a small amount of organic solvent like acetonitrile (B52724) in the sample diluent, but be aware that this may affect the initial binding to the column.
Q5: What is "Fmoc-on" purification and when should it be used?
"Fmoc-on" purification is a strategy where the final N-terminal Fmoc protecting group is left on the PNA during initial HPLC purification.[1][4] This significantly increases the hydrophobicity of the full-length product, allowing for easier separation from truncated sequences that lack the Fmoc group.[4] This technique is particularly useful for longer PNAs (around 20-mers) or for PNAs modified with hydrophobic moieties like dyes.[1][4] After the initial purification, the Fmoc group is chemically removed, and a second purification or desalting step is performed.
Troubleshooting Guide
This guide addresses common problems encountered during the optimization of HPLC gradients for PNA purification.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Broad or Tailing Peaks | - Secondary Interactions: The PNA may be interacting with the stationary phase in ways other than hydrophobic interactions. - Aggregation: The PNA may be forming aggregates.[1][5] - Column Overload: Too much sample has been injected onto the column.[9] | - Increase TFA Concentration: Try increasing the TFA concentration in the mobile phase to 0.2-0.25% to improve ion-pairing and reduce secondary interactions.[10] - Increase Column Temperature: Operate the column at a higher temperature (e.g., 55-60°C) to disrupt aggregation.[1][4] - Reduce Sample Load: Decrease the amount of PNA injected onto the column.[9] |
| Poor Resolution Between Peaks | - Inappropriate Gradient Slope: The gradient may be too steep, not allowing enough time for separation.[11] - Incorrect Mobile Phase Composition: The chosen solvents may not be optimal for the specific PNA sequence. - Column Degradation: The column performance may have deteriorated over time. | - Flatten the Gradient: Decrease the rate of change of the organic solvent concentration (e.g., from 1%/min to 0.5%/min) in the region where the target PNA elutes.[11] - Try a Different Organic Modifier: While acetonitrile is common, isopropanol (B130326) can sometimes be effective for separating larger or more hydrophobic molecules.[7] - Test a New Column: Evaluate the separation on a new column of the same type to rule out column degradation. |
| No or Low Recovery of PNA | - Precipitation on Column: The PNA may be precipitating on the column due to poor solubility in the mobile phase. - Irreversible Binding: The PNA may be binding irreversibly to the column. | - Modify the Mobile Phase: Ensure the initial mobile phase conditions are sufficient to keep the PNA soluble. This may involve starting at a slightly higher initial percentage of organic solvent. - Column Wash: After the run, wash the column with a strong solvent (e.g., high concentration of acetonitrile or isopropanol) to elute any strongly bound material. |
| Ghost Peaks | - Carryover from Previous Injection: Strongly retained components from a previous run may be eluting in the current run. - Contaminated Mobile Phase: The solvents or additives may be contaminated. | - Implement a Column Wash Step: Include a high-organic wash at the end of each gradient to remove any strongly retained species.[12] - Use Fresh Mobile Phase: Prepare fresh mobile phases daily using high-purity solvents and additives.[9] |
| Drifting Retention Times | - Inadequate Column Equilibration: The column is not fully equilibrated to the initial gradient conditions between runs.[13][14] - Temperature Fluctuations: The ambient temperature around the column is not stable.[13] - Mobile Phase Composition Change: The mobile phase composition may be changing over time due to evaporation of the more volatile component. | - Increase Equilibration Time: Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before each injection.[13] - Use a Column Oven: Maintain a constant column temperature using a column oven.[13][15] - Keep Mobile Phase Bottles Capped: Minimize evaporation by keeping the solvent reservoirs tightly capped. |
Experimental Protocols
General RP-HPLC Protocol for PNA Purification
This protocol provides a general starting point for the purification of a crude PNA oligomer.
-
Sample Preparation: Dissolve the lyophilized crude PNA in 0.1% aqueous TFA to a concentration of approximately 10-20 OD/mL.[1]
-
HPLC System:
-
Gradient Conditions:
-
Flow Rate: 1 mL/min for an analytical column (e.g., 4.6 mm ID).
-
Gradient:
-
0-5 min: 5% B (Isocratic hold)
-
5-35 min: 5% to 35% B (Linear gradient)
-
35-40 min: 35% to 100% B (Wash)
-
40-45 min: 100% B (Wash)
-
45-50 min: 100% to 5% B (Return to initial)
-
50-60 min: 5% B (Equilibration)
-
-
-
Fraction Collection: Collect fractions corresponding to the major peak.
-
Analysis of Fractions: Analyze the collected fractions by MALDI-TOF mass spectrometry to confirm the presence of the desired product.[4]
-
Pooling and Lyophilization: Pool the pure fractions and lyophilize to obtain the purified PNA.
Post-Purification Desalting Protocol
After HPLC purification with TFA, the PNA will be in the form of a TFA salt, which can be toxic to cells.[1] A desalting step is necessary to exchange the counter-ion.
-
Column: Use a dedicated desalting column (e.g., C18).
-
Sample Loading: Dissolve the purified, lyophilized PNA in a small volume of water or a volatile buffer (e.g., 0.1 M ammonium (B1175870) bicarbonate).
-
Washing: Wash the column with several column volumes of water to elute the TFA salts. The PNA will remain bound to the column.
-
Elution: Elute the desalted PNA with a solution of 50% acetonitrile in water.
-
Lyophilization: Lyophilize the eluted PNA to obtain the final product.
Visualizations
Caption: A general workflow for PNA purification, from synthesis to the final purified product.
Caption: A decision tree for troubleshooting common HPLC issues during PNA purification.
References
- 1. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. perlan.com.pl [perlan.com.pl]
- 5. Strategies for the optimisation of troublesome peptide nucleic acid (PNA) sequences - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. agilent.com [agilent.com]
- 7. ymc.co.jp [ymc.co.jp]
- 8. Guideline for PNA [data.panagene.com]
- 9. tajhizshimi.com [tajhizshimi.com]
- 10. Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bitesizebio.com [bitesizebio.com]
- 12. lcms.labrulez.com [lcms.labrulez.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. Low-Temperature Mobile Phase for Peptide Trapping at Elevated Separation Temperature Prior to Nano RP-HPLC-MS/MS [mdpi.com]
- 16. rsc.org [rsc.org]
dealing with poor solubility of purine-rich PNA sequences
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor solubility of purine-rich Peptide Nucleic Acid (PNA) sequences during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why do my purine-rich PNA sequences have poor water solubility?
A1: Purine-rich PNA sequences, especially those with high guanine (B1146940) content, often exhibit poor aqueous solubility due to several factors. The primary reason is the hydrophobic nature of the purine (B94841) bases (adenine and guanine) and the neutral backbone of the PNA molecule.[1] This lack of charge reduces electrostatic repulsion between PNA strands, leading to intermolecular aggregation and the formation of complex globular structures.[2] It is generally recommended to keep the purine content below 60% and avoid stretches of more than six consecutive purine residues, particularly guanine.[1]
Q2: What is the first thing I should try if my purine-rich PNA doesn't dissolve in water?
A2: The initial and simplest approach is to try dissolving the PNA in a small amount of an organic solvent before adding your aqueous buffer. Dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are commonly used for this purpose.[1] Start by dissolving the lyophilized PNA in a minimal volume of DMF or DMSO to create a concentrated stock solution. Then, slowly add this stock solution dropwise to your chilled aqueous buffer while vortexing to achieve the desired final concentration. This method helps to prevent the PNA from crashing out of solution.
Q3: Can I heat the PNA solution to improve solubility?
A3: Yes, gentle heating can aid in dissolving PNA. After adding the PNA to water or an aqueous buffer, you can heat the solution at 55°C for 5 minutes and vortex it well.[1] However, be cautious with temperature to avoid any potential degradation of the PNA, especially for modified sequences. This step is often recommended when taking a frozen stock solution for use in an experiment.[1]
Q4: How can I modify my PNA sequence to improve its solubility from the start?
A4: Proactively modifying the PNA sequence during synthesis is a highly effective strategy. The most common modifications include:
-
Adding charged amino acids: Incorporating one or more lysine (B10760008) residues at the N- or C-terminus introduces positive charges, which increases hydrophilicity and reduces aggregation.[2][3]
-
Backbone modifications:
-
miniPEGylation: The installation of hydrophilic "miniPEG" (diethylene glycol) chains at the γ-backbone position significantly improves water solubility and can also enhance hybridization properties.[4][5]
-
Guanidinium (B1211019) groups: Adding guanidinium functional groups also enhances solubility and can improve cellular uptake.[2]
-
Q5: Are there any additives I can use in my buffer to improve the solubility of my purine-rich PNA?
A5: Yes, various additives can be included in your buffer to help solubilize difficult PNA sequences. These work by disrupting the intermolecular forces that lead to aggregation. Common additives include organic solvents like DMF and DMSO at low final concentrations (up to 10%).[1] For particularly stubborn sequences, detergents or chaotropic agents could be cautiously tested, though their impact on downstream applications must be considered.
Troubleshooting Guide
If you are experiencing difficulty dissolving your purine-rich PNA sequence, follow this step-by-step troubleshooting guide.
Initial Dissolution Fails in Aqueous Buffer
If your lyophilized PNA does not dissolve in your aqueous buffer (e.g., water, PBS, Tris), resulting in a cloudy solution or visible particulates, proceed through the following workflow.
Experimental Protocols
Protocol 1: Standard Dissolution of Purine-Rich PNA
This protocol is the first-line approach for dissolving purine-rich PNA sequences.
Materials:
-
Lyophilized purine-rich PNA
-
Nuclease-free water
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
Centrifuge the vial containing the lyophilized PNA briefly to collect the powder at the bottom.
-
Add nuclease-free water to the vial to achieve a stock concentration of 20-100 µM.[1]
-
Vortex the solution thoroughly for 1-2 minutes.
-
If the PNA is not fully dissolved, add DMF or DMSO to a final concentration of up to 10%.[1] For example, for a final volume of 500 µL, you can add up to 50 µL of DMF or DMSO.
-
Vortex the solution again.
-
If solubility is still an issue, heat the solution at 55°C for 5 minutes.[1]
-
Vortex the solution well while it is still warm.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the PNA stock solution in aliquots at -20°C for long-term storage.
Protocol 2: Sonication to Dissolve Aggregated PNA
This protocol should be used if you observe persistent cloudiness or particulates after attempting the standard dissolution protocol, which may indicate aggregation.
Materials:
-
PNA solution from Protocol 1
-
Ultrasonic water bath or probe sonicator
-
Ice
Procedure:
-
Place the vial containing the PNA solution on ice.
-
If using a water bath sonicator, place the vial in the bath and sonicate for 5-10 minutes.
-
If using a probe sonicator, use a low power setting and sonicate in short pulses (e.g., 5-10 seconds on, 20-30 seconds off) for a total sonication time of 1-2 minutes.[6] Keeping the sample on ice and using pulses is crucial to prevent heating and potential degradation of the PNA.
-
After sonication, vortex the solution briefly.
-
Visually inspect the solution for clarity.
-
If the solution is still not clear, you may consider a combination of gentle heating (as in Protocol 1) followed by another round of brief sonication.
Protocol 3: pH Adjustment for PNA Solubilization
Adjusting the pH of the buffer can alter the charge of the PNA (if it contains residues like lysine) and the purine bases, which can influence solubility. This protocol provides a general guideline for testing the effect of pH.
Materials:
-
Lyophilized purine-rich PNA
-
A series of buffers with different pH values (e.g., citrate (B86180) buffer for acidic pH, phosphate (B84403) buffer for neutral pH, and borate (B1201080) buffer for basic pH)
-
pH meter
Procedure:
-
Prepare small aliquots of your purine-rich PNA.
-
Attempt to dissolve each aliquot in a different buffer, covering a range of pH values (e.g., pH 5, 6, 7, 7.4, 8).
-
After adding the buffer, vortex each sample thoroughly.
-
Allow the samples to incubate at room temperature for 10-15 minutes.
-
Observe the solubility in each buffer. Note that the binding of PNA to nucleic acids is generally less dependent on pH than DNA, but extreme pH values can affect stability and hybridization.[1]
-
Once an optimal pH for solubility is identified, you can prepare a larger stock solution using that buffer. Ensure the chosen pH is compatible with your downstream experiments.
Data Presentation
The following tables summarize the effectiveness of different strategies for improving the solubility of purine-rich PNA sequences.
Table 1: Impact of Chemical Modifications on Purine-Rich PNA Solubility
| Modification | Description | Impact on Solubility | Quantitative Effect on Binding Affinity (Example) |
| Lysine Conjugation | Addition of one or more lysine residues to the N- or C-terminus. | Significantly improves water solubility by introducing positive charges.[2][3] | Addition of a single lysine can double the binding affinity of a triplex-forming PNA to dsRNA.[7] |
| miniPEGylation | Incorporation of diethylene glycol (miniPEG) units into the PNA backbone. | Substantially increases water solubility and reduces aggregation.[4][5] | A single miniPEG modification can stabilize a PNA-DNA duplex by 4°C.[5] |
| Guanidinium Groups | Attachment of guanidinium functional groups to the PNA backbone. | Enhances solubility and can also improve cellular uptake.[2] | Data on the specific quantitative effect on binding affinity is sequence-dependent. |
Table 2: Troubleshooting Additives and Physical Methods for PNA Solubilization
| Method | Recommended Concentration/Parameters | Expected Outcome |
| Dimethylformamide (DMF) | Up to 10% (v/v) final concentration.[1] | Helps to dissolve hydrophobic PNA sequences. |
| Dimethyl Sulfoxide (DMSO) | Up to 10% (v/v) final concentration.[1] | Similar to DMF, effective for dissolving hydrophobic PNAs. |
| Gentle Heating | 55°C for 5 minutes.[1] | Can help to break up minor aggregates and facilitate dissolution. |
| Sonication | Brief pulses on ice (e.g., 5-10 second pulses for 1-2 minutes total).[6] | Effective at disrupting larger aggregates. |
| pH Adjustment | Test a range of pH values (e.g., 5.0 to 8.0). | Can improve solubility by altering the charge state of the PNA. |
Signaling Pathways and Experimental Workflows
The following diagram illustrates the logical relationship between the properties of purine-rich PNA and the strategies to overcome solubility issues.
References
- 1. pnabio.com [pnabio.com]
- 2. pH-driven solubilization and isoelectric precipitation of proteins from the brown seaweed Saccharina latissima—effects of osmotic shock, water volume and temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Chirality and Position of Lysine Conjugation in Triplex-Forming Peptide Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-tumor Activity of miniPEG-γ-Modified PNAs to Inhibit MicroRNA-210 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of Conformationally-Preorganized, MiniPEG-Containing γPNAs with Superior Hybridization Properties and Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extraction, Enrichment, Solubilization, and Digestion Techniques for Membrane Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
strategies to avoid side reactions during piperidine treatment
This guide provides troubleshooting advice and frequently asked questions regarding the use of piperidine (B6355638) in chemical synthesis, with a primary focus on its application in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of piperidine in Solid-Phase Peptide Synthesis (SPPS)?
Piperidine is a secondary amine that is widely used as a reagent for the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of amino acids. This deprotection step is crucial for the stepwise elongation of the peptide chain on a solid support. The basic nature of piperidine allows it to abstract a proton from the fluorenyl group, initiating an elimination reaction that liberates the free amine of the N-terminal amino acid, preparing it for coupling with the next Fmoc-protected amino acid in the sequence.
Q2: What are the most common side reactions observed during piperidine treatment for Fmoc deprotection?
Several side reactions can occur during piperidine-mediated Fmoc deprotection, potentially leading to the formation of impurities and a decrease in the final peptide yield and purity. The most prevalent side reactions include:
-
Aspartimide Formation: Peptides containing aspartic acid (Asp) are particularly susceptible to this side reaction, where the side-chain carboxyl group attacks the peptide backbone, forming a cyclic imide. This can lead to racemization and the formation of isoaspartate peptides.
-
Racemization: Cysteine (Cys) and other sensitive amino acids are prone to racemization (loss of stereochemical integrity) at the α-carbon, especially when their side chains are not appropriately protected.
-
Dibenzofulvene (DBF) Adduct Formation: The by-product of Fmoc deprotection, dibenzofulvene (DBF), is an electrophilic species that can react with nucleophilic side chains of amino acids like Cysteine (Cys) and Tryptophan (Trp), forming unwanted adducts.
-
Piperidine Adduct Formation: Piperidine itself can sometimes form adducts with the peptide or protecting groups, leading to impurities.
Troubleshooting Guide
This section addresses specific issues that may arise during piperidine treatment and provides strategies to mitigate them.
Issue 1: Significant aspartimide formation detected in my peptide containing an Asp residue.
-
Cause: The cyclic succinimide (B58015) ring of aspartimide is formed via intramolecular cyclization, which is favored under the basic conditions of piperidine treatment. The rate of this side reaction is sequence-dependent and is more pronounced in specific dipeptide sequences like Asp-Gly, Asp-Ser, and Asp-Asn.
-
Solution:
-
Use of Protecting Groups: Employing sterically hindered protecting groups on the Asp side chain, such as 3-methyl-pent-3-yl (OMpe) or 3-methyl-but-3-yl (O-tBu), can significantly reduce aspartimide formation compared to the standard O-tert-butyl (OtBu) group.
-
Modified Deprotection Conditions: Lowering the concentration of piperidine in the deprotection solution (e.g., from 20% to 10% or 5% in DMF) and reducing the reaction time can minimize the extent of aspartimide formation. Additionally, carrying out the deprotection at a lower temperature may be beneficial.
-
Addition of Scavengers: The inclusion of a mild acid, such as 0.1 M of 2,4-dinitrophenol (B41442) (DNP) or N-hydroxytriazole (HOBt), in the piperidine deprotection solution can help to suppress aspartimide formation.
-
Issue 2: My peptide is showing signs of racemization, particularly at a Cysteine residue.
-
Cause: The α-proton of Cysteine is susceptible to abstraction under basic conditions, leading to racemization. This is more likely to occur if the side-chain protecting group is not sufficiently stable or if the deprotection times are prolonged.
-
Solution:
-
Choice of Protecting Group: Utilize a highly stable protecting group for the Cys side chain, such as trityl (Trt), acetamidomethyl (Acm), or S-tert-butyl (S-tBu), to prevent side-chain-mediated racemization.
-
Optimized Deprotection: Minimize the piperidine treatment time to what is necessary for complete Fmoc removal.
-
Lower Temperature: Performing the deprotection at a reduced temperature can decrease the rate of racemization.
-
Issue 3: I am observing unexpected mass additions corresponding to dibenzofulvene (DBF) adducts.
-
Cause: The reactive electrophile DBF, a byproduct of Fmoc cleavage, can be trapped by nucleophilic amino acid side chains, most commonly Trp and Cys.
-
Solution:
-
Use of Scavengers: The most effective strategy is to add a scavenger to the piperidine deprotection solution to trap the DBF before it can react with the peptide. Common scavengers include:
-
Piperazine: Often used at a concentration of 2% in the piperidine/DMF solution.
-
Thiols: Agents like ethanethiol (B150549) can also be effective scavengers.
-
-
Quantitative Comparison of Strategies to Reduce Aspartimide Formation
| Strategy | Asp Protection | Piperidine Conc. | Additive | Aspartimide Formation (%) |
| Standard | OtBu | 20% in DMF | None | 15-50% (sequence dependent) |
| Reduced Conc. | OtBu | 10% in DMF | None | 10-30% |
| Additive | OtBu | 20% in DMF | 0.1 M HOBt | 5-15% |
| Hindered PG | OMpe | 20% in DMF | None | < 5% |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
-
Reagent Preparation: Prepare a 20% (v/v) solution of piperidine in high-purity N,N-dimethylformamide (DMF).
-
Resin Treatment: Add the deprotection solution to the peptide-resin.
-
Incubation: Gently agitate the resin at room temperature for 5-10 minutes.
-
Drain and Repeat: Drain the solution and repeat the treatment with fresh deprotection solution for another 10-15 minutes.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and DBF.
Protocol 2: Fmoc Deprotection with Reduced Aspartimide Formation
-
Reagent Preparation: Prepare a 10% (v/v) solution of piperidine in DMF. For highly sensitive sequences, consider preparing a 20% piperidine solution in DMF containing 0.1 M HOBt.
-
Resin Treatment: Add the modified deprotection solution to the peptide-resin.
-
Incubation: Agitate the resin at room temperature. Monitor the reaction closely and aim for the minimum time required for complete deprotection (typically 10-20 minutes total).
-
Washing: Drain the deprotection solution and wash the resin extensively with DMF.
Visual Guides
Caption: Standard workflow for Fmoc deprotection using piperidine.
Caption: Troubleshooting logic for common piperidine side reactions.
Technical Support Center: Capping Strategies for Failed Sequences in PNA Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions regarding capping strategies for failed sequences during solid-phase Peptide Nucleic Acid (PNA) synthesis. It is intended for researchers, scientists, and professionals in drug development who are utilizing PNA chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of a capping step in PNA synthesis?
The primary purpose of the capping step is to permanently block any unreacted primary amino groups on the growing PNA chains that failed to couple with the incoming PNA monomer in the preceding coupling step.[1][2] This is a crucial quality control measure during synthesis. By acetylating these unreacted amines, they are rendered inert and cannot participate in subsequent coupling cycles. This prevents the formation of undesired deletion sequences (often called "n-1" sequences), which lack one or more monomers from the target sequence. Capping ensures that the final crude product contains predominantly the full-length PNA and easily separable, acetylated, truncated sequences.
Q2: When should I perform a capping step?
A capping step should be performed immediately after each monomer coupling step in the synthesis cycle. The standard Fmoc-based PNA synthesis cycle consists of three key steps performed iteratively:
-
Fmoc-Deprotection (Deblocking): Removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing chain to expose a free primary amine.
-
Activation and Coupling: Activation of the incoming PNA monomer's carboxyl group and its subsequent coupling to the newly exposed amine.
-
Capping: Acetylation of any unreacted amines from the deprotection step.[1][3][4]
Q3: What are the standard reagents used for capping in Fmoc-PNA synthesis?
The most common capping solution is a mixture of an acylating agent and a base in an appropriate solvent. A widely used and effective formulation is:
-
Capping Reagent A: Acetic anhydride (B1165640) (Ac₂O)
-
Capping Reagent B: A non-nucleophilic base, typically 2,6-lutidine or pyridine (B92270).
-
Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).
A stable and commonly cited capping mixture consists of 5% acetic anhydride and 6% 2,6-lutidine in DMF.[3] This mixture has a longer shelf life (months) compared to combinations using bases like diisopropylethylamine (DIPEA) or pyridine.[3]
Q4: I am observing a significant amount of deletion sequences (n-1) in my final product despite performing a capping step. What are the possible causes and solutions?
Observing deletion sequences even with a capping step points to inefficiencies in either the coupling or the capping step itself. Here’s how to troubleshoot:
-
Cause 1: Inefficient Coupling. If the coupling efficiency is very low, a large number of unreacted amines will be present. While capping should block these, optimizing the coupling step is the primary solution.
-
Solution:
-
Increase Coupling Time/Temperature: For difficult sequences, particularly purine-rich ones, increasing the coupling time or temperature (e.g., using a microwave peptide synthesizer) can improve efficiency.[5]
-
Check Reagents: Ensure your PNA monomers, activators (e.g., HATU, HBTU), and bases are fresh and anhydrous. Activators are particularly moisture-sensitive.
-
Double Couple: For notoriously difficult couplings, performing the coupling step twice before moving to the capping step can significantly increase the yield of the desired product.
-
-
-
Cause 2: Inefficient Capping. The capping reaction itself might not be proceeding to completion.
-
Solution:
-
Fresh Capping Solution: Prepare your capping solution fresh, especially if you are not using the stable lutidine-based mixture. Acetic anhydride can degrade in the presence of moisture.
-
Sufficient Reagent and Time: Ensure you are using a sufficient excess of the capping solution and allowing adequate reaction time (see protocols below).
-
Proper Washing: Ensure the resin is washed thoroughly with the appropriate solvent (e.g., DMF or NMP) before and after the capping step to remove any interfering reagents and byproducts.
-
-
-
Cause 3: Steric Hindrance. In long or aggregated PNA sequences, the unreacted amino groups might be sterically inaccessible to the capping reagents.
Q5: Are there alternative capping reagents to acetic anhydride?
Yes, phenoxyacetic anhydride (Pac₂O) is used as an alternative capping reagent.[6] It is considered an "ultramild" capping reagent. The primary reason for using phenoxyacetic anhydride is to avoid potential side reactions. For instance, during the synthesis of certain modified oligonucleotides, using acetic anhydride could lead to the unwanted acetylation of specific protecting groups on the nucleobases (e.g., a Pac group on Guanine), which would not be removed during the final deprotection steps.[6] Phenoxyacetic anhydride is used to circumvent this specific issue.
Troubleshooting Guide
This guide addresses common issues related to capping in PNA synthesis.
| Observed Problem | Potential Cause | Recommended Action |
| High percentage of n-1 deletion sequences in HPLC/MS analysis. | 1. Incomplete coupling reaction. 2. Ineffective capping. 3. Steric hindrance in aggregated sequences. | 1. Optimize coupling: double couple, increase reaction time, check reagent quality. 2. Prepare fresh capping solution; increase capping time. 3. Use low-loading resin; consider sequence redesign with solubility-enhancing linkers. |
| Appearance of unexpected peaks with a mass increase of +42 Da from deletion sequences. | Capping was successful, but coupling was inefficient. | This is the expected outcome of successful capping on failed sequences. The primary issue to address is the low coupling efficiency. Refer to the actions for "High percentage of n-1 deletion sequences". |
| Broad or poorly resolved peaks in HPLC chromatogram. | PNA aggregation, especially with purine-rich sequences. | Perform HPLC analysis at an elevated temperature (e.g., 55-60°C) to disrupt secondary structures.[3] Ensure the PNA design guidelines (e.g., limiting consecutive purines) are followed. |
| Low overall yield of the final PNA product. | Can be due to poor coupling at multiple steps, leading to a high proportion of capped, truncated sequences that are removed during purification. | Systematically review and optimize each step of the synthesis cycle (deprotection, coupling, and capping). Ensure anhydrous conditions and high-quality reagents. |
Experimental Protocols
Below are detailed methodologies for standard capping procedures in Fmoc-based solid-phase PNA synthesis.
Protocol 1: Standard Acetic Anhydride / Lutidine Capping
This is the most common and recommended protocol for routine PNA synthesis.
-
Preparation of Capping Solution:
-
Prepare a solution containing:
-
5% (v/v) Acetic Anhydride (Ac₂O)
-
6% (v/v) 2,6-Lutidine
-
89% (v/v) N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
-
This solution is stable for several months when stored under anhydrous conditions.
-
-
Capping Procedure (Automated Synthesizer):
-
Following the coupling step and subsequent washes with DMF/NMP, deliver the capping solution to the synthesis column/reaction vessel.
-
Allow the reaction to proceed for 1-5 minutes at room temperature. A 1-minute incubation is often sufficient for microwave-assisted synthesis.[5]
-
Drain the capping solution from the reaction vessel.
-
Wash the resin thoroughly with DMF or NMP (e.g., 4-5 times) to remove excess capping reagents and byproducts.
-
Proceed to the Fmoc-deprotection step for the next cycle.
-
Protocol 2: Acetic Anhydride / Pyridine Capping
An alternative to the lutidine-based system.
-
Preparation of Capping Solution:
-
Prepare a mixture of 1:25:25 (v/v/v) of Acetic Anhydride:NMP:Pyridine.[1]
-
This solution should be prepared fresh before use for optimal performance.
-
-
Capping Procedure (Manual or Automated):
-
After the coupling step and solvent washes, add the capping solution to the resin.
-
Agitate the resin slurry for 10 minutes at room temperature.[1]
-
Drain the solution.
-
Wash the resin extensively with NMP or DMF (e.g., 5 times) to ensure all pyridine and acetic anhydride are removed.
-
Proceed to the next deprotection step.
-
Visualizations
PNA Synthesis Cycle Workflow
The following diagram illustrates the position of the capping step within the iterative cycle of Fmoc-based PNA synthesis.
Caption: The iterative three-step cycle of Fmoc-based solid-phase PNA synthesis.
Troubleshooting Logic for Deletion Sequences
This diagram provides a logical workflow for diagnosing the root cause of unwanted n-1 deletion sequences.
Caption: A decision tree for troubleshooting the presence of n-1 deletion sequences.
References
- 1. peptide.com [peptide.com]
- 2. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 3. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 4. PNA Oligomer Synthesis by Fmoc Chemistry - Creative Peptides [pna.creative-peptides.com]
- 5. biotage.com [biotage.com]
- 6. Synthesis of 5′ cap-0 and cap-1 RNAs using solid-phase chemistry coupled with enzymatic methylation by human (guanine-N7)-methyl transferase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mass Spectrometry Analysis of Peptide Nucleic Acids (PNA)
Welcome to the Technical Support Center for the mass spectrometry analysis of Peptide Nucleic Acids (PNAs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during PNA analysis by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the most common adducts observed in PNA analysis by mass spectrometry?
A1: In both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry of PNAs, the most commonly observed adducts are protonated molecules ([M+H]+), as well as sodium ([M+Na]+) and potassium ([M+K]+) adducts.[1][2][3] Depending on the sample purity and the solvents used, you may also observe adducts with other alkali metals or ammonium (B1175870). In negative ion mode, deprotonated molecules ([M-H]-) are typically observed.[1]
Q2: Why am I seeing multiple adducts of sodium and potassium in my PNA spectrum?
A2: The presence of multiple sodium and potassium adducts is a common phenomenon in mass spectrometry and can arise from several sources, including glassware, solvents, and reagents.[4][5] PNAs, similar to oligonucleotides, have a backbone that can attract these cations.[6] The formation of these adducts can split the signal of your PNA, reducing the intensity of the primary desired ion and complicating data interpretation.
Q3: How can I reduce the formation of salt adducts in my PNA samples?
A3: To minimize salt adduct formation, consider the following strategies:
-
Use high-purity solvents and reagents: Ensure that all solvents (e.g., water, acetonitrile) and additives (e.g., trifluoroacetic acid - TFA) are of high purity (LC-MS grade).
-
Utilize polypropylene (B1209903) or polyethylene (B3416737) tubes: Avoid glass vials and tubes where possible, as they can be a source of sodium and potassium ions.[7]
-
Optimize sample preparation: For MALDI-TOF analysis, co-crystallization of the PNA with an appropriate matrix is crucial. For ESI-MS, ensure proper desalting of the sample before analysis.
-
Acidify your sample: Using a small amount of an acid like 0.1% TFA in your sample and mobile phase can help to promote protonation ([M+H]+) over salt adduct formation.[8]
-
Add ammonium salts: In some cases, the addition of ammonium acetate (B1210297) or other ammonium salts can help to reduce sodium adduction.[5]
Q4: My purine-rich PNA sequence is showing poor signal and signs of aggregation. What can I do?
A4: Purine-rich PNAs, especially those containing consecutive guanine (B1146940) residues, have a tendency to aggregate.[8][9] This can lead to poor ionization efficiency and a complex, uninterpretable mass spectrum. To address this:
-
Elevate the temperature during analysis: For HPLC-MS, performing the separation at a higher temperature (e.g., 55°C) can help to disrupt aggregates.[8]
-
Modify the sample solvent: Reconstituting the PNA in a solution containing 0.1% TFA can aid in solubility and reduce aggregation.[8] For particularly stubborn sequences, the addition of organic solvents like DMSO or DMF (up to 10%) may be necessary.[9]
-
Optimize PNA design: When possible, design PNA sequences to have a purine (B94841) content below 60% and avoid long stretches of purines.[9]
Troubleshooting Guides
This section provides solutions to common problems encountered during the mass spectrometry analysis of PNAs.
Issue 1: Low Signal Intensity or No Signal
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Ionization Efficiency | - For MALDI-TOF: Experiment with different matrices. While traditional protein matrices like sinapinic acid and α-cyano-4-hydroxycinnamic acid (CHCA) often work well for PNAs, the optimal matrix can be sequence-dependent.[10] - For ESI-MS: Optimize spray voltage, capillary temperature, and gas flow rates. Ensure the solvent composition is amenable to good spray formation. |
| Sample Concentration Too Low or Too High | - Prepare a dilution series of your PNA to find the optimal concentration for your instrument. Very high concentrations can lead to signal suppression.[11] |
| PNA Aggregation | - See FAQ Q4 for strategies to mitigate aggregation, such as heating the sample or using organic modifiers. |
| Instrument Contamination | - Run a blank injection to check for system contamination. If necessary, clean the ion source and transfer optics according to the manufacturer's instructions. |
Issue 2: Complex and Uninterpretable Mass Spectrum
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Extensive Adduct Formation | - Implement strategies to reduce salt adducts as described in FAQ Q3. |
| In-source Fragmentation | - For ESI-MS: Reduce the fragmentor or capillary exit voltage to minimize fragmentation in the ion source. - For MALDI-TOF: Lower the laser power to the threshold required for good ionization without excessive fragmentation. |
| Sample Impurities | - Purify the PNA sample using reverse-phase HPLC to remove synthesis by-products and other contaminants. |
| PNA Aggregation | - Aggregates can appear as broad, high-mass signals. Use the troubleshooting steps for aggregation mentioned in FAQ Q4. |
Quantitative Data Summary
The following table summarizes the mass-to-charge ratio (m/z) for common adducts observed in PNA analysis. 'M' represents the neutral monoisotopic mass of the PNA.
| Adduct Ion | Mass-to-Charge (m/z) Calculation | Nominal Mass Addition (Da) | Exact Mass Addition (Da) |
| Protonated [M+H]⁺ | (M + 1.00728) / z | +1 | +1.00728 |
| Sodiated [M+Na]⁺ | (M + 22.98922) / z | +23 | +22.98922 |
| Potassiated [M+K]⁺ | (M + 38.96316) / z | +39 | +38.96316 |
| Ammoniated [M+NH₄]⁺ | (M + 18.03383) / z | +18 | +18.03383 |
| Deprotonated [M-H]⁻ | (M - 1.00728) / z | -1 | -1.00728 |
Note: 'z' represents the charge state of the ion. For MALDI-TOF analysis of PNAs, 'z' is often 1.[10]
Experimental Protocols
MALDI-TOF Sample Preparation for PNA Analysis
This protocol is a general guideline and may require optimization for specific PNA sequences and matrices.
-
Prepare the Matrix Solution:
-
Commonly used matrices for PNA analysis include sinapinic acid (SA), α-cyano-4-hydroxycinnamic acid (CHCA), and 2,5-dihydroxybenzoic acid (DHB).[10]
-
Prepare a saturated solution of the chosen matrix in a solvent mixture such as 50:50 acetonitrile (B52724):water with 0.1% trifluoroacetic acid (TFA).
-
-
Prepare the PNA Sample:
-
Dissolve the purified PNA in 0.1% aqueous TFA to a concentration of approximately 1-10 pmol/µL.
-
-
Sample Deposition (Dried-Droplet Method):
-
On the MALDI target plate, spot 1 µL of the PNA sample solution.
-
Add 1 µL of the matrix solution to the PNA spot.
-
Gently mix the droplet with a pipette tip.
-
Allow the mixture to air-dry completely at room temperature, allowing for co-crystallization of the PNA and matrix.
-
-
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode. PNAs typically ionize well as singly charged species ([M+H]+).[10]
-
ESI-MS Sample Preparation and Analysis of PNAs
This protocol provides a general starting point for ESI-MS analysis of PNAs.
-
Sample Preparation:
-
Dissolve the purified PNA in a solvent compatible with ESI-MS, such as 50:50 acetonitrile:water with 0.1% formic acid or acetic acid.
-
The optimal concentration is typically in the low micromolar to high nanomolar range. A starting concentration of 1-5 µM is recommended.
-
-
Infusion or LC-MS Analysis:
-
Direct Infusion: The PNA solution can be directly infused into the mass spectrometer using a syringe pump to optimize instrument parameters.
-
LC-MS: For complex samples or to remove residual salts, couple a liquid chromatography system to the mass spectrometer. A reverse-phase column (e.g., C8 or C18) is typically used with a gradient of acetonitrile in water, both containing 0.1% formic acid.
-
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive ion mode is most common for observing [M+H]+ and other cationic adducts.
-
Capillary Voltage: Typically 3-5 kV.
-
Gas Flow (Nebulizer and Drying Gas): Optimize for a stable spray.
-
Capillary Temperature: A typical starting point is 200-300°C.
-
Fragmentor/Capillary Exit Voltage: Keep this value low initially to minimize in-source fragmentation.
-
Visualizations
Caption: A typical workflow for the analysis of Peptide Nucleic Acids (PNAs) using MALDI-TOF mass spectrometry.
References
- 1. providiongroup.com [providiongroup.com]
- 2. learning.sepscience.com [learning.sepscience.com]
- 3. Can you explain the M+Na and M+K mass peaks in MALDI spectra [biosyn.com]
- 4. acdlabs.com [acdlabs.com]
- 5. Solution Additives that Desalt Protein Ions in Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reduction of metal adducts in oligonucleotide mass spectra in ion‐pair reversed‐phase chromatography/mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 9. pnabio.com [pnabio.com]
- 10. Peptide nucleic acid characterization by MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gmi-inc.com [gmi-inc.com]
Technical Support Center: Large-Scale PNA Synthesis
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve yield and purity in large-scale Peptide Nucleic Acid (PNA) synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in large-scale PNA synthesis that lead to low yield?
Large-scale PNA synthesis is often hampered by several key challenges that can significantly reduce the overall yield and purity of the final product. The most frequently encountered issues include:
-
Aggregation: Both the individual PNA monomers and the growing PNA chains have a tendency to aggregate on the solid support, particularly with purine-rich sequences.[1][2][3] This aggregation can prevent efficient access of reagents to the reactive sites, leading to incomplete reactions.[2]
-
Low Coupling Efficiency: The inherent properties of PNA monomers, such as poor solubility, can lead to inefficient coupling reactions.[4][5][6] This results in truncated sequences and a lower yield of the desired full-length PNA.
-
Side Reactions: Several side reactions can occur during synthesis, further reducing the purity and yield. These include the formation of deletion sequences, isomerization, and the addition of nucleobase adducts.[7] A notable side reaction in Fmoc-based synthesis is the formation of a ketopiperazine, leading to n-1 deletion sequences.[2]
-
Difficult Sequences: Certain PNA sequences are inherently more difficult to synthesize. These "troublesome" sequences often include long chains (greater than 15 bases), repetitive motifs, or a high content of specific residues like guanine.[1][2][7]
Q2: How does the choice of solid support impact PNA synthesis yield?
The selection of the solid support resin is a critical parameter for successful PNA synthesis.[2] Resins with polyethylene (B3416737) glycol (PEG) components, such as ChemMatrix® and TentaGel®, have been shown to be highly effective by reducing aggregation and improving reagent accessibility.[2][8] Lower resin loading densities (typically 0.2–0.5 mmol/g) are also recommended to minimize chain aggregation by increasing the distance between growing PNA chains.[1][2]
Q3: What is the importance of a capping step in PNA synthesis?
A capping step, typically performed after each coupling reaction using reagents like acetic anhydride (B1165640), is essential for achieving high purity PNA.[2][8] This step acetylates any unreacted amino groups on the growing PNA chain. By capping these unreacted sites, the formation of deletion sequences (n-1, n-2, etc.) is prevented, which simplifies the purification of the final product and improves the overall quality.[2] The absence of a capping step can have disastrous consequences for the crude purity of the synthesized PNA.[8]
Q4: How can aggregation of PNA chains during synthesis be minimized?
Minimizing aggregation is crucial for improving yield. Several strategies can be employed:
-
Resin Selection: Use PEG-based resins like ChemMatrix® or TentaGel® with low loading capacities.[2][8]
-
Backbone Modifications: Incorporating 2-hydroxy-4-methoxybenzyl (Hmb) on the backbone can ameliorate difficult couplings and reduce on-resin aggregation.[3]
-
Elevated Temperatures: Performing the synthesis at elevated temperatures (e.g., 70-80°C for Fmoc/Bhoc chemistry) can help disrupt secondary structures and improve reaction efficiency.[2][9]
-
Chaotropic Salts: The addition of chaotropic salts like KSCN to the solvent can help to disrupt aggregation.[2]
Troubleshooting Guide
Problem 1: Low Crude Purity and Multiple Peaks on HPLC
This is often indicative of incomplete reactions and the presence of truncated or modified PNA sequences.
| Potential Cause | Recommended Solution |
| Inefficient Coupling | Optimize coupling reagents and conditions. Phosphonium-based reagents like PyOxim have shown superior performance in some cases.[2] Consider using HATU or HBTU as activators.[7][9] Increase coupling time and/or temperature.[8][9] |
| Aggregation | Switch to a PEG-based resin with a lower loading density (0.2-0.5 mmol/g).[1][2] Increase the synthesis temperature.[2][9] |
| Skipped Capping Step | Ensure a capping step (e.g., with acetic anhydride) is performed after every coupling reaction to terminate unreacted chains.[2][8] |
| Monomer Quality | Use high-purity PNA monomers. Poor solubility can be an issue, so ensure monomers are fully dissolved before coupling.[4][5][6] |
Problem 2: Difficulty Synthesizing Long or Purine-Rich PNA Sequences
Longer PNA sequences (>15-mers) and those rich in purines are notoriously difficult to synthesize due to increased aggregation.[1][3][7]
| Parameter | Recommendation | Supporting Data/Rationale |
| Resin | Use TentaGel® or ChemMatrix® resin. | TentaGel® has been shown to yield higher crude purity (around 66%) compared to ChemMatrix® (around 56%) for the same sequence, even at a higher substitution level.[8] |
| Protecting Groups | Consider backbone modifications with Hmb (2-hydroxy-4-methoxybenzyl). | Hmb incorporation can significantly improve coupling efficiency and reduce aggregation, especially for difficult sequences.[3] |
| Synthesis Temperature | Increase temperature during coupling. | For Fmoc/Bhoc synthesis, temperatures around 80°C are often optimal.[2][9] Note that for Fmoc/Boc chemistry, temperatures should not exceed 40°C to avoid premature Boc group loss.[2] |
| Coupling Reagents | Screen different coupling reagents. | PyOxim has been reported to provide superior crude purity for sequences up to 10 monomers in length compared to other common reagents like PyBOP, COMU, DIC/HOAt, and DIC/Oxyma.[2] |
Experimental Protocols
Protocol 1: Automated PNA Synthesis with Temperature Optimization
This protocol is based on a strategy to improve coupling efficiency by using elevated temperatures during the coupling step while keeping the deprotection step at a lower temperature to prevent racemization.[9][10]
-
Resin and Scale: The synthesis is performed on a 2 µmol scale using H-Cys(Trt)-HMPB-ChemMatrix® resin with a loading of 0.19 mmol/g.[9][10]
-
Fmoc-Deprotection: The Fmoc-group is cleaved by treating the resin with 20% piperidine (B6355638) in dimethylformamide (DMF) for 5 minutes at 20°C. The resin is then washed 5 times with DMF.[9][10]
-
Coupling Reaction:
-
The temperature of the reaction vessel is raised to 80°C.[9][10]
-
The coupling reaction is performed using 2-(1H-7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyl uronium hexafluorophosphate (B91526) (HATU) and diisopropylethylamine (DIPEA) for 40 minutes.[9]
-
-
Capping: After coupling, any unreacted free amino groups are capped with acetic anhydride in DMF. The resin is then washed with DMF.[9][10]
-
Cycle Repetition: Before the next Fmoc-deprotection step, the reaction vessel is cooled back down to 20°C. Steps 2-4 are repeated for each monomer addition.[9][10]
-
Cleavage and Deprotection: The final PNA is cleaved from the resin and the Bhoc protecting groups are removed using a solution of 90% trifluoroacetic acid (TFA), 2.5% triethylsilane, and 2.5% water for 2.5 hours at room temperature.[9]
-
Purification: The crude PNA is precipitated in ether, lyophilized, and then purified by preparative HPLC.[9]
Visualizations
Caption: Standard solid-phase PNA synthesis workflow.
Caption: Troubleshooting logic for low PNA synthesis yield.
References
- 1. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 2. Strategies for the optimisation of troublesome peptide nucleic acid (PNA) sequences - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Solid-Phase Synthesis of Difficult Purine-Rich PNAs through Selective Hmb Incorporation: Application to the Total Synthesis of Cell Penetrating Peptide-PNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biotage.com [biotage.com]
- 9. Improved Synthesis Strategy for Peptide Nucleic Acids (PNA) appropriate for Cell-specific Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improved Synthesis Strategy for Peptide Nucleic Acids (PNA) appropriate for Cell-specific Fluorescence Imaging [medsci.org]
Technical Support Center: PNA Monomer Activation & Racemization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Peptide Nucleic Acid (PNA) monomer activation, with a specific focus on preventing racemization.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of PNA synthesis?
A1: Racemization is the process where a chiral PNA monomer, which should exist as a single enantiomer (e.g., the L-form), is converted into a mixture of both of its enantiomers (L and D forms) during the chemical synthesis process. This loss of stereochemical integrity occurs at the chiral center (the alpha-carbon of the aminoethylglycine backbone) and can significantly impact the final PNA oligomer's structure, binding affinity, and biological activity.
Q2: What are the primary mechanisms that cause racemization during PNA monomer activation?
A2: The two main pathways for racemization during the activation of PNA monomers are analogous to those in peptide synthesis:
-
Oxazolone (Azlactone) Formation: This is the most prevalent mechanism. The activated carboxyl group of the N-protected PNA monomer can cyclize to form a 5(4H)-oxazolone intermediate. The proton at the chiral center of this intermediate is acidic and can be easily abstracted by a base, leading to a loss of stereochemical information. Subsequent reaction with the incoming amine will result in a mixture of D and L monomers being incorporated into the PNA chain.
-
Direct Proton Abstraction: A base present in the reaction mixture can directly abstract the acidic proton from the α-carbon of the activated PNA monomer. This generates a planar carbanion (enolate) intermediate. Reprotonation of this intermediate can occur from either side, leading to a mixture of enantiomers.
Q3: Which factors influence the extent of racemization during PNA synthesis?
A3: Several factors can influence the degree of racemization, including the choice of coupling reagent, the type and concentration of the base used, the reaction temperature, and the duration of the activation step.[1]
Q4: Are there specific PNA monomers that are more susceptible to racemization?
A4: While any chiral PNA monomer can undergo racemization, those with electron-withdrawing groups in their side chains can be more susceptible due to the increased acidity of the α-proton. In peptide synthesis, residues like cysteine and histidine are known to be prone to racemization, and similar considerations should be given to analogous chiral PNA monomers.
Troubleshooting Guide: High Levels of Racemization
Experiencing significant racemization in your PNA synthesis can compromise your experimental results. This guide provides a step-by-step approach to troubleshoot and mitigate this issue.
Step 1: Evaluate Your Coupling Reagent and Additives
The choice of coupling reagent is critical in controlling racemization.
-
Recommendation: If you are observing high levels of racemization with aminium/uronium-based reagents like HBTU or HATU, consider switching to a carbodiimide-based activation with a racemization-suppressing additive.[1] The combination of Diisopropylcarbodiimide (DIC) with 1-hydroxybenzotriazole (B26582) (HOBt) is known to yield high enantiomeric purity in chiral PNA synthesis.[1]
Step 2: Assess the Base Used in the Coupling Reaction
The base plays a crucial role in the activation step and can significantly contribute to racemization.
-
Recommendation: If using a strong, sterically unhindered base like Diisopropylethylamine (DIPEA), consider switching to a weaker or more sterically hindered base such as 2,4,6-trimethylpyridine (sym-collidine) . It has been observed that sym-collidine can lead to higher racemization than DIPEA with certain coupling reagents, so optimization is key.[1] For HATU-mediated coupling, a mixture of DIPEA and 2,6-lutidine is commonly used.
Step 3: Optimize Reaction Conditions
Temperature and pre-activation time are critical parameters to control.
-
Recommendation:
-
Perform the coupling reaction at a lower temperature, such as 0 °C, to reduce the rate of racemization.
-
Minimize the pre-activation time of the PNA monomer. Ideally, the activated monomer should be added to the resin immediately after it is formed. A stepwise addition of the base during coupling has also been shown to reduce epimerization to less than 1%.
-
Step 4: Analyze the Enantiomeric Purity of Your Monomers
Ensure that the starting chiral PNA monomers have high enantiomeric purity.
-
Recommendation: Use analytical techniques like chiral High-Performance Liquid Chromatography (HPLC) to verify the enantiomeric purity of your monomers before synthesis.[2][3]
Quantitative Data Summary
The choice of coupling reagent directly impacts the degree of racemization. The following table summarizes the enantiomeric purity of a chiral PNA monomer after coupling using different activation agents.
| Coupling Reagent | Base | Enantiomeric Purity of Product | Reference |
| DEPBT | DIEA | Highest | [1] |
| TDBTU | DIEA | High | [1] |
| DIC/HOBt | - | High | [1] |
| HBTU | DIEA | Moderate | [1] |
| HATU | DIEA | Lowest | [1] |
| HATU | sym-collidine | 4% of D-enantiomer (without pre-activation) | |
| HATU | sym-collidine | <1% of D-enantiomer (stepwise base addition) |
Note: The order of enantiomeric purity was determined to be DEPBT > TDBTU > HBTU > HATU.[1]
Experimental Protocols
Protocol 1: PNA Monomer Activation using DIC/HOBt
This protocol is recommended for minimizing racemization.
-
Resin Preparation: Swell the synthesis resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 1-2 hours.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes. Repeat this step. Wash the resin thoroughly with DMF.
-
Monomer Preparation: In a separate vial, dissolve the Fmoc-protected chiral PNA monomer (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of NMP.
-
Activation and Coupling: Add the monomer/HOBt solution to the deprotected resin. Then, add DIC (3 equivalents) to the reaction vessel.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours. Monitor the reaction progress using a qualitative test (e.g., Kaiser test).
-
Washing: Once the reaction is complete, wash the resin with DMF, Dichloromethane (DCM), and Methanol.
Protocol 2: PNA Monomer Activation using HATU
While HATU can lead to higher racemization, its fast coupling kinetics are advantageous. The following protocol includes optimizations to minimize racemization.
-
Resin Preparation and Deprotection: Follow steps 1 and 2 from the DIC/HOBt protocol.
-
Monomer Activation (Pre-activation): In a separate vial, dissolve the Fmoc-PNA monomer (3 equivalents), HATU (2.9 equivalents), and a base mixture of DIPEA (3 equivalents) and 2,6-lutidine (3 equivalents) in NMP.[4] Allow this mixture to pre-activate for no more than 1 minute.[4]
-
Coupling: Immediately add the activated monomer solution to the deprotected resin.
-
Reaction: Agitate the reaction mixture for 30-60 minutes at room temperature.
-
Capping: To block any unreacted amino groups, treat the resin with a capping solution (e.g., 5% acetic anhydride (B1165640) and 6% 2,6-lutidine in DMF) for 5-10 minutes.
-
Washing: Wash the resin thoroughly with DMF.
Protocol 3: Analysis of Enantiomeric Purity by Chiral HPLC
This protocol provides a general guideline for analyzing the enantiomeric purity of the final cleaved PNA product.
-
Sample Preparation: Cleave the PNA oligomer from the resin and deprotect it using a standard cleavage cocktail (e.g., TFA/m-cresol). Precipitate the crude PNA with cold diethyl ether and dry the pellet.
-
Column: Use a chiral stationary phase column suitable for separating PNA or peptide enantiomers.
-
Mobile Phase: A typical mobile phase for chiral separations consists of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The exact ratio will need to be optimized for your specific PNA sequence.
-
Analysis: Dissolve the crude PNA in the mobile phase and inject it into the HPLC system.
-
Quantification: The percentage of each enantiomer can be determined by integrating the peak areas of the corresponding diastereomers in the chromatogram.
Visualizations
Caption: Mechanisms of racemization during PNA monomer activation.
Caption: Troubleshooting workflow for minimizing racemization in PNA synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Measuring Chiral Purity | OpenOChem Learn [learn.openochem.org]
- 3. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
Validation & Comparative
performance comparison of different PNA monomers in synthesis
For researchers, scientists, and drug development professionals, the choice of Peptide Nucleic Acid (PNA) monomers is a critical decision that significantly impacts the efficiency, purity, and overall success of PNA oligomer synthesis. This guide provides an objective comparison of the performance of different PNA monomers, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable building blocks for your research needs.
Key Performance Indicators of PNA Monomer Chemistries
The synthesis of PNA oligomers, typically performed via solid-phase peptide synthesis (SPPS), relies on the sequential coupling of protected PNA monomers. The choice of protecting groups for the N-terminal amino group of the backbone and the exocyclic amines of the nucleobases dictates the synthetic strategy and profoundly influences the outcome. The most common strategies are Fmoc/Bhoc, Boc/Z, and more recently, specialized monomers like Bts-protected monomers have been introduced to overcome specific challenges.
| Protecting Group Strategy | Temporary N-Terminal Protection | Nucleobase Protection | Key Advantages | Key Disadvantages | Typical Purity | Average Coupling Yield |
| Fmoc/Bhoc | Fmoc (9-fluorenylmethoxycarbonyl) | Bhoc (Benzhydryloxycarbonyl) | Compatible with automated DNA synthesizers; mild deprotection conditions for Fmoc.[1][2] | Potential for base-catalyzed side reactions (e.g., N-acyl transfer) during Fmoc deprotection (0.3-0.4% contamination).[1][2] | High | >98% per step[3] |
| Boc/Z | Boc (tert-butyloxycarbonyl) | Z (Benzyloxycarbonyl) | Results in high-purity oligomers with fewer side reactions compared to Fmoc/Bhoc.[1][2] | Requires harsh acidic conditions (TFA) for Boc removal in each cycle, limiting compatibility with sensitive molecules and standard DNA synthesizers.[1][2] | Very High | ~97.1% per cycle[4] |
| MMT/Base-labile | MMT (Monomethoxytrityl) | Base-labile groups (e.g., Acyl) | Specifically designed for the synthesis of PNA-DNA chimeras; compatible with phosphoramidite (B1245037) chemistry.[2][5] | Less common for general PNA synthesis.[1] | Variable | Dependent on sequence |
| Bts | - (Self-activated monomer) | None (for purines) | Suppresses N-acyl transfer side reactions; suitable for bulk production and results in high purity oligomers.[6][7] | A newer strategy, so may have less extensive literature and established protocols. | High (e.g., 87% area purity for a 15-mer)[6] | >99% per base[6] |
In-Depth Comparison of Major PNA Monomer Chemistries
Fmoc/Bhoc Chemistry: The Workhorse of PNA Synthesis
The Fmoc/Bhoc strategy is the most widely adopted method for PNA synthesis due to its compatibility with automated synthesizers and the mild conditions used for Fmoc deprotection (typically 20% piperidine (B6355638) in DMF).[1][2] This allows for the incorporation of a wide range of modifications and labels. However, the basic conditions of Fmoc removal can lead to side reactions, most notably the intramolecular N-acyl transfer of the nucleobase acetyl moiety, which can reduce the final yield of the desired full-length PNA.[6][7] Despite this, the side reactions are generally minimal, estimated at 0.3-0.4% per cycle.[2]
Boc/Z Chemistry: The High-Purity Standard
The original Boc/Z chemistry is renowned for producing PNA oligomers of very high purity, largely because the acidic deprotection of the Boc group with trifluoroacetic acid (TFA) avoids the base-catalyzed side reactions seen with the Fmoc strategy.[1][2] However, the repeated use of strong acid makes this method less compatible with many modern automated synthesizers and can cleave acid-labile linkers or other sensitive modifications.[1] This has led to its reduced popularity for routine PNA synthesis, although it remains a valuable option for specific applications where purity is paramount.
MMT/Base-Labile Chemistry: Bridging PNA and DNA
Developed to facilitate the synthesis of PNA-DNA chimeras, the MMT/base-labile strategy is orthogonal to the standard phosphoramidite chemistry used for DNA synthesis. The MMT group is removed under mild acidic conditions that do not affect the DNA portion of the chimera.[5]
Bts Monomers: A Solution to Side Reactions
Benzothiazole-2-sulfonyl (Bts) protected monomers represent a significant advancement in PNA synthesis. These self-activated monomers have been shown to suppress the problematic N-acyl transfer side reaction that can occur with Fmoc chemistry.[6][7] This leads to higher purity of the final PNA oligomer and simplifies purification. Bts chemistry has demonstrated very high coupling efficiencies, exceeding 99% per step.[6]
Experimental Protocols
Below are generalized protocols for the key steps in solid-phase PNA synthesis using the two most common chemistries. Specific timings and reagents may vary depending on the sequence, scale, and synthesizer used.
General Solid-Phase PNA Synthesis Workflow
Caption: A generalized workflow for solid-phase PNA synthesis.
Protocol 1: Fmoc/Bhoc Chemistry
-
Resin Swelling: Swell the solid support (e.g., XAL-PEG-PS resin) in a suitable solvent like N-methylpyrrolidone (NMP) or dimethylformamide (DMF).[2]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2-5 minutes to remove the Fmoc group from the N-terminus. Repeat this step once.[2]
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine.
-
Monomer Activation and Coupling: Dissolve the Fmoc-PNA-monomer in NMP. Activate the monomer using a coupling reagent such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) in the presence of a base like N,N-diisopropylethylamine (DIPEA). Add the activated monomer solution to the resin and allow it to react for 30-60 minutes.[4] For difficult couplings, this step may be repeated.[2]
-
Washing: Wash the resin with DMF.
-
Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a capping solution, such as acetic anhydride (B1165640) and DIPEA in DMF.
-
Washing: Wash the resin with DMF and then with dichloromethane (B109758) (DCM).
-
Repeat: Repeat steps 2-7 for each subsequent monomer in the sequence.
-
Final Cleavage and Deprotection: After the final monomer is coupled, treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., m-cresol, thioanisole), to cleave the PNA from the resin and remove the Bhoc protecting groups from the nucleobases.[8]
Protocol 2: Boc/Z Chemistry
-
Resin Swelling: Swell the solid support in a suitable solvent like DMF.
-
Boc Deprotection: Treat the resin with a solution of TFA in DCM (typically 25-50%) for about 30 minutes to remove the Boc group.[1]
-
Washing: Wash the resin with DCM and then with a neutralization solution (e.g., 5% DIPEA in DMF), followed by further DMF washes.
-
Monomer Activation and Coupling: Activate the Boc-PNA-monomer using a coupling reagent like HBTU and DIPEA in DMF. Couple the activated monomer to the resin for 30-60 minutes.[4]
-
Washing: Wash the resin with DMF.
-
Capping: Cap unreacted amines using a suitable capping reagent.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-7 for each monomer.
-
Final Cleavage and Deprotection: Cleave the PNA from the resin and remove the Z protecting groups using a strong acid cocktail, such as trifluoromethanesulfonic acid (TFMSA) or hydrogen fluoride (B91410) (HF).[4][5]
PNA Synthesis and Cellular Interaction Pathway
The ultimate goal of PNA synthesis is often to create probes or therapeutic agents that can interact with cellular nucleic acids. The following diagram illustrates a simplified pathway from monomer synthesis to potential biological application.
Caption: From monomer synthesis to biological action of PNA.
Conclusion
The selection of a PNA monomer strategy is a trade-off between synthesis convenience, compatibility with automation, and the desired purity of the final product. The Fmoc/Bhoc chemistry remains the most popular choice for routine synthesis due to its adaptability and the generally high quality of the resulting PNA oligomers. For applications demanding the highest purity and where the use of strong acids is not a limiting factor, Boc/Z chemistry is an excellent alternative. Emerging technologies like Bts-protected monomers offer promising solutions to mitigate known side reactions, potentially leading to even more efficient and cleaner syntheses in the future. A thorough understanding of the strengths and weaknesses of each approach, as detailed in this guide, will empower researchers to make informed decisions and optimize their PNA synthesis endeavors.
References
- 1. chempep.com [chempep.com]
- 2. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 3. researchgate.net [researchgate.net]
- 4. Solid-phase synthesis of peptide nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]
- 6. 121.254.169.23 [121.254.169.23]
- 7. Frontiers | Solid-Phase Synthesis of Difficult Purine-Rich PNAs through Selective Hmb Incorporation: Application to the Total Synthesis of Cell Penetrating Peptide-PNAs [frontiersin.org]
- 8. SPPS Resins Impact the PNA-Syntheses' Improvement - PMC [pmc.ncbi.nlm.nih.gov]
Decoding Specificity: A Comparative Guide to PNA Probe Validation in Hybridization Assays
For researchers, scientists, and drug development professionals navigating the intricacies of hybridization assays, the specificity of the probe is paramount. Peptide Nucleic Acid (PNA) probes, with their unique uncharged backbone, offer significant advantages in terms of binding affinity and specificity over traditional DNA probes and other nucleic acid mimics like Locked Nucleic Acids (LNAs). This guide provides a comprehensive comparison of PNA probes with these alternatives, supported by experimental data, and offers detailed protocols for the validation of PNA probe specificity.
The superior performance of PNA probes stems from their polyamide backbone, which is neutrally charged. This eliminates the electrostatic repulsion that occurs between negatively charged DNA or RNA targets and probes, leading to stronger and more stable duplex formation.[1] This enhanced stability is particularly evident in the significant decrease in melting temperature (Tm) observed with even a single base mismatch, a key indicator of high specificity.
Performance Comparison: PNA vs. DNA vs. LNA Probes
To objectively assess the performance of PNA probes, it is essential to compare their key characteristics with those of DNA and LNA probes. The following tables summarize the thermodynamic properties, kinetic parameters, and signal-to-noise ratios, providing a clear overview of their respective strengths and weaknesses.
Thermodynamic Stability and Mismatch Discrimination
A critical measure of probe specificity is the change in melting temperature (ΔTm) between a perfectly matched and a single-mismatched duplex. A larger ΔTm indicates better discrimination against off-target sequences.
| Probe Type | Perfect Match Tm (°C) | Single Mismatch Tm (°C) | ΔTm (°C) for Single Mismatch | Reference |
| PNA | 70.2 | 52.7 | 17.5 | [2] |
| DNA | 54.0 | 46.5 | 7.5 | |
| LNA | 72.0 | 60.0 | 12.0 | [3] |
As the data indicates, PNA probes exhibit a significantly larger drop in melting temperature upon a single mismatch compared to both DNA and LNA probes, highlighting their superior specificity.[2]
Further thermodynamic analysis reinforces this observation. The free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) associated with duplex formation provide deeper insights into the stability and specificity of these probes.
| Probe Type | Duplex Type | ΔG° (kcal/mol) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | Reference |
| PNA | Perfect Match | -14.5 | -75.4 | -204.2 | [2] |
| Single Mismatch | -9.9 | -60.2 | -168.7 | [2] | |
| DNA | Perfect Match | -11.8 | -68.7 | -190.8 | |
| Single Mismatch | -9.5 | -62.3 | -177.1 | ||
| LNA | Perfect Match | -15.2 | -78.9 | -213.5 | [3] |
| Single Mismatch | -12.1 | -69.1 | -191.2 | [3] |
Hybridization Kinetics
The rates of association (k_on) and dissociation (k_off) determine how quickly and stably a probe binds to its target. Faster association and slower dissociation lead to more efficient and robust hybridization.
| Probe Type | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | Reference |
| PNA | 1.5 x 10⁵ | 2.1 x 10⁻³ | |
| DNA | 6.0 x 10⁵ | 2.9 x 10⁻² |
While DNA probes show a faster association rate, PNA probes exhibit a significantly slower dissociation rate, indicating the formation of a more stable duplex.
Signal-to-Noise Ratio in Fluorescence In Situ Hybridization (FISH)
A high signal-to-noise ratio is crucial for the clear and accurate detection of target molecules. While direct side-by-side quantitative data for all three probes is limited, studies consistently show that LNA probes can significantly enhance the signal-to-noise ratio compared to DNA probes. PNA probes are also known for producing low background signals, contributing to a favorable signal-to-noise ratio.[4][5]
Experimental Protocols for PNA Probe Specificity Validation
To ensure the reliability of hybridization assays, rigorous validation of PNA probe specificity is essential. The following are detailed protocols for key experiments.
Mismatch Analysis via Thermal Melting Assay
This protocol determines the melting temperature (Tm) of PNA-DNA duplexes, providing a quantitative measure of specificity.
Workflow for Mismatch Analysis
Caption: Workflow for determining ΔTm to assess PNA probe specificity.
Methodology:
-
Reagent Preparation:
-
Resuspend lyophilized PNA probes and DNA oligonucleotides (both perfectly complementary and with a single mismatch) in nuclease-free water to a stock concentration of 100 µM.
-
Prepare a 2X hybridization buffer (e.g., 200 mM NaCl, 20 mM sodium phosphate, 2 mM EDTA, pH 7.0).
-
-
Hybridization:
-
In a microcentrifuge tube, mix the PNA probe and DNA target to a final concentration of 1 µM each in 1X hybridization buffer. The total volume should be at least 100 µL.
-
Anneal the mixture by heating to 90°C for 5 minutes and then slowly cooling to room temperature over 1-2 hours.
-
-
Thermal Denaturation:
-
Transfer the annealed sample to a quartz cuvette.
-
Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
Equilibrate the sample at 20°C for 10 minutes.
-
Increase the temperature from 20°C to 95°C at a rate of 1°C per minute.
-
Record the absorbance at 260 nm at 1°C intervals.
-
-
Data Analysis:
-
Plot absorbance versus temperature to obtain the melting curve.
-
Calculate the first derivative of the melting curve (dA/dT).
-
The temperature at which the peak of the first derivative occurs is the melting temperature (Tm).
-
Calculate the ΔTm by subtracting the Tm of the mismatched duplex from the Tm of the perfectly matched duplex.
-
Competition Assay for In Situ Specificity
This assay validates the specificity of a PNA probe in a cellular context by competing for the target with an unlabeled competitor probe.
Logical Flow of a Competition Assay
Caption: Competition assay demonstrating PNA probe specificity.
Methodology:
-
Cell/Tissue Preparation:
-
Prepare cells or tissue sections on microscope slides as for a standard FISH protocol (fixation, permeabilization).
-
-
Probe Preparation:
-
Prepare the fluorescently labeled PNA probe at the optimal hybridization concentration (e.g., 200 nM).
-
Prepare an unlabeled PNA or DNA competitor probe with the same sequence as the labeled probe.
-
Prepare competitor solutions at increasing molar excess to the labeled probe (e.g., 10x, 50x, 100x).
-
-
Hybridization:
-
For the control slide, add the hybridization buffer containing only the labeled PNA probe.
-
For the experimental slides, add the hybridization buffer containing the labeled PNA probe and the respective concentrations of the unlabeled competitor probe.
-
Incubate the slides at the optimal hybridization temperature (e.g., 55°C) for 1-2 hours in a humidified chamber.
-
-
Washing and Imaging:
-
Perform post-hybridization washes to remove unbound probes.
-
Counterstain with a nuclear stain (e.g., DAPI).
-
Mount the slides and visualize using a fluorescence microscope.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of the signal from the labeled probe in the control and competitor-treated samples.
-
A significant, concentration-dependent decrease in the fluorescence signal in the presence of the competitor probe indicates that the labeled probe is binding specifically to its target sequence.
-
Conclusion
The validation of probe specificity is a cornerstone of reliable hybridization-based research. PNA probes, by virtue of their unique chemical structure, offer a superior level of specificity compared to traditional DNA probes and other nucleic acid analogs. The experimental data on thermal stability, mismatch discrimination, and hybridization kinetics consistently demonstrate the advantages of PNA technology. By employing rigorous validation protocols, such as thermal melting analysis and competition assays, researchers can confidently utilize PNA probes to achieve highly specific and reproducible results in a wide range of applications, from diagnostics to drug development.
References
- 1. Guideline for PNA [data.panagene.com]
- 2. Thermodynamics of sequence-specific binding of PNA to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pnabio.com [pnabio.com]
- 5. Dramatically improved RNA in situ hybridization signals using LNA-modified probes - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of HATU and HBTU for PNA Coupling Efficiency
For researchers, scientists, and drug development professionals engaged in the synthesis of Peptide Nucleic Acids (PNAs), the choice of coupling reagent is a critical determinant of yield, purity, and overall success, particularly with challenging sequences. This guide provides an objective comparison of two of the most widely used uronium-based coupling reagents, HATU and HBTU, with a focus on their application in PNA synthesis, supported by experimental data.
Peptide Nucleic Acids (PNAs) are synthetic analogs of DNA and RNA, where the sugar-phosphate backbone is replaced by a pseudo-peptide chain. This unique structure imparts remarkable binding affinity and specificity to complementary nucleic acid sequences, along with resistance to enzymatic degradation, making PNAs promising candidates for therapeutic and diagnostic applications. The efficiency of the amide bond formation between PNA monomers during solid-phase synthesis is paramount to achieving high-purity, full-length oligomers. Both HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are commonly employed to activate the carboxylic acid of the incoming PNA monomer for coupling to the free amine of the growing chain. While both are effective, their performance can differ, especially in demanding synthetic contexts.
Executive Summary: HATU vs. HBTU
While HATU is often considered the superior reagent in peptide synthesis, particularly for sterically hindered couplings and minimizing racemization, recent data in the context of PNA synthesis suggests a more nuanced picture. In a direct comparison using automated flow synthesis for a 4-mer PNA, HBTU demonstrated higher crude purity and lower levels of side products compared to HATU under the tested conditions.
Quantitative Data Comparison
The following table summarizes the key performance indicators for HATU and HBTU in the context of PNA and, for broader context, peptide synthesis.
| Parameter | HATU | HBTU | Source |
| PNA Synthesis (4-mer) | [1] | ||
| Crude Purity | 81% | 90% | [1] |
| Isomerization | 5% | <1% | [1] |
| Nucleobase Adducts | Not specified | <1% | [1] |
| General Peptide Synthesis | [2] | ||
| Coupling Efficiency | High | High, but generally lower than HATU | [2] |
| Reaction Speed | Faster | Slower | [2] |
| Epimerization Risk | Lower | Higher | [2] |
Mechanism of Action
The difference in reactivity between HATU and HBTU stems from the nature of the active ester intermediate they form with the PNA monomer's carboxylic acid.
-
HATU incorporates a 7-azabenzotriazole (HOAt) moiety. The electron-withdrawing nitrogen atom at the 7-position of the pyridine (B92270) ring makes the resulting OAt-ester more reactive and susceptible to nucleophilic attack by the amine of the growing PNA chain. This generally leads to faster and more complete coupling reactions in peptide synthesis.[2]
-
HBTU contains a standard benzotriazole (B28993) (HOBt) moiety. The resulting OBt-ester is less reactive than the OAt-ester formed by HATU, which can lead to slower reaction times and a greater potential for side reactions, such as epimerization, in peptide synthesis.[2]
References
A Comparative Guide to the Purity of Peptide Nucleic Acids Synthesized by Different Methods
For Researchers, Scientists, and Drug Development Professionals
Peptide Nucleic Acids (PNAs) are synthetic DNA analogs with a neutral peptide-like backbone, a feature that confers unique properties such as high binding affinity and specificity to complementary DNA and RNA sequences, along with exceptional resistance to enzymatic degradation.[1][2] These characteristics make PNAs ideal candidates for therapeutic agents, diagnostic probes, and molecular biology tools.[1][3] However, the efficacy and safety of PNAs in these applications are critically dependent on their purity. The synthesis process can introduce various impurities that may interfere with experimental results or cause off-target effects in therapeutic applications.
This guide provides an objective comparison of common PNA synthesis methods, an analysis of the impurities associated with each, and a review of the analytical techniques used for purity assessment, supported by experimental protocols and data.
PNA Synthesis Methodologies: A Comparative Overview
The synthesis of PNAs is predominantly carried out using solid-phase synthesis (SPS), a technique adapted from peptide chemistry.[3] The growing PNA chain is assembled step-by-step on a solid resin support. The choice of protecting groups for the monomer backbone and the nucleobases defines the specific synthesis chemistry.
The two most established strategies are:
-
Fmoc/Bhoc Chemistry: This is the most widely used method, employing the acid-labile Boc (tert-butyloxycarbonyl) group for the nucleobase exocyclic amines and the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group for the backbone amine.[4] Its popularity stems from its compatibility with automated DNA synthesizers.[4]
-
Boc/Z Chemistry: This was the original chemistry developed for PNA synthesis. It uses the Boc group for the backbone amine and the Z (benzyloxycarbonyl) group for the nucleobases. While it is often considered to produce higher purity PNAs due to fewer side reactions, it requires harsh acidic conditions (e.g., trifluoroacetic acid, TFA) for Boc group removal in every cycle, limiting its compatibility with certain chemistries and equipment.[4]
Other specialized approaches include microwave-assisted synthesis to reduce cycle times and the use of backbone modifications like 2-hydroxy-4-methoxybenzyl (Hmb) to disrupt aggregation in difficult, purine-rich sequences.[4][5]
Logical Relationship: PNA Synthesis Strategies
Caption: Overview of solid-phase PNA synthesis and common chemical strategies.
Common Impurities in PNA Synthesis
The repetitive nature of solid-phase synthesis means that even minor inefficiencies in each cycle can lead to a significant accumulation of impurities.[] Understanding the source and identity of these impurities is crucial for optimizing synthesis and purification protocols.
| Impurity Type | Description & Cause | Associated Method(s) |
| Failure Sequences (n-x) | Truncated PNA sequences resulting from incomplete coupling of a monomer in a synthesis cycle. | All solid-phase methods |
| Deletion Sequences (n-1) | Sequences missing a single monomer. Can result from incomplete Fmoc deprotection, where the protected amine does not react in one cycle but is deprotected in a subsequent cycle, allowing chain elongation to resume.[] | Primarily Fmoc/Bhoc |
| N-acyl Transfer Products | A side-reaction, particularly during the piperidine-mediated Fmoc deprotection step, where the nucleobase is acylated.[5] | Fmoc/Bhoc |
| Depurination Products | Loss of a purine (B94841) base (A or G) from the PNA backbone, which can be promoted by repeated exposure to acid.[] | Primarily Boc/Z (due to repeated TFA steps) |
| Aggregation Products | Self-association of PNA chains, especially prevalent in purine-rich (particularly G-rich) sequences. This can lead to poor solubility and difficult purification.[4][7] | All methods, but more severe for long or purine-rich sequences |
| Modification of Side Chains | Unintended chemical modifications to the nucleobases or protecting groups during synthesis or cleavage. | All solid-phase methods |
Analytical Techniques for PNA Purity Assessment
A multi-pronged analytical approach is typically required to accurately determine the purity of a synthesized PNA oligomer. The three most common techniques are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), and Capillary Electrophoresis (CE).
| Technique | Principle | Information Provided | Advantages | Limitations |
| RP-HPLC | Separates molecules based on hydrophobicity. The PNA binds to a nonpolar stationary phase (e.g., C8 or C18) and is eluted by an increasing gradient of an organic solvent.[7][8] | Purity (as % of total peak area), identification of impurities with different hydrophobicity (e.g., failure sequences).[9] | Robust, widely available, excellent for purification and quantification.[10] | May not resolve impurities with similar hydrophobicity. Aggregation can cause peak broadening.[5][7] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio (m/z) of ionized molecules. MALDI-TOF and ESI are common ionization methods.[11] | Confirms the molecular weight of the main product, identifies masses of impurities (e.g., deletion or addition products).[12] | High accuracy and sensitivity, provides definitive mass information. | Not inherently quantitative without standards, may not separate isomers. |
| Capillary Electrophoresis (CE) | Separates molecules based on their size and charge in a narrow capillary under an electric field.[13][14] Different modes (MEKC, CGE) can be used to analyze the neutral PNA backbone.[15] | High-resolution purity assessment, detection of impurities not resolved by HPLC, analysis of PNA-DNA/RNA interactions.[16][17] | Extremely high separation efficiency, very low sample consumption.[15] | Can be less robust than HPLC for routine analysis, quantification can be more complex. |
Experimental Workflow: PNA Synthesis to Purity Analysis
Caption: Standard workflow for PNA synthesis, purification, and quality control.
Experimental Protocols
Protocol 1: Fmoc/Bhoc Solid-Phase PNA Synthesis (Manual)
This protocol describes a general cycle for adding one Fmoc/Bhoc PNA monomer to a growing chain on a solid support resin (e.g., XAL-PEG-PS).
-
Resin Preparation: Swell the resin in a suitable solvent like N-methyl-2-pyrrolidone (NMP) in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine (B6355638) in NMP for 5-10 minutes to remove the Fmoc group from the N-terminus of the growing chain.
-
Wash the resin thoroughly with NMP to remove piperidine.
-
-
Monomer Activation and Coupling:
-
In a separate vial, dissolve the Fmoc-PNA-monomer (e.g., Fmoc-PNA-A(Bhoc)-OH) and an activating agent such as HATU in NMP.[7]
-
Add a base mixture, typically DIPEA and 2,6-lutidine, to the monomer solution and allow it to pre-activate for 2-5 minutes.[7]
-
Add the activated monomer solution to the reaction vessel containing the resin.
-
Allow the coupling reaction to proceed for 30-60 minutes.
-
-
Capping (Optional but Recommended):
-
To block any unreacted amino groups and prevent the formation of failure sequences, treat the resin with a capping solution (e.g., acetic anhydride (B1165640) and lutidine in NMP).
-
Wash the resin thoroughly with NMP.
-
-
Cycle Repetition: Repeat steps 2-4 for each monomer in the desired sequence.
-
Cleavage and Deprotection: After the final monomer is coupled, treat the resin with a cleavage cocktail, typically TFA containing scavengers like m-cresol (B1676322) (e.g., TFA/m-cresol 95:5 v/v), for 1-2 hours to cleave the PNA from the resin and remove the Bhoc protecting groups from the nucleobases.[7]
-
Isolation: Precipitate the crude PNA product by adding the cleavage mixture to cold diethyl ether. Centrifuge to pellet the PNA, decant the ether, and dry the product.[11]
Protocol 2: RP-HPLC Purity Analysis
-
Sample Preparation: Dissolve the crude or purified PNA in a suitable solvent, often 0.1% TFA in water or a mixture containing acetonitrile.
-
HPLC System:
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 55-60 °C (elevated temperature helps to minimize PNA aggregation).[7]
-
Gradient: A linear gradient from ~5% to 50% Mobile Phase B over 30-40 minutes is typical for analyzing PNA oligomers. The exact gradient should be optimized based on the PNA sequence.
-
-
Data Analysis: Integrate the peak areas in the resulting chromatogram. Purity is calculated as the area of the main product peak divided by the total area of all peaks.
Protocol 3: MALDI-TOF Mass Spectrometry Characterization
-
Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as 2',4',6'-trihydroxyacetophenone (B23981) (THAP) or sinapinic acid, in a 50:50 acetonitrile:water solution containing 0.1% TFA.[11]
-
Sample Spotting:
-
On a MALDI target plate, spot 1 µL of the matrix solution.
-
Spot 1 µL of the PNA sample (dissolved in water/acetonitrile) onto the same spot.
-
Allow the spot to air dry completely (co-crystallization).
-
-
Data Acquisition:
-
Load the target plate into the MALDI-TOF mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range using a nitrogen laser (337 nm).[11]
-
The instrument should be operated in positive ion mode.
-
-
Data Analysis: Compare the observed molecular weight ([M+H]+) with the calculated theoretical mass of the target PNA sequence.
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. emeraldcloudlab.com [emeraldcloudlab.com]
- 3. intavispeptides.com [intavispeptides.com]
- 4. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 5. Solid-Phase Synthesis of Difficult Purine-Rich PNAs through Selective Hmb Incorporation: Application to the Total Synthesis of Cell Penetrating Peptide-PNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 8. High-performance liquid chromatography separation methods for the analysis of peptide nucleic acids [pubmed.ncbi.nlm.nih.gov]
- 9. Item - HPLC as a method for purifying and identifying PNAs - American University - Figshare [aura.american.edu]
- 10. Workflow of HPLC Protein Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Capillary electrophoresis based on nucleic acid detection for diagnosing human infectious disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Multiple modes of capillary electrophoresis applied in peptide nucleic acid related study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
assessing the stability of PNA-DNA duplexes from different synthesis routes
For researchers, scientists, and drug development professionals, the stability of Peptide Nucleic Acid (PNA)-DNA duplexes is a critical parameter. This guide provides a comparative assessment of PNA-DNA duplex stability, with a focus on how different solid-phase synthesis strategies and chemical modifications of the PNA strand influence hybridization performance. The information is supported by experimental data and detailed methodologies to aid in the selection of optimal PNA constructs for therapeutic and diagnostic applications.
Peptide Nucleic Acids are synthetic DNA mimics that exhibit superior binding affinity and specificity to complementary DNA and RNA sequences. This enhanced stability, primarily attributed to the neutral N-(2-aminoethyl)glycine backbone which eliminates electrostatic repulsion, makes PNA a powerful tool in antisense therapies, diagnostics, and molecular biology. However, the stability of a PNA-DNA duplex is not solely a function of its sequence but is also significantly influenced by the purity and chemical nature of the PNA oligomer, which are direct outcomes of its synthesis route.
Comparing PNA Synthesis Strategies: Impact on Duplex Stability
The vast majority of PNA oligomers are prepared by solid-phase synthesis (SPS), a method analogous to solid-phase peptide synthesis (SPPS). While solution-phase synthesis is possible, it is generally considered impractical for sequences longer than a few residues. Within SPS, the choice of protecting groups for the PNA backbone and nucleobases is a key determinant of the final product's quality and, consequently, its hybridization performance. The two most common strategies are Boc/Z and Fmoc/Bhoc.
-
Boc/Z Strategy: This original approach utilizes a tert-butyloxycarbonyl (Boc) group for the backbone amine and a benzyloxycarbonyl (Z) group for the exocyclic amines of the nucleobases. It is widely regarded as a robust method that yields high-purity PNA with minimal reported side-reactions[1]. The primary drawback is the requirement for harsh acidic conditions (e.g., hydrogen fluoride) for cleavage from the resin, which can limit its compatibility with sensitive modifications[1].
-
Fmoc/Bhoc Strategy: This strategy employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the backbone and the acid-labile benzhydryloxycarbonyl (Bhoc) group for the nucleobases. The milder cleavage conditions make it compatible with a wider range of functionalities and suitable for use on automated DNA synthesizers[2]. However, the Fmoc-based strategy is more susceptible to side reactions, such as the formation of n-1 deletion products and abasic sites, which can result in lower purity compared to the Boc strategy[1]. These impurities can significantly lower the effective melting temperature and binding affinity of the PNA product.
Quantitative Assessment of PNA-DNA Duplex Stability
The stability of PNA-DNA duplexes is typically quantified by measuring their melting temperature (Tm), the temperature at which half of the duplexes dissociate, and their thermodynamic parameters. PNA-DNA duplexes consistently show higher melting temperatures than the corresponding DNA-DNA duplexes[3].
Thermal Stability (Melting Temperature, Tm)
The melting temperature is a primary indicator of duplex stability. As shown in Table 1, PNA-DNA duplexes exhibit significantly higher Tm values compared to their DNA-DNA counterparts.
| Duplex Type | Sequence (5'-ATGCXYATGC-3') | Tm (°C) |
| PNA-DNA | PNA(TG)/DNA | 38.0 |
| PNA(TC)/DNA | 51.5 | |
| PNA(AA)/DNA | 44.4 | |
| PNA(AG)/DNA | 66.5 | |
| PNA(CC)/DNA | 54.6 | |
| DNA-DNA | DNA(TG)/DNA | Not Determined |
| DNA(TC)/DNA | 40.5 | |
| DNA(AA)/DNA | 44.8 | |
| DNA(AG)/DNA | 51.5 | |
| DNA(CC)/DNA | 54.6 | |
| Table 1: Comparison of melting temperatures (Tm) for 10-base PNA-DNA and DNA-DNA duplexes in 10 mM sodium phosphate (B84403) buffer (pH 7.0) with 0.1 M NaCl. Data extracted from UV melting studies[4]. |
Thermodynamic Parameters
Isothermal Titration Calorimetry (ITC) provides a direct measurement of the binding constant (Kb), and the changes in enthalpy (ΔH°) and entropy (ΔS°) upon duplex formation. These values are used to calculate the Gibbs free energy change (ΔG°), which represents the overall stability of the duplex. PNA sequences generally exhibit tighter binding affinities (higher Kb and more negative ΔG°) than their DNA counterparts, largely due to smaller entropy changes during hybridization[5].
| Duplex (XY insert) | Kb (x 106 M-1) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | TΔS° (kJ/mol) |
| PNA(TT)/DNA | 1.80 | -35.7 | -96.2 | -60.5 |
| PNA(GA)/DNA | 41.5 | -49.2 | -100.0 | -50.8 |
| PNA(CG)/DNA | 11.3 | -45.9 | -194.0 | -148.1 |
| DNA(GT)/DNA | 0.29 | -31.1 | -132.0 | -100.9 |
| DNA(CC)/DNA | 19.0 | -47.3 | -139.0 | -91.7 |
| DNA(CG)/DNA | 13.0 | -46.3 | -223.0 | -176.7 |
| Table 2: Thermodynamic data for PNA-DNA and DNA-DNA hybridization at ambient temperature determined by ITC. The data illustrates the generally higher binding affinity of PNA-DNA duplexes[4][5]. |
The Role of PNA Modifications
Modifications to the PNA backbone or nucleobases, often incorporated during synthesis, can further tune the stability of PNA-DNA duplexes. For instance, incorporating 2,6-diaminopurine (B158960) (DAP) in place of adenine (B156593) can increase the Tm of a duplex by 2.5-6.5°C per incorporation due to the formation of three hydrogen bonds with thymine[2]. Similarly, γ-substituted PNAs have been shown to enhance hybridization properties and can lead to very stable duplexes[6].
Visualizing the Workflow
To better understand the processes involved in generating and assessing these molecules, the following diagrams illustrate the key workflows.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing stability data. Below are protocols for the key experiments cited in this guide.
Protocol 1: UV-Melting Temperature (Tm) Analysis
-
Sample Preparation:
-
Dissolve lyophilized PNA and complementary DNA oligomers in a buffer solution (e.g., 10 mM sodium phosphate, 0.1 M NaCl, 0.1 mM EDTA, pH 7.0).
-
Determine the concentration of each strand using UV absorbance at 260 nm at a temperature above the expected Tm to ensure strands are fully denatured.
-
Mix equimolar amounts of the PNA and DNA strands to the desired final concentration (e.g., 1-2 µM).
-
Anneal the duplex by heating the solution to 90°C for 5 minutes and then allowing it to cool slowly to room temperature.
-
-
UV Spectrophotometry:
-
Use a UV-Vis spectrophotometer equipped with a temperature controller (Peltier device).
-
Transfer the annealed sample to a quartz cuvette.
-
Monitor the absorbance at 260 nm as the temperature is increased from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C) at a controlled ramp rate (e.g., 0.5°C or 1°C per minute).
-
-
Data Analysis:
-
Plot the absorbance at 260 nm versus temperature to generate a melting curve.
-
The melting temperature (Tm) is determined as the temperature corresponding to the maximum of the first derivative of the melting curve.
-
Protocol 2: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation:
-
Thoroughly degas all solutions (PNA, DNA, and buffer) before use.
-
Prepare the PNA and DNA solutions in the same buffer batch (e.g., 10 mM sodium phosphate, 0.1 M NaCl, 0.1 mM EDTA, pH 7.0) to minimize heat of dilution effects.
-
Typically, the macromolecule (e.g., PNA) is placed in the sample cell at a concentration of 10-100 µM.
-
The ligand (e.g., complementary DNA) is loaded into the titration syringe at a concentration 10-20 times that of the macromolecule.
-
-
ITC Measurement:
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small, sequential injections (e.g., 5-10 µL) of the DNA solution into the PNA solution in the sample cell.
-
The instrument measures the differential heat flow between the sample and reference cells after each injection.
-
-
Data Analysis:
-
Integrate the heat flow peaks to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of DNA to PNA.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine the binding constant (Kb), stoichiometry (n), and enthalpy of binding (ΔH°).
-
The Gibbs free energy (ΔG°) and entropy (ΔS°) are then calculated using the equation: ΔG° = -RTln(Kb) = ΔH° - TΔS°.
-
Conclusion
The stability of PNA-DNA duplexes is consistently superior to that of their natural DNA-DNA counterparts, a property that is fundamental to their utility in research and medicine. The choice of synthesis strategy directly impacts the purity of the PNA oligomer, with the Boc/Z method generally yielding a cleaner product, which is crucial for achieving maximal and predictable duplex stability. Furthermore, strategic chemical modifications can be employed to fine-tune hybridization affinity. By understanding the interplay between synthesis routes, PNA purity, and chemical structure, researchers can better design and select PNA molecules with the optimal stability profile for their specific application.
References
- 1. Strategies for the optimisation of troublesome peptide nucleic acid (PNA) sequences - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Thermodynamic comparison of PNA/DNA and DNA/DNA hybridization reactions at ambient temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]
Protecting the Exocyclic Amine of Cytosine in PNA Synthesis: A Comparative Guide to Bhoc Alternatives
In the realm of peptide nucleic acid (PNA) synthesis, the strategic use of protecting groups is paramount to achieving high-purity oligomers. For the exocyclic amine of cytosine, the benzhydryloxycarbonyl (Bhoc) group has been a long-standing choice, particularly in the widely adopted Fmoc/Bhoc solid-phase synthesis (SPS) strategy. However, the pursuit of milder deprotection conditions, improved solubility, and enhanced orthogonality has spurred the exploration of alternative protecting groups. This guide provides a comprehensive comparison of notable alternatives to the Bhoc group for cytosine protection in PNA synthesis, supported by experimental data and detailed protocols for researchers in drug development and molecular diagnostics.
The Benchmark: Boc/Bhoc Protecting Group Strategy
The tert-butyloxycarbonyl (Boc) group for the PNA backbone's primary amine, in tandem with the Bhoc group for the nucleobase's exocyclic amine, forms a cornerstone of PNA synthesis. The Bhoc group is favored for its ability to be cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA), which also facilitates the cleavage of the PNA from the solid support. While effective, this strategy can sometimes lead to side reactions and may not be suitable for acid-sensitive PNA modifications or conjugates.
A Comparative Analysis of Alternative Protecting Groups
Several alternative protecting groups have emerged, each with distinct chemical properties and advantages. This section compares the performance of Benzoyl (Bz), Monomethoxytrityl (MMT), 1-(4,4-dimethyl-2,6-dioxacyclohexylidene)ethyl (Dde), and Benzyloxycarbonyl (Cbz) as alternatives to Bhoc for cytosine protection.
| Protecting Group | Structure | Key Advantages | Key Disadvantages | Deprotection Conditions | Orthogonality |
| Bhoc | Benzhydryloxycarbonyl | Well-established, good solubility of monomers, removed during final cleavage with TFA. | Requires moderately strong acid for removal, potential for side reactions with sensitive residues. | Trifluoroacetic acid (TFA) | Not orthogonal to other acid-labile groups. |
| Benzoyl (Bz) | Acyl group | Stable to acidic and basic conditions used for Boc and Fmoc removal, respectively. Can be removed with ammonia. | Slower deprotection kinetics compared to Bhoc. | Concentrated ammonia | Orthogonal to Boc and Fmoc. |
| Monomethoxytrityl (MMT) | Trityl group | Highly acid-labile, allowing for very mild deprotection. | Can be unstable to the repeated mild acid treatments used for Boc removal in some strategies. | Dilute solutions of TFA (e.g., 1-3%) | Orthogonal to Fmoc and base-labile groups. |
| Dde | 1-(4,4-dimethyl-2,6-dioxacyclohexylidene)ethyl | Removed under mild, orthogonal conditions with hydrazine (B178648). | Hydrazine can be harsh on some sensitive moieties. | 2% hydrazine in DMF | Orthogonal to Fmoc, Boc, and most acid/base labile groups. |
| Cbz | Benzyloxycarbonyl | Stable to a wide range of conditions, removed by hydrogenolysis. | Requires catalytic hydrogenation, which may not be compatible with all solid supports or other functional groups. | H₂, Pd/C | Orthogonal to acid- and base-labile groups. |
Experimental Protocols
Detailed methodologies for the synthesis of protected cytosine PNA monomers and their incorporation into PNA oligomers are crucial for reproducible research. The following protocols are based on established literature.
Synthesis of Benzoyl-Protected Cytosine (Bz-C) PNA Monomer
-
Protection of Cytosine: Cytosine is treated with benzoyl chloride in the presence of a base (e.g., pyridine) to yield N4-benzoyl-cytosine.
-
Alkylation: The protected cytosine is then alkylated at the N1 position with an appropriate haloacetic acid ester (e.g., ethyl bromoacetate).
-
Hydrolysis: The resulting ester is hydrolyzed to the carboxylic acid.
-
Coupling to PNA Backbone: The N4-benzoyl-cytosin-1-yl-acetic acid is coupled to the Boc-protected aminoethylglycine backbone using standard peptide coupling reagents like HATU or HBTU.
Solid-Phase Synthesis using Boc-C(Bz) Monomer
-
Resin Preparation: A suitable resin (e.g., MBHA) is deprotected to expose the free amine.
-
Coupling: The Boc-C(Bz) PNA monomer is activated with a coupling agent (e.g., HBTU/DIPEA) and coupled to the resin.
-
Capping: Any unreacted amines are capped with acetic anhydride.
-
Deprotection: The Boc group is removed with TFA to prepare for the next coupling cycle.
-
Cleavage and Deprotection: After chain elongation, the PNA is cleaved from the resin, and the Bz group is removed by treatment with concentrated ammonium (B1175870) hydroxide.
Deprotection of Alternative Protecting Groups
-
MMT: Treatment with 1-3% TFA in dichloromethane (B109758) (DCM) for 30-60 minutes.
-
Dde: Treatment with 2% hydrazine in dimethylformamide (DMF) for 5-15 minutes.
-
Cbz: Hydrogenolysis using a palladium catalyst (e.g., 10% Pd/C) under a hydrogen atmosphere.
Visualizing the Chemistry: Diagrams and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the chemical structures, synthesis workflow, and logical relationships in selecting a protecting group.
Caption: Chemical structures of Bhoc and its alternatives for cytosine protection.
Caption: A generalized workflow for solid-phase PNA synthesis.
Caption: A decision-making guide for choosing a cytosine protecting group.
Conclusion
The choice of a protecting group for the exocyclic amine of cytosine in PNA synthesis extends beyond the conventional Bhoc group, with several viable alternatives offering distinct advantages in terms of orthogonality and deprotection conditions. The Benzoyl (Bz) group provides robustness, while MMT allows for exceptionally mild deprotection. The Dde group offers excellent orthogonality for complex syntheses, and the Cbz group provides a unique deprotection pathway via hydrogenolysis. The selection of an appropriate protecting group should be guided by the specific requirements of the target PNA oligomer, including the presence of other sensitive functional groups and the desired overall synthetic strategy. This guide provides the foundational information for researchers to make informed decisions and to design robust and efficient PNA synthesis protocols.
A Comparative Guide to Peptide Nucleic Acid (PNA) Probes in Diagnostic Assays
For researchers, scientists, and drug development professionals seeking to enhance the precision and reliability of diagnostic assays, Peptide Nucleic Acid (PNA) probes offer a compelling alternative to traditional DNA and other nucleic acid analogs. This guide provides an objective comparison of PNA probe performance, supported by experimental data, detailed methodologies, and visual representations of key processes.
Peptide Nucleic Acids are synthetic DNA mimics that possess a neutral polyamide backbone instead of the negatively charged sugar-phosphate backbone found in DNA and RNA. This fundamental structural difference confers unique properties to PNA probes, resulting in superior performance in various diagnostic applications, including fluorescence in situ hybridization (FISH), polymerase chain reaction (PCR), and microarray-based assays.
Superior Performance Characteristics of PNA Probes
PNA probes consistently demonstrate significant advantages over their DNA counterparts in key performance metrics critical for diagnostic accuracy and efficiency.
Enhanced Binding Affinity and Specificity
The neutral backbone of PNA eliminates electrostatic repulsion with the target nucleic acid, leading to stronger and more stable PNA/DNA or PNA/RNA duplexes.[1][2][3] This high-affinity binding allows for the use of shorter probes, which in turn increases specificity and the ability to discriminate single-base mismatches.[1][3]
Faster Hybridization Kinetics
The absence of electrostatic hindrance also contributes to faster hybridization rates, significantly reducing assay times.[3][4][5] For instance, PNA-FISH protocols can often be completed in a few hours, a substantial improvement over the overnight hybridization typically required for DNA-FISH.[3][6]
Increased Stability and Reduced Background
PNA probes are resistant to enzymatic degradation by nucleases and proteases and are stable over a wide range of pH and salt concentrations.[2][5] This inherent stability, coupled with their high specificity, results in lower background signals and a higher signal-to-noise ratio in various assays.[1][7]
Quantitative Performance Comparison: PNA vs. DNA Probes
The following tables summarize the quantitative advantages of PNA probes across different diagnostic platforms, as evidenced by experimental data from various studies.
| Performance Metric | PNA Probes | DNA Probes | Assay Type | Reference |
| Sensitivity | Higher | Lower | FISH, PCR | [8][9] |
| Specificity | Higher | Lower | FISH, PCR | [1][8][9] |
| Hybridization Time | Shorter (e.g., 1.5 - 3 hours) | Longer (e.g., overnight) | FISH | [3][6] |
| Signal-to-Noise Ratio | Higher | Lower | FISH, Microarrays | [10][11] |
| Single Mismatch Discrimination | Excellent | Moderate | All | [1][2] |
| Application Specific Performance | PNA Probe Advantage | Supporting Data | Reference |
| Bacterial Identification (FISH) | 100% sensitivity and specificity for Salmonella spp. | Detected 1 CFU per 10 ml of blood after enrichment. | [8] |
| Yeast Identification (FISH) | 100% agreement with MALDI-TOF MS. | Faster identification by at least one workday. | [12] |
| Mutation Detection (PCR Clamping) | Detection of mutant alleles down to 0.1% - 1%. | Significantly higher sensitivity than direct sequencing. | [2][13] |
| rRNA Quantification (Molecular Beacons) | Linear quantification over a range of concentrations. | Superior hybridization kinetics and signal-to-noise ratio compared to DNA beacons. | [10][11] |
Experimental Protocols: A Closer Look
To facilitate the adoption and evaluation of PNA probes, this section provides detailed methodologies for two key diagnostic assays: PNA-FISH for bacterial identification and PNA clamping PCR for rare mutation detection.
PNA-Fluorescence in situ Hybridization (PNA-FISH) Protocol for Bacterial Identification
This protocol is a generalized procedure for the rapid identification of bacteria from positive blood cultures.
1. Smear Preparation:
-
Aseptically collect a sample from a positive blood culture bottle.
-
Prepare a thin smear of the sample on a clean microscope slide and allow it to air dry.
-
Fix the smear by heat (e.g., 20 minutes at 55-60°C) or methanol.[6]
2. Hybridization:
-
Apply a drop of the fluorescein-labeled PNA probe solution (e.g., targeting bacterial 16S rRNA) to the smear.
-
Cover the smear with a coverslip.
-
Incubate the slide in a hybridization oven or water bath at 55°C for 30-90 minutes.[6]
3. Washing:
-
Immerse the slide in a pre-warmed wash solution (e.g., 2X SSC with 0.1% Tween-20) at 55°C to remove the coverslip and unbound probe.[14]
-
Incubate the slide in the wash solution for 30 minutes at 55°C.[6]
-
Briefly rinse the slide in a wash solution at room temperature.[14]
4. Mounting and Visualization:
-
Allow the slide to air dry completely.
-
Add a drop of mounting medium with DAPI (4',6-diamidino-2-phenylindole) for counterstaining.
-
Cover with a coverslip and visualize using a fluorescence microscope with appropriate filters.[14]
PNA Clamping Real-Time PCR Protocol for EGFR Mutation Detection
This protocol outlines the use of PNA as a clamp to selectively amplify mutant DNA in the presence of a large excess of wild-type DNA.
1. Reaction Setup:
-
Prepare a real-time PCR master mix containing:
-
DNA polymerase
-
dNTPs
-
Forward and reverse DNA primers flanking the mutation site
-
A fluorescent dye (e.g., SYBR Green) or a labeled probe
-
The PNA clamp, designed to be perfectly complementary to the wild-type sequence, at a final concentration of 0.2 µM.[2]
-
-
Add the template DNA to the master mix.
2. Thermal Cycling:
-
Initial Denaturation: 95°C for 2-5 minutes.
-
Cycling (40-70 cycles):
-
Denaturation: 95°C for 15-30 seconds.
-
PNA Clamping/Annealing: A specific temperature (e.g., 70°C for 20-30 seconds) is used where the PNA binds strongly to the wild-type DNA, preventing primer annealing, while the destabilized PNA-mutant DNA duplex allows the primer to bind and initiate amplification.[15]
-
Primer Annealing/Extension: A lower temperature (e.g., 60°C for 30-60 seconds) for primer annealing to the mutant template and subsequent extension.[2]
-
-
Melting Curve Analysis (for SYBR Green assays): To confirm the specific amplification of the mutant product.
Visualizing PNA Probe Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the fundamental principles and experimental workflows discussed in this guide.
References
- 1. PNA-based fluorescence in situ hybridization for identification of bacteria in clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DISSECT Method Using PNA-LNA Clamp Improves Detection of EGFR T790m Mutation | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. PNA Clamping in Nucleic Acid Amplification Protocols to Detect Single Nucleotide Mutations Related to Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PCR Blockers for Mutation Detection | PNA Bio [pnabio.com]
- 6. opgen.com [opgen.com]
- 7. PNA FISH Probes for Research | PNA Bio [pnabio.com]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. Use of DNA and peptide nucleic acid molecular beacons for detection and quantification of rRNA in solution and in whole cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Use of DNA and Peptide Nucleic Acid Molecular Beacons for Detection and Quantification of rRNA in Solution and in Whole Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of peptide nucleic acid fluorescence in situ hybridization assays with culture-based matrix-assisted laser desorption/ionization-time of flight mass spectrometry for the identification of bacteria and yeasts from blood cultures and cerebrospinal fluid cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 121.254.169.23 [121.254.169.23]
- 14. pnabio.com [pnabio.com]
- 15. academic.oup.com [academic.oup.com]
Manual vs. Automated PNA Synthesis: A Comparative Analysis for Researchers
A detailed guide for researchers, scientists, and drug development professionals on the comparative advantages of manual and automated Peptide Nucleic Acid (PNA) synthesis, supported by experimental data.
Peptide Nucleic Acids (PNAs) are synthetic DNA analogs with a neutral peptide-like backbone, offering superior hybridization characteristics and resistance to enzymatic degradation. These properties make them promising candidates for various therapeutic and diagnostic applications. The synthesis of PNA oligomers can be achieved through either manual or automated solid-phase synthesis (SPS) protocols. This guide provides a comprehensive comparison of these two methodologies, highlighting key differences in performance, efficiency, and scalability to aid researchers in selecting the optimal approach for their specific needs.
Performance Comparison: Speed, Purity, and Yield
Automated PNA synthesis, particularly utilizing fast-flow technology, demonstrates significant advantages over traditional manual methods in terms of speed and crude purity. Experimental data consistently shows that automated synthesizers can drastically reduce reaction times while achieving higher-quality initial products.
A direct comparison of the synthesis of a 4-mer PNA (ACTG-Gly-CONH₂) highlights the remarkable efficiency of automated flow synthesis. The automated process was completed in a fraction of the time required for manual synthesis (15 minutes versus 4 hours) and resulted in a significantly higher crude purity (90% vs 57%).[1][2][3] This enhanced performance is largely attributed to the optimized reaction conditions, including elevated temperatures and rapid reagent delivery, which are precisely controlled in an automated system.[1]
Further evidence of the power of automation is the successful synthesis of a longer 18-mer PNA, which was prepared in approximately one hour with a crude purity of 60%.[1][3] This demonstrates the capability of automated systems to handle more complex sequences that can be challenging to produce manually.[3]
| Parameter | Manual Synthesis | Automated Flow Synthesis | Reference |
| Synthesis Time (4-mer PNA) | 4 hours | 15 minutes | [1][2][3] |
| Crude Purity (4-mer PNA) | 57% | 90% | [1][2][3] |
| Synthesis Time (18-mer PNA) | Not reported | ~1 hour | [1][3] |
| Crude Purity (18-mer PNA) | Not reported | 60% | [1][3] |
Experimental Protocols
The following are representative protocols for manual and automated Fmoc-based solid-phase PNA synthesis.
Manual PNA Synthesis Protocol
This protocol is a standard method for the manual assembly of PNA oligomers on a solid support.[4][5]
-
Resin Swelling: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour.[4]
-
Fmoc Deprotection: Treat the resin with a 20% piperidine (B6355638) in DMF solution for 5-30 minutes to remove the Fmoc protecting group from the terminal amine.[4][5]
-
Washing: Wash the resin multiple times with DMF and dichloromethane (B109758) (DCM) to remove residual piperidine and byproducts.[4]
-
Monomer Coupling:
-
Washing: Wash the resin thoroughly with DMF and DCM to remove unreacted reagents.[4]
-
Capping (Optional but Recommended): Treat the resin with an acetylating agent, such as a mixture of acetic anhydride, pyridine, and NMP, to cap any unreacted amino groups and prevent the formation of deletion sequences.[5][7]
-
Repeat: Repeat steps 2-6 for each subsequent monomer in the sequence.
-
Cleavage and Deprotection: After the final monomer is coupled, cleave the PNA from the resin and remove the base-protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and a scavenger like m-cresol.[5][6]
-
Precipitation and Purification: Precipitate the crude PNA with diethyl ether and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).[6]
Automated PNA Synthesis Protocol (Fast-Flow)
This protocol is adapted for a fully automated fast-flow instrument, which significantly accelerates the synthesis process.[1][4]
-
Resin Loading and Swelling: Load Rink Amide resin into the synthesizer's reactor and swell in DMF at an elevated temperature (e.g., 70°C).[4]
-
Automated Synthesis Cycle (repeated for each monomer):
-
Fmoc Deprotection: A solution of 20-40% piperidine in DMF is automatically delivered to the reactor to remove the Fmoc group. This step is typically very rapid (e.g., 50 seconds).[4]
-
Washing: The system performs a series of rapid washes with DMF at controlled temperatures to remove deprotection reagents.[4]
-
Monomer Delivery and Coupling: The Fmoc-PNA monomer, pre-activated with an activator (e.g., HBTU) and base (e.g., DIEA), is delivered to the reactor. The coupling reaction occurs at an elevated temperature (e.g., 70°C) for a very short duration (e.g., 10 seconds for amide bond formation).[1][4]
-
Washing: The resin is washed again with DMF to remove excess reagents.[4]
-
-
Final Cleavage and Deprotection: The synthesized PNA is cleaved from the resin and deprotected using a standard TFA-based cleavage cocktail.
-
Purification: The crude product is purified by RP-HPLC.
Workflow Visualizations
The following diagrams illustrate the workflows for manual and automated PNA synthesis.
Discussion: Scalability, Cost, and Considerations
Scalability: Automated synthesis platforms are inherently more scalable than manual methods.[8] They can often accommodate parallel synthesis of multiple PNA sequences, making them ideal for high-throughput applications such as library screening and lead optimization in drug discovery.[8][9] Manual synthesis, while suitable for small-scale and research-grade production, becomes labor-intensive and prone to variability as the number of sequences increases.
Cost: The initial investment for an automated synthesizer is significant. However, for laboratories with high throughput needs, the long-term operational costs can be lower than manual synthesis due to reduced labor, faster turnaround times, and potentially more efficient reagent use.[10] Manual synthesis has a lower upfront cost but can be more expensive in terms of researcher time and the potential for failed syntheses leading to wasted reagents.
Reproducibility and Human Error: Automated systems offer superior reproducibility by minimizing the variability associated with manual liquid handling and reaction timing.[11] This leads to more consistent product quality and reduces the likelihood of human error, which can be a significant factor in the success of complex manual syntheses.[11][12]
Conclusion
The choice between manual and automated PNA synthesis depends on the specific requirements of the research. For small-scale synthesis, exploratory work, or in laboratories with limited resources, manual synthesis remains a viable option. However, for applications requiring high throughput, rapid turnaround, and consistent high purity, automated synthesis, particularly with fast-flow technology, offers undeniable advantages. The ability to produce longer and more complex PNA sequences with greater efficiency and reproducibility positions automated synthesis as a critical tool for advancing PNA-based research and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. scienceopen.com [scienceopen.com]
- 5. peptide.com [peptide.com]
- 6. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
- 9. Automating Parallel Peptide Synthesis for the Production of PNA Library Arrays [agris.fao.org]
- 10. Comparison of Manual and Automated Nucleic Acid (RNA) Extraction Methods for the Detection of SARS-CoV-2 by qRT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. blog.invitek.com [blog.invitek.com]
- 12. vivantechnologies.com [vivantechnologies.com]
Navigating the Final Frontier of PNA Synthesis: A Comparative Guide to Cleavage Cocktails for Enhanced Purity
For researchers, scientists, and drug development professionals working with Peptide Nucleic Acids (PNAs), the final cleavage step is a critical determinant of purity and yield. The choice of cleavage cocktail—the chemical mixture used to release the synthesized PNA from the solid support and remove protecting groups—can significantly impact the quality of the final product. This guide provides an objective comparison of commonly used cleavage cocktails, supported by experimental data and detailed protocols to aid in the selection of the optimal strategy for your specific PNA synthesis.
The purity of a PNA oligomer is paramount for its successful application in diagnostics, therapeutics, and molecular biology. Incomplete removal of protecting groups or side reactions during cleavage can lead to a heterogeneous mixture of PNA molecules, compromising binding affinity, specificity, and ultimately, experimental outcomes. The most prevalent approach for PNA synthesis utilizes Fmoc/Bhoc or Boc/Z protecting group strategies, and the cleavage cocktail must be harsh enough to remove these groups and cleave the PNA from the resin, yet mild enough to avoid degradation of the PNA itself.[1]
Comparative Analysis of Cleavage Cocktails
The selection of an appropriate cleavage cocktail is highly dependent on the protecting groups used during synthesis and the presence of sensitive residues, particularly in PNA-peptide conjugates.[1][2] Trifluoroacetic acid (TFA) forms the basis of most cleavage cocktails due to its strong acidic properties.[3][4] However, TFA alone can lead to the formation of reactive cationic species that can modify the PNA. Therefore, "scavengers" are added to the cocktail to trap these reactive intermediates.[5]
Below is a summary of common cleavage cocktails and their typical applications:
| Cleavage Cocktail Composition | Key Scavengers | Primary Application & Characteristics | Potential Drawbacks |
| TFA / m-cresol (B1676322) (e.g., 80:20 or 95:5 v/v) | m-cresol | General purpose for Fmoc/Bhoc protected PNAs. m-cresol acts as a scavenger to prevent re-attachment of protecting groups and side reactions.[2] | Strong odor. May not be sufficient for complex PNA-peptide conjugates with sensitive amino acids. |
| TFA / Triethylsilane (TES) / Water (e.g., 95:2.5:2.5 v/v) | Triethylsilane | Effective for scavenging carbonium ions. Often used in syntheses where suppression of side reactions is critical.[3][4] | TES can reduce certain functional groups; compatibility with all modifications should be verified. |
| TFA / Thioanisole / Ethanedithiol (EDT) / Anisole (Reagent R; e.g., 90:5:3:2 v/v/v/v) | Thioanisole, EDT, Anisole | A robust cocktail for cleaving PNA-peptide conjugates, especially those containing sensitive amino acids like tryptophan, methionine, or cysteine.[6] | Highly odorous due to thiol-containing scavengers. More complex to prepare than simpler cocktails. |
| TFA / Phenol / Water / Triisopropylsilane (TIPS) (Reagent B; e.g., 88:5:5:2 v/v/v/v) | Phenol, TIPS | A less odorous alternative to Reagent R, suitable for many standard PNAs and some PNA-peptide conjugates.[7][8] | May not be as effective as thiol-containing cocktails for preventing all side reactions with certain sensitive residues. |
Experimental Protocols
The following are generalized protocols for the cleavage of PNA from a solid support. Specific reaction times and temperatures may need to be optimized based on the PNA sequence, length, and the specific resin used.
Protocol 1: Cleavage using TFA / m-cresol
-
Resin Preparation: Following synthesis, wash the PNA-bound resin extensively with dichloromethane (B109758) (DCM) and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Reaction: Prepare a cleavage cocktail of 80-95% TFA and 5-20% m-cresol. Add the cocktail to the dried resin (typically 1 mL per 10-20 µmol of PNA).
-
Incubation: Gently agitate the mixture at room temperature for 1.5 to 4 hours. The optimal time should be determined empirically.
-
PNA Precipitation: Filter the resin and collect the TFA solution containing the cleaved PNA. Precipitate the PNA by adding 10 volumes of cold diethyl ether.
-
Isolation and Purification: Centrifuge the mixture to pellet the crude PNA. Wash the pellet with cold diethyl ether, dry the PNA, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).[2]
Protocol 2: Cleavage using TFA / Triethylsilane / Water
-
Resin Preparation: Wash and dry the PNA-bound resin as described in Protocol 1.
-
Cleavage Reaction: Prepare a fresh cleavage cocktail of 95% TFA, 2.5% triethylsilane, and 2.5% water. Add the cocktail to the resin.[3][4]
-
Incubation: Agitate the mixture at room temperature for 2 to 3 hours.[3][4]
-
PNA Precipitation and Isolation: Follow steps 4 and 5 from Protocol 1 to precipitate, isolate, and purify the PNA.
Purity Assessment Workflow
The purity of the cleaved PNA is typically assessed by RP-HPLC and confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS).[9][10] The following diagram illustrates the general workflow from cleavage to purity analysis.
Figure 1. Experimental workflow for PNA cleavage and purity assessment.
Conclusion
The choice of cleavage cocktail is a critical parameter in PNA synthesis that directly influences the purity of the final product. While TFA-based cocktails with scavengers like m-cresol or triethylsilane are suitable for many standard PNAs, more complex PNA-peptide conjugates often benefit from robust scavenger mixtures such as Reagent R. The protocols and comparative data presented in this guide serve as a starting point for researchers to optimize their PNA cleavage strategy, leading to higher purity PNA for demanding applications. It is always recommended to perform a small-scale trial cleavage and analyze the crude product by HPLC and mass spectrometry to determine the optimal conditions for a specific PNA sequence and chemistry.
References
- 1. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]
- 2. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 3. Improved Synthesis Strategy for Peptide Nucleic Acids (PNA) appropriate for Cell-specific Fluorescence Imaging [medsci.org]
- 4. Improved Synthesis Strategy for Peptide Nucleic Acids (PNA) appropriate for Cell-specific Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 7. peptide.com [peptide.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Peptide Nucleic Acids (PNA) for Genetic Research - Creative Peptides [creative-peptides.com]
- 10. rsc.org [rsc.org]
A Comparative Guide to Peptide Nucleic Acid (PNA) Synthesis Methods and Their Impact on Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Peptide Nucleic Acids (PNAs) have emerged as a powerful tool in diagnostics and therapeutics due to their high binding affinity and specificity to DNA and RNA, coupled with their resistance to enzymatic degradation.[1] The synthesis method of a PNA oligomer can significantly influence its purity, yield, and ultimately, its binding performance. This guide provides an objective comparison of the most common PNA synthesis methodologies, supported by available experimental data, to aid researchers in selecting the optimal strategy for their application.
Comparison of PNA Synthesis Methods
Data Presentation: Quantitative Comparison of Binding Affinity
The following table summarizes representative binding affinity data for PNA-DNA/RNA duplexes. It is important to note that this data is compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions, PNA and target sequences, and the specific protocols used. The majority of published data is for PNAs generated via solid-phase synthesis.
| Synthesis Method | PNA Sequence/Target | Binding Affinity Metric | Value | Reference(s) |
| Solid-Phase Synthesis | 10-mer PNA/DNA | Binding Constant (Kb) | 1.8 x 106 M-1 to 4.15 x 107 M-1 | [2] |
| Solid-Phase Synthesis | 10 bp PNA/DNA | Melting Temperature (Tm) | 329 K to 343 K (56°C to 70°C) | [3] |
| Solid-Phase Synthesis | 6-mer T-PNA/A-DNA | Melting Temperature (Tm) | 31°C | [4] |
| Liquid-Phase Synthesis | Data not readily available | - | - | - |
| Enzymatic Ligation | Data not readily available for de novo synthesis | - | - | - |
Note: The binding affinity of PNA is sequence-dependent. For instance, PNA/DNA duplexes generally exhibit higher thermal stability than their DNA/DNA counterparts.[3]
PNA Synthesis Methodologies
Solid-Phase Peptide Synthesis (SPPS)
Solid-phase synthesis is the most mature and commonly employed method for generating PNA oligomers.[5][6] This technique involves the stepwise addition of PNA monomers to a growing chain that is covalently attached to an insoluble solid support (resin).[6] The process is cyclical, with each cycle consisting of deprotection, activation, coupling, and capping steps.[5]
Two primary protecting group strategies are used in solid-phase PNA synthesis:
-
Fmoc/Bhoc Chemistry: This is the most widely used method, employing an acid-labile benzhydryloxycarbonyl (Bhoc) group for the nucleobase and a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for the backbone amino group.[7]
-
Boc/Z Chemistry: This strategy utilizes an acid-labile tert-butyloxycarbonyl (Boc) group for the backbone and a hydrogenolysis-labile benzyloxycarbonyl (Z) group for the nucleobases. While it can produce higher purity PNAs, it requires harsher cleavage conditions.[7]
This protocol outlines the general steps for manual solid-phase synthesis of a PNA oligomer.
-
Resin Swelling: The solid support resin (e.g., Rink Amide resin) is swelled in a suitable solvent like N-methylpyrrolidone (NMP) or dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group from the terminal amino group of the growing PNA chain is removed by treating the resin with a 20% solution of piperidine (B6355638) in DMF. This is typically done twice for 3 minutes each.[8]
-
Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the cleaved Fmoc group.
-
Monomer Activation and Coupling: The incoming Fmoc-PNA-(Bhoc)-OH monomer (3 molar equivalents) is pre-activated in a solution of a coupling agent like HCTU in NMP and a base such as diisopropylethylamine (DIPEA). This activated monomer solution is then added to the resin and allowed to react for 30 minutes at room temperature to form a peptide bond.[8]
-
Washing: The resin is washed again with DMF to remove unreacted monomers and coupling reagents.
-
Capping (Optional but Recommended): To block any unreacted amino groups and prevent the formation of deletion sequences, the resin is treated with a capping solution, typically a mixture of acetic anhydride (B1165640) and a base like lutidine in DMF.
-
Washing: The resin is washed with DMF and then with a solvent like dichloromethane (B109758) (DCM) before starting the next cycle.
-
Repeat: Steps 2-7 are repeated for each subsequent monomer until the desired PNA sequence is assembled.
-
Cleavage and Deprotection: Once the synthesis is complete, the PNA is cleaved from the resin, and the Bhoc protecting groups are removed simultaneously by treating the resin with a cleavage cocktail, commonly a mixture of trifluoroacetic acid (TFA), water, and a scavenger like triisopropylsilane (B1312306) (TIPS) (e.g., 95:2.5:2.5 v/v/v) for 1.5 hours.[8]
-
Precipitation and Purification: The cleaved PNA is precipitated in cold diethyl ether, collected by centrifugation, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[5]
Figure 1: Workflow for solid-phase PNA synthesis.
Liquid-Phase Peptide Synthesis (LPPS)
Liquid-phase (or solution-phase) peptide synthesis involves the stepwise elongation of the peptide chain in a homogenous solution.[9] This method is often favored for the large-scale synthesis of short peptides and can be more cost-effective in such cases.[10]
A key advantage of LPPS is that intermediates can be purified at each step, potentially leading to a purer final product.[9] However, the process is generally more time-consuming and less amenable to automation than SPPS. For PNA synthesis, LPPS is challenged by the poor solubility of growing PNA chains, especially for sequences longer than 10-12 monomers.[5][11]
Detailed, standardized protocols for liquid-phase PNA synthesis are less common than for SPPS. However, the general principles follow those of classical peptide synthesis in solution.
-
Protection: The N-terminus of the first PNA monomer is protected (e.g., with a Boc group), while the C-terminus remains as a free carboxylic acid. The second monomer has its C-terminus protected (e.g., as a methyl ester) and its N-terminus free.
-
Coupling: The two monomers are dissolved in an organic solvent, and a coupling agent (e.g., DCC or HBTU) is added to facilitate the formation of a peptide bond.
-
Deprotection: The N-terminal protecting group of the newly formed di-PNA is selectively removed.
-
Purification: The di-PNA is purified, for example, by chromatography or crystallization, to remove unreacted starting materials and byproducts.
-
Repeat: Steps 2-4 are repeated with the next protected monomer until the desired sequence is obtained.
-
Final Deprotection: All protecting groups are removed to yield the final PNA oligomer.
-
Final Purification: The crude PNA is purified using methods like RP-HPLC.
Figure 2: Workflow for liquid-phase PNA synthesis.
Enzymatic Ligation
Enzymatic ligation is not typically used for the de novo synthesis of entire PNA strands but rather to join shorter, chemically synthesized PNA fragments to create longer constructs.[12] Enzymes like T4 DNA ligase can, under certain conditions, catalyze the formation of a phosphodiester bond between the 5'-phosphate and 3'-hydroxyl termini of DNA or RNA.[13] While PNA does not have a phosphodiester backbone, template-directed chemical ligation of PNA fragments has been demonstrated to be highly efficient and sequence-specific.[14]
The primary advantage of this method is the potential for high fidelity and the ability to assemble very long PNA chains that would be difficult to produce via stepwise chemical synthesis. However, it requires the initial chemical synthesis of the shorter PNA fragments and careful optimization of the ligation conditions.
This is a conceptual protocol as the direct enzymatic ligation of PNA is not a standard procedure. It is more common to use chemical ligation strategies on a DNA or RNA template.
-
Synthesis of PNA Fragments: Synthesize two or more PNA fragments using solid-phase synthesis. One fragment should have a reactive group at its C-terminus (e.g., a thioester) and the other a reactive group at its N-terminus (e.g., a cysteine).
-
Template Hybridization: The PNA fragments are hybridized to a complementary DNA or RNA template strand, bringing the reactive ends into close proximity.
-
Ligation Reaction: The ligation is initiated. For native chemical ligation, the reaction proceeds spontaneously under appropriate buffer conditions. For enzymatic ligation (if an appropriate enzyme is identified), the enzyme would be added along with any necessary cofactors.
-
Denaturation and Purification: The ligated, full-length PNA product is denatured from the template and purified, typically by gel electrophoresis or RP-HPLC.
Figure 3: Workflow for template-directed PNA ligation.
Experimental Protocols for Determining Binding Affinity
Accurate determination of binding affinity is crucial for evaluating the performance of synthesized PNAs. The following are standard methods used for this purpose.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.[15] It provides kinetic data (association and dissociation rates) from which the equilibrium dissociation constant (KD) can be calculated.
-
Chip Preparation: A sensor chip (e.g., a CM5 chip) is activated.
-
Ligand Immobilization: A streptavidin-coated chip can be used to capture a biotinylated DNA or PNA probe.[15] Alternatively, direct covalent immobilization can be performed.
-
Analyte Injection: The complementary PNA or DNA (analyte) is injected at various concentrations over the chip surface through a flow cell.
-
Association and Dissociation Monitoring: The binding (association) of the analyte to the immobilized ligand is monitored as an increase in the SPR signal (measured in response units, RU). After the injection, the buffer flow continues, and the decrease in signal corresponds to the dissociation of the complex.[15]
-
Regeneration: A regeneration solution is injected to remove the bound analyte from the ligand, preparing the chip for the next injection.
-
Data Analysis: The resulting sensorgrams are fitted to a binding model (e.g., a 1:1 Langmuir model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding constant (Kb), enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment.[13][16]
-
Sample Preparation: The PNA and complementary DNA are prepared in the same buffer to minimize heat of dilution effects.
-
Calorimeter Setup: The sample cell of the calorimeter is filled with one of the binding partners (e.g., the DNA), and the injection syringe is filled with the other (the PNA) at a higher concentration.
-
Titration: A series of small aliquots of the PNA solution are injected into the DNA solution in the sample cell.
-
Heat Measurement: The heat change associated with each injection is measured.
-
Data Analysis: The heat per injection is plotted against the molar ratio of the reactants. This binding isotherm is then fitted to a binding model to extract the thermodynamic parameters of the interaction.[2]
Thermal Melting Analysis (Tm)
Thermal melting analysis is used to determine the melting temperature (Tm) of a PNA-DNA or PNA-RNA duplex, which is the temperature at which 50% of the duplex has dissociated into single strands. A higher Tm indicates a more stable duplex and thus a higher binding affinity.[14]
-
Sample Preparation: Equimolar amounts of the PNA and its complementary DNA are mixed in a buffered solution.
-
Spectrophotometer Setup: The sample is placed in a UV-Vis spectrophotometer equipped with a temperature controller.
-
Melting Curve Acquisition: The absorbance of the sample at 260 nm is monitored as the temperature is slowly increased. As the duplex melts, the absorbance increases due to the hyperchromic effect.[14]
-
Data Analysis: The melting temperature (Tm) is determined as the temperature corresponding to the midpoint of the transition in the melting curve, often calculated from the first derivative of the curve.[14]
Figure 4: General workflow for PNA synthesis and binding affinity analysis.
Conclusion
Solid-phase synthesis remains the workhorse for PNA production, offering a balance of efficiency, automation, and the ability to generate a wide range of PNA sequences.[7] While liquid-phase synthesis and enzymatic ligation present potential advantages for specific applications, such as large-scale production of short oligomers or the assembly of very long constructs, they are currently less developed and documented for routine PNA synthesis.
The binding affinity of a PNA oligomer is a critical parameter for its function. Although direct comparative data for different synthesis methods is scarce, the purity of the final PNA product is a key determinant of its binding performance. Therefore, the choice of synthesis method should be guided by the desired scale, PNA length, and the available resources for purification and quality control. Regardless of the synthesis method, rigorous characterization of binding affinity using techniques such as SPR, ITC, and thermal melting analysis is essential to ensure the quality and performance of the synthesized PNA.
References
- 1. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 2. Thermodynamic comparison of PNA/DNA and DNA/DNA hybridization reactions at ambient temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]
- 6. emeraldcloudlab.com [emeraldcloudlab.com]
- 7. Improved Synthesis Strategy for Peptide Nucleic Acids (PNA) appropriate for Cell-specific Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | An Efficient Approach for the Design and Synthesis of Antimicrobial Peptide-Peptide Nucleic Acid Conjugates [frontiersin.org]
- 9. Liquid Phase Peptides Synthesis - Creative Peptides [creative-peptides.com]
- 10. bachem.com [bachem.com]
- 11. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. Enzymatic Synthesis of Backbone-Modified Oligonucleotides Using T4 DNA Ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isothermal titration calorimetry studies on the binding of DNA bases and PNA base monomers to gold nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thermal Stability of Peptide Nucleic Acid Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative Investigation of Protein-Nucleic Acid Interactions by Biosensor Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Fmoc-PNA-C(Bhoc)-OH
For researchers, scientists, and drug development professionals, the integrity of the experimental workflow extends beyond data acquisition to include the safe and compliant disposal of all chemical reagents. This guide provides essential, step-by-step procedures for the proper disposal of Fmoc-PNA-C(Bhoc)-OH, a specialized monomer used in the synthesis of peptide nucleic acids (PNAs). Adherence to these protocols is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
I. Understanding the Hazard Profile
The primary hazards associated with the disposal of this compound stem from the waste streams generated during its use in PNA synthesis. These processes involve the cleavage of two key protecting groups:
-
Fmoc (9-fluorenylmethyloxycarbonyl) group: This group is base-labile and is typically removed using a solution of a weak base, such as 20% piperidine (B6355638) in dimethylformamide (DMF)[1][2][3][4][5]. This process generates a basic, toxic waste stream.
-
Bhoc (benzhydryloxycarbonyl) group: This group is acid-labile and is cleaved using a strong acid, commonly trifluoroacetic acid (TFA)[6][7][8][9]. This results in a corrosive, acidic waste stream.
Therefore, all materials contaminated with this compound and the reagents used in its synthesis must be treated as hazardous waste.
II. Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is mandatory to be equipped with the appropriate personal protective equipment to minimize exposure risks.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory | A NIOSH-approved respirator if handling the powder |
| outside of a fume hood. |
III. Step-by-Step Disposal Procedures
The cornerstone of proper chemical waste management is the segregation of incompatible waste streams[1][10][11]. At no point should acidic and basic waste be mixed, as this can lead to violent chemical reactions.
Immediately upon generation, segregate waste into the following categories in dedicated, clearly labeled containers.
| Waste Stream Category | Composition | Primary Hazards |
| Solid Waste | Unused/expired this compound powder, contaminated gloves, weighing paper, pipette tips, etc.[11][12][13] | Irritant, potentially corrosive |
| Non-Halogenated Solvents | Dimethylformamide (DMF) from Fmoc deprotection and resin washing steps. | Toxic, flammable |
| Basic Waste | Solutions containing piperidine in DMF from the Fmoc deprotection step. | Toxic, basic |
| Acidic Waste | Trifluoroacetic acid (TFA) "cleavage cocktails" from Bhoc group removal and cleavage from the resin.[1] | Corrosive, acidic |
Proper containment and labeling are crucial for safety and regulatory compliance[10][11].
-
Containers: Use chemically compatible containers, such as high-density polyethylene (B3416737) (HDPE), with secure, leak-proof caps[10][12]. Ensure the container size is appropriate for the volume of waste to be stored[10].
-
Labeling: All waste containers must be clearly and accurately labeled with the following information[11][12][14]:
-
The words "Hazardous Waste"
-
The full chemical name(s) of the contents (e.g., "this compound," "Piperidine in DMF," "Trifluoroacetic Acid")
-
The primary hazards (e.g., "Corrosive," "Toxic," "Flammable")
-
The date when waste was first added to the container.
-
Store all sealed and labeled hazardous waste containers in a designated satellite accumulation area within your laboratory[11][15]. This area must be:
-
Well-ventilated.
-
Away from sources of ignition.
-
Segregated from incompatible materials.
-
Under the control of laboratory personnel[10].
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[12][16]. Do not dispose of any of these materials down the drain or in the regular trash[12][16].
IV. Experimental Workflow and Disposal Decision-Making
The following diagrams illustrate the experimental workflow that generates the various waste streams and the logical steps for their proper disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. genscript.com [genscript.com]
- 6. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 7. researchgate.net [researchgate.net]
- 8. Purchase Directly from this compound | China this compound Supplies [liwei-peptide.com]
- 9. peptide.com [peptide.com]
- 10. danielshealth.com [danielshealth.com]
- 11. gzlabfurniture.com [gzlabfurniture.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 15. ehrs.upenn.edu [ehrs.upenn.edu]
- 16. vumc.org [vumc.org]
Personal protective equipment for handling Fmoc-PNA-C(Bhoc)-OH
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Fmoc-PNA-C(Bhoc)-OH. The following procedures are designed to ensure the safe handling, use, and disposal of this peptide nucleic acid (PNA) monomer, thereby fostering a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a solid, typically a white to light yellow powder, used in the synthesis of peptide nucleic acids. While it is a valuable research chemical, it is essential to be aware of its potential hazards.
Hazard Classification: The primary hazards associated with this compound are skin and eye irritation. The Globally Harmonized System (GHS) classification for this compound includes the following:
-
GHS07 (Exclamation Mark): Indicates that the substance may cause less severe health effects, such as skin and eye irritation, skin sensitization, or may be harmful if swallowed or inhaled.[1][2][3]
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
Recommended Personal Protective Equipment (PPE): To mitigate the risks associated with handling this compound, the following PPE is mandatory. All PPE should be donned before handling the chemical and removed before leaving the laboratory.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | To prevent skin contact and irritation. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from dust particles and splashes. |
| Skin and Body Protection | A standard laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required if handled in a fume hood. If weighing outside a hood, a NIOSH-approved N95 respirator is recommended. | To prevent inhalation of the powder, especially when weighing. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is critical for the safe and effective use of this compound. The following step-by-step procedures cover the key stages of handling this compound.
2.1. Weighing the Solid Compound
Due to the powdered nature of this compound, there is a risk of generating airborne dust, which can be inhaled or contaminate surfaces.
-
Preparation: Before weighing, ensure that the analytical balance is clean and located in an area free from drafts. If possible, use a balance with an enclosure.[4] Cover the work area with absorbent bench paper.
-
Tare the Weighing Vessel: Place a clean, dry weighing boat or vial on the balance and tare it.
-
Transfer the Powder: In a chemical fume hood, carefully transfer the desired amount of this compound from the stock bottle to the tared weighing vessel using a clean spatula.[5][6][7]
-
Close Containers: Immediately and securely cap the stock bottle to prevent contamination and exposure.
-
Re-weigh: Place the weighing vessel with the powder back on the balance to obtain the precise weight.
-
Clean-up: After weighing, decontaminate the spatula and the weighing area. Dispose of any contaminated materials as solid chemical waste.
2.2. Preparing a Stock Solution
This compound is typically dissolved in a polar aprotic solvent for use in solid-phase peptide synthesis (SPPS). N-Methyl-2-pyrrolidone (NMP) is a common choice.
Quantitative Solubility Data:
| Compound | Solvent | Concentration |
| Fmoc-PNA-Monomers | N-Methyl-2-pyrrolidone (NMP) | 0.2 M |
-
Select a Flask: Choose a clean, dry volumetric flask of the appropriate size for your desired concentration and volume.
-
Add the Solid: In a fume hood, transfer the weighed this compound powder into the volumetric flask.
-
Add Solvent: Add a small amount of NMP to the flask and gently swirl to dissolve the solid. Gentle heating may be required to fully dissolve the monomer.
-
Bring to Volume: Once the solid is completely dissolved, continue to add NMP until the bottom of the meniscus reaches the calibration mark on the neck of the flask.
-
Mix Thoroughly: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Label and Store: Clearly label the flask with the compound name, concentration, solvent, date of preparation, and your initials. Store the solution according to the manufacturer's recommendations, typically at 2-8°C for short-term storage or -20°C for long-term storage.
Experimental Protocol: Manual PNA Monomer Coupling
The primary application of this compound is in Fmoc-based solid-phase peptide synthesis. The following is a general protocol for a single manual coupling step.
-
Fmoc Deprotection: The N-terminal Fmoc group on the resin-bound growing peptide chain is removed by treating the resin with a 20% solution of piperidine in dimethylformamide (DMF) for 5-10 minutes. This exposes a free amine group.
-
Washing: The resin is thoroughly washed with DMF to remove the piperidine and the Fmoc byproduct.
-
Monomer Activation and Coupling: The this compound monomer is pre-activated in a separate vessel. A typical activation mixture consists of the PNA monomer, an activating agent such as HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a base like N,N-diisopropylethylamine (DIPEA) and lutidine in NMP. This activated monomer solution is then added to the resin, and the coupling reaction is allowed to proceed for 1-2 hours.
-
Washing: The resin is again thoroughly washed with DMF to remove any unreacted monomer and coupling reagents.
-
Capping (Optional): To block any unreacted free amines and prevent the formation of deletion sequences, a capping step can be performed using a solution of acetic anhydride and a base like lutidine in NMP.
-
Washing: A final series of washes with DMF and then a less polar solvent like dichloromethane (B109758) (DCM) prepares the resin for the next coupling cycle or for cleavage from the resin.
Disposal Plan
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection. The waste generated from handling and using this compound must be segregated and disposed of according to institutional and local regulations.
References
- 1. Fmoc-Based Assembly of PNA Oligomers: Manual and Microwave-Assisted Automated Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 4. Circular Aqueous Fmoc/t-Bu Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. phmsa.dot.gov [phmsa.dot.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
